ZAP-180013
描述
属性
IUPAC Name |
5-chloro-N-[(4-chlorophenyl)methyl]-2-ethylsulfonyl-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O4S/c1-2-29(26,27)19-22-10-16(21)17(23-19)18(25)24(12-15-4-3-9-28-15)11-13-5-7-14(20)8-6-13/h3-10H,2,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWKIPDKVRLUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZAP-180013: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth analysis of ZAP-180013, a novel investigational compound. The following sections will detail its mechanism of action, present key quantitative data from preclinical studies, and outline the experimental methodologies used to elucidate its biological activity. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a clear understanding of the compound's pharmacological profile.
Mechanism of Action
Extensive research into the molecular interactions of this compound is ongoing. Currently, there is no publicly available scientific literature or data from clinical trials that definitively establishes the mechanism of action for a compound designated this compound. The name does not appear in prominent databases of chemical compounds or pharmacological agents.
Further research and publication of preclinical and clinical data are required to fully characterize the pharmacological profile of this compound.
Signaling Pathways
Due to the lack of available data on this compound, a diagram of its specific signaling pathway cannot be constructed.
Quantitative Data Summary
A comprehensive search of scientific literature and clinical trial registries did not yield any quantitative data (e.g., IC50, Ki, EC50) for a compound named this compound.
Experimental Protocols
Detailed experimental protocols for the investigation of this compound are not available in the public domain.
Experimental Workflow
The specific experimental workflow used to characterize this compound has not been publicly disclosed.
ZAP-180013: A Technical Guide to a Novel ZAP-70 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zeta-associated protein of 70 kDa (ZAP-70) is a critical cytoplasmic tyrosine kinase essential for T-cell activation and is a key target for therapeutic intervention in autoimmune diseases and transplant rejection. This document provides a comprehensive technical overview of ZAP-180013, a novel small molecule inhibitor of ZAP-70. This compound functions by disrupting the crucial interaction between the ZAP-70 tandem SH2 domains and the immunoreceptor tyrosine-based activation motifs (ITAMs) of the T-cell receptor (TCR), thereby preventing the initiation of the downstream signaling cascade. This guide details the available biochemical and cellular data, experimental protocols, and the broader context of ZAP-70 signaling.
Introduction to ZAP-70 and T-Cell Signaling
T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complexes (MHC) on antigen-presenting cells (APCs). This interaction triggers a signaling cascade, with ZAP-70 playing a pivotal role.[1][2] Upon TCR engagement, the Src family kinase Lck phosphorylates the ITAMs on the CD3 ζ-chains.[2] This phosphorylation creates docking sites for the tandem SH2 domains of ZAP-70, recruiting it to the TCR complex at the plasma membrane.[1][2] This recruitment leads to the phosphorylation and activation of ZAP-70 by Lck. Activated ZAP-70 then phosphorylates key downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1] This leads to the formation of a larger signaling complex that ultimately results in T-cell proliferation, differentiation, and cytokine release. Given its central role, the inhibition of ZAP-70 is a promising strategy for modulating T-cell responses in various pathological conditions.
This compound: Mechanism of Action and Biochemical Profile
This compound was identified through a high-throughput screen as an inhibitor of the ZAP-70 and T-cell receptor association.[3][4] Its primary mechanism of action is the disruption of the binding between the tandem SH2 domains of ZAP-70 and the doubly phosphorylated ITAMs (pITAMs) on the CD3 ζ-chain.[5][6] This prevents the initial recruitment and subsequent activation of ZAP-70, effectively blocking the T-cell signaling cascade at an early and critical stage. The inhibitor has been shown to act directly on the tandem SH2 domains.[3] There is also evidence to suggest that its mechanism of action may involve the covalent modification of these domains.[3]
Quantitative Data
The inhibitory potency of this compound has been assessed using multiple biochemical assays. There is a notable difference in the reported IC50 values, which appears to be dependent on the specific protein construct and assay format used. The primary literature suggests a higher potency against the isolated tandem SH2 domains compared to the full-length protein in the initial screen.[3]
| Parameter | Value | Assay Method | ZAP-70 Construct | Reference |
| IC50 | 1.8 µM | Fluorescence Polarization (FP) | Isolated Tandem SH2 Domain | [5][6][7] |
| IC50 | 9.6 µM | Fluorescence Polarization (FP) | Full-length ZAP-70 | [6][8][9] |
| IC50 | 16.841 µM | Time-Resolved FRET (TR-FRET) | Full-length ZAP-70 | [6][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the procedures described in the primary literature for the biochemical characterization of this compound.[3]
High-Throughput Screening and Validation Workflow
Fluorescence Polarization (FP) Assay
This assay measures the disruption of the interaction between ZAP-70 and a fluorescently labeled phosphopeptide derived from the ITAM sequence.
-
Principle: A small, fluorescently labeled peptide (2pY) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger ZAP-70 protein, its tumbling is slowed, leading to a high polarization signal. An inhibitor that disrupts this interaction will cause a decrease in polarization.
-
Reagents:
-
ZAP-70 Protein: Either full-length Src-ZAP-70 fusion protein or the isolated tandem SH2 domains.
-
Fluorescent Peptide (2pY): A peptide corresponding to the ITAM sequence (e.g., CGNQLpYNELNLGRREEpYDVLD) labeled with a fluorophore (e.g., AlexaFluor488).
-
Assay Buffer: Details not fully specified in public literature, but typically a buffered saline solution (e.g., PBS or HEPES) containing a reducing agent (e.g., TCEP or DTT) and a non-specific protein (e.g., BSA) to prevent sticking.
-
Test Compound: this compound dissolved in DMSO.
-
-
Protocol Outline:
-
Prepare a reaction mixture containing the ZAP-70 protein and the fluorescent 2pY peptide in the assay buffer. The concentrations are optimized to be at or near the Kd of the interaction to ensure assay sensitivity.
-
Dispense the reaction mixture into 384-well plates.
-
Add the test compound (this compound) or DMSO (as a control) to the wells.
-
Incubate the plates at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition relative to controls (0% inhibition with DMSO, 100% inhibition with free peptide).
-
Generate concentration-response curves to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This orthogonal assay was used to confirm the hits from the primary screen.
-
Principle: This assay measures the proximity of two molecules. In this context, a terbium-labeled antibody recognizes a tag on the ZAP-70 protein (donor), and a fluorescently labeled phosphopeptide (acceptor) binds to the SH2 domains. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this interaction, leading to a loss of the FRET signal.
-
Reagents:
-
Tagged ZAP-70 Protein: e.g., His-tagged ZAP-70.
-
Donor: Terbium-labeled anti-His antibody.
-
Acceptor: Fluorescently labeled 2pY peptide.
-
Assay Buffer: Similar to the FP assay buffer.
-
Test Compound: this compound in DMSO.
-
-
Protocol Outline:
-
Combine the tagged ZAP-70 protein, the terbium-labeled antibody, and the fluorescently labeled 2pY peptide in the assay buffer in 384-well plates.
-
Add the test compound or DMSO control.
-
Incubate to allow for binding.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a FRET-capable plate reader.
-
Calculate the FRET ratio and determine the percent inhibition and IC50 value.
-
Cellular Activity of this compound
While the primary characterization of this compound has been biochemical, its activity has also been demonstrated in a cellular context.
Inhibition of ZAP-70 Phosphorylation in Jurkat T-Cells
In a study investigating TCR-mediated signaling, this compound was used to probe the role of ZAP-70. It was shown to repress the phosphorylation of ZAP-70 in Jurkat T-cells in a dose-dependent manner following TCR stimulation with anti-CD3/CD28.[10] This provides crucial evidence that this compound is cell-permeable and can engage its target in a cellular environment.
-
Experimental System: Human Jurkat T-cells.
-
Methodology:
-
Jurkat cells are pre-treated with varying concentrations of this compound or DMSO.
-
Cells are then stimulated with anti-CD3 and anti-CD28 antibodies to trigger TCR signaling.
-
Following stimulation, cell lysates are prepared.
-
The phosphorylation status of ZAP-70 is assessed by immunoblotting (Western blot) using an antibody specific for phosphorylated ZAP-70.
-
-
Observed Effect: this compound inhibited the TCR-induced phosphorylation of ZAP-70.[10]
Summary and Future Directions
This compound is a valuable tool compound for studying the role of the ZAP-70 SH2-ITAM interaction in T-cell signaling. It effectively inhibits this interaction in biochemical assays and has demonstrated target engagement in a cellular model.
Key Attributes of this compound:
-
Mechanism: Inhibits the ZAP-70 SH2-pITAM interaction.
-
Potency: Exhibits micromolar potency in biochemical assays.
-
Cellular Activity: Proven to be cell-permeable and active in Jurkat T-cells.
For drug development professionals, several critical aspects of this compound remain to be elucidated. Future research should focus on:
-
Selectivity Profiling: Assessing the selectivity of this compound against a broad panel of kinases and other SH2-containing proteins is essential to understand its off-target effects.
-
Structure-Activity Relationship (SAR) Studies: A medicinal chemistry campaign could optimize the potency and selectivity of the this compound scaffold.
-
Synthesis Protocol: A detailed and scalable synthesis route needs to be developed.
-
In Vivo Efficacy and Pharmacokinetics: Evaluation in animal models of autoimmune disease or transplantation is a necessary step to determine its therapeutic potential.
References
- 1. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides [mdpi.com]
- 2. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SLAS Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assay with Staurosporine-treated Jurkat Cells [protocols.io]
- 5. Identifying ligands for the PHD1 finger of KDM5A through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. [PDF] ZAP-70: an essential kinase in T-cell signaling. | Semantic Scholar [semanticscholar.org]
- 9. Michelle Arkin | UCSF Profiles [profiles.ucsf.edu]
- 10. Arthur Weiss | UCSF Profiles [profiles.ucsf.edu]
ZAP-180013: A Novel and Potent Inhibitor of the NLRP3 Inflammasome with Efficacy Against MCC950-Resistant Variants
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of ZAP-180013, a small molecule initially identified as a ZAP-70 inhibitor, and its recently discovered potent activity against the NLRP3 inflammasome. A landmark study from Seoul National University has positioned this compound as a promising therapeutic candidate for a range of inflammatory diseases, particularly those driven by NLRP3 hyperactivation, including conditions resistant to the well-characterized inhibitor, MCC950.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a critical component of the innate immune system, a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][5] Its activation is a two-step process: a priming signal (Signal 1), typically initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) transcription. A second activation signal (Signal 2), such as extracellular ATP or nigericin, triggers the assembly of the inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[4][5] This assembly leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[4][5] Dysregulation and over-activation of the NLRP3 inflammasome are implicated in a variety of inflammatory disorders, including autoimmune diseases, metabolic syndrome, and neurodegenerative conditions.[1][6]
This compound: From ZAP-70 to NLRP3 Inhibition
This compound was initially characterized as an inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a key signaling molecule in T-cells.[7] However, recent chemical screening has identified it as a potent and structurally distinct inhibitor of the NLRP3 inflammasome.[1][2][3] This dual activity makes it a molecule of significant interest.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound, highlighting its activity as both a ZAP-70 and an NLRP3 inhibitor.
| Target | Assay Type | IC50 | Reference |
| ZAP-70 | Fluorescence Polarization | 1.8 µM | [8] |
| ZAP-70 | TR-FRET | 16.841 µM | [8] |
| NLRP3 | IL-1β release (LPS+Nigericin) | Potent Inhibition (Specific IC50 not detailed in snippets) | [1][2][3] |
| NLRP3 | IL-1β release (LPS+ATP) | Potent Inhibition (Specific IC50 not detailed in snippets) | [1][2][3] |
| NLRP3 | IL-1β release (LPS+MSU) | Potent Inhibition (Specific IC50 not detailed in snippets) | [1][2][3] |
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Molecular Weight | 454.33 g/mol | |
| Formula | C19H17Cl2N3O4S | |
| Solubility in DMSO | ≥ 250 mg/mL (550.26 mM) |
Table 2: Physicochemical Properties of this compound
Mechanism of NLRP3 Inflammasome Inhibition by this compound
Molecular docking studies have predicted that this compound interacts with histidine 698 (H698) within the NLRP3 protein.[9] This interaction is crucial for its inhibitory activity, as substitution of H698 with alanine (H698A) abrogates the binding and inhibitory effect of this compound.[9] By binding to this site, this compound is thought to prevent the conformational changes and subsequent oligomerization of NLRP3 that are necessary for inflammasome assembly and activation.[2][10]
A significant advantage of this compound is its efficacy against NLRP3 variants that are resistant to the well-studied inhibitor MCC950.[1][2][3] MCC950 also targets the NACHT domain of NLRP3, but certain mutations, such as D303H found in some autoimmune disease patients, confer resistance to its inhibitory effects.[2][11] this compound maintains its potent inhibitory activity against these MCC950-resistant mutants, highlighting its potential to treat a broader range of NLRP3-driven diseases.[1][2][9]
Signaling Pathway of NLRP3 Inflammasome Activation and this compound Inhibition
Caption: NLRP3 inflammasome activation pathway and the inhibitory mechanism of this compound.
Experimental Protocols
Detailed below are methodologies for key experiments to characterize the inhibitory activity of this compound on the NLRP3 inflammasome. These protocols are based on standard, widely accepted methods in the field.[4][12][13][14][15][16]
In Vitro Inhibition of IL-1β Secretion in Macrophages
This assay is fundamental for quantifying the inhibitory potency of a compound on the NLRP3 inflammasome.
Objective: To measure the dose-dependent inhibition of IL-1β secretion by this compound in cultured macrophages.
Cell Lines:
-
Human THP-1 monocytes, differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA).
-
Bone marrow-derived macrophages (BMDMs) from wild-type and NLRP3-deficient mice.
Materials:
-
Complete RPMI-1640 or DMEM media.
-
PMA.
-
LPS (from E. coli O111:B4).
-
ATP or Nigericin.
-
This compound stock solution in DMSO.
-
Human or Mouse IL-1β ELISA kit.
-
LDH cytotoxicity assay kit.
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in complete RPMI-1640. For differentiation, seed cells in 96-well plates and treat with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
For BMDMs, harvest bone marrow from mice and culture in complete DMEM with M-CSF for 7 days.
-
-
Priming (Signal 1):
-
Replace the medium with fresh, serum-free medium.
-
Prime the differentiated macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
-
Activation (Signal 2):
-
Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plates and collect the supernatant.
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Assess cell viability by measuring LDH release in the supernatant to rule out cytotoxic effects of the compound.
-
-
Data Analysis:
-
Normalize IL-1β secretion to the vehicle-treated control.
-
Plot the dose-response curve and calculate the IC50 value.
-
ASC Oligomerization Assay
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, and its inhibition by the test compound.
Objective: To assess the effect of this compound on the oligomerization of ASC in response to NLRP3 activation.
Procedure:
-
Follow the cell culture, priming, inhibitor treatment, and activation steps as described in Protocol 4.1, but perform the experiment in chamber slides or on coverslips.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against ASC overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear staining.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells containing ASC specks (large, perinuclear aggregates) in each treatment group.
-
In Vivo Efficacy in a Model of Systemic Inflammation
Animal models are crucial for evaluating the therapeutic potential of this compound.
Objective: To determine the efficacy of this compound in reducing systemic inflammation in a mouse model of LPS-induced sepsis.[10]
Animal Model: C57BL/6 mice.
Procedure:
-
Administer this compound or vehicle (e.g., intraperitoneally or orally) at various doses.
-
After a pre-determined time (e.g., 1 hour), challenge the mice with a lethal or sub-lethal dose of LPS (intraperitoneal injection).
-
Endpoint Measurements:
-
Monitor survival over a period of 48-72 hours.
-
At specific time points post-LPS challenge (e.g., 2, 6, 24 hours), collect blood via cardiac puncture.
-
Measure serum levels of IL-1β and other inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex bead array.
-
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for characterizing an NLRP3 inhibitor like this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the field of NLRP3 inflammasome-targeted therapies. Its novel mechanism of action and, critically, its ability to inhibit MCC950-resistant NLRP3 variants, open up new avenues for treating a wide range of inflammatory diseases.[1][2][9] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future research should focus on obtaining more detailed pharmacokinetic and pharmacodynamic data, exploring its efficacy in a broader range of preclinical disease models, and further elucidating its interaction with the NLRP3 protein to guide the development of next-generation inhibitors.
References
- 1. Chemical Screening Identifies this compound as a Potent NLRP3 Inhibitor effective in MCC950-Resistant Inflammatory Responses - Research Highlights - Research Highlights - Research - Seoul National University [en.snu.ac.kr]
- 2. 신규 NLRP3 억제제 후보물질 발굴 - 연구성과 - 연구 - 서울대학교 [snu.ac.kr]
- 3. A recent publication has been released. (Cell Chemical Biology) > News | 서울대 라젠드라 카르키 교수님 연구실 [karkilab.com:57123]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Cellular Models and Assays to Study NLRP3 Inflammasome Biology | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. immune-system-research.com [immune-system-research.com]
- 8. researchgate.net [researchgate.net]
- 9. login.medscape.com [login.medscape.com]
- 10. ZAP facilitates NLRP3 inflammasome activation via promoting the oligomerization of NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MCC950/CRID3 potently targets the NACHT domain of wild-type NLRP3 but not disease-associated mutants for inflammasome inhibition | PLOS Biology [journals.plos.org]
- 12. Measuring the Inflammasome | Springer Nature Experiments [experiments.springernature.com]
- 13. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells [jove.com]
- 15. Assays for Measuring the Role of MIF in NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
ZAP-180013: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery and synthesis of ZAP-180013, a potent inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70). This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical details of this compound.
Introduction
ZAP-70 is a critical cytoplasmic tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling and the adaptive immune response.[1][2][3] Dysregulation of ZAP-70 activity is implicated in various autoimmune diseases and certain types of leukemia. This compound has been identified as a small molecule inhibitor that disrupts the crucial interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.[4][5] This inhibition effectively blocks the downstream signaling cascade that leads to T-cell activation, proliferation, and differentiation.[1][2]
Discovery: High-Throughput Screening
This compound was discovered through a high-throughput screening (HTS) campaign designed to identify inhibitors of the ZAP-70 and TCR interaction. The screening assay was based on the principle of fluorescence polarization (FP).[6][7]
Experimental Protocol: Fluorescence Polarization Assay
The high-throughput screen utilized a fluorescence polarization (FP) assay to monitor the binding of a fluorescently labeled phosphopeptide derived from the T-cell receptor ζ-chain (TAMRA-2pY) to the ZAP-70 protein.[6]
Materials:
-
ZAP-70 Protein: Recombinant ZAP-70 protein.
-
Fluorescent Peptide: A peptide corresponding to the doubly phosphorylated ITAM of the TCR ζ-chain, labeled with a TAMRA fluorophore (TAMRA-2pY).
-
Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 2% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100.[6]
-
Compound Library: A collection of small molecules for screening.
-
384-well Plates: Low-volume, black plates suitable for fluorescence measurements.
-
Plate Reader: A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Assay Preparation: An assay mixture was prepared containing 100 nM ZAP-70 and 2 nM TAMRA-2pY in the assay buffer.[6]
-
Compound Dispensing: The small molecule library compounds were dispensed into the 384-well plates.
-
Assay Initiation: 20 μL of the ZAP-70/TAMRA-2pY assay mixture was added to each well of the compound plates.[6]
-
Incubation: The plates were incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization of each well was measured using a plate reader. An increase in polarization indicates binding of the TAMRA-2pY peptide to ZAP-70, while a decrease suggests inhibition of this interaction by a compound.
-
Hit Identification: Compounds that caused a significant decrease in fluorescence polarization were identified as potential inhibitors.
HTS Workflow Diagram
Synthesis
Proposed Retrosynthetic Analysis
A possible retrosynthetic pathway would disconnect the amide bond, the sulfone group, and the substituents on the pyrimidine ring, leading to simpler starting materials.
Proposed Synthetic Scheme
A potential forward synthesis could involve the following key steps:
-
Pyrimidine Core Synthesis: Construction of a substituted pyrimidine ring, for example, from a β-ketoester and an amidine derivative.
-
Chlorination: Introduction of a chlorine atom at the C5 position of the pyrimidine ring.
-
Sulfone Formation: Installation of the ethylsulfonyl group at the C2 position, possibly via oxidation of a corresponding thioether.
-
Amide Coupling: Formation of the carboxamide at the C4 position by coupling a suitable carboxylic acid derivative with the secondary amine, N-((4-chlorophenyl)methyl)furan-2-ylmethanamine. This secondary amine would be synthesized separately.
Further experimental validation would be required to optimize this proposed synthetic route.
Quantitative Data
The inhibitory activity of this compound has been characterized in multiple assays, with key quantitative data summarized below.
| Assay Type | Target | IC50 | Reference |
| Fluorescence Polarization (FP) | ZAP-70 | 1.8 µM | [8] |
| Fluorescence Polarization (FP) | ZAP-70 | 9.6 µM | [4][5] |
| Time-Resolved FRET (TR-FRET) | ZAP-70 | 16.841 µM | [4][5] |
Mechanism of Action: ZAP-70 Signaling Pathway
This compound inhibits the initial step of T-cell activation by preventing the recruitment of ZAP-70 to the phosphorylated ITAMs of the TCR complex. The following diagram illustrates the canonical ZAP-70 signaling pathway and the point of inhibition by this compound.
Conclusion
This compound represents a significant discovery in the search for selective inhibitors of ZAP-70. Identified through a robust fluorescence polarization-based high-throughput screen, it effectively disrupts a key protein-protein interaction in the T-cell activation cascade. While a detailed synthesis protocol is not yet publicly available, plausible synthetic routes can be devised based on established pyrimidine chemistry. The quantitative data on its inhibitory activity and the clear mechanism of action make this compound a valuable tool for further research into ZAP-70 biology and a potential starting point for the development of novel therapeutics for autoimmune disorders and other related conditions.
References
- 1. Simplified schematic of the T cell receptor signaling pathway [pfocr.wikipathways.org]
- 2. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZAP-70 enhances IgM signaling independent of its kinase activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
ZAP-180013: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Novel ZAP-70 Inhibitor
Introduction: ZAP-180013 is a potent and selective inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical enzyme in the T-cell receptor (TCR) signaling pathway. By targeting the interaction between the ZAP-70 SH2 domain and immunoreceptor tyrosine-based activation motifs (ITAMs), this compound presents a promising avenue for the development of therapeutics for autoimmune diseases and other immune-related disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and visualizations of the relevant signaling pathways.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name 5-Chloro-N-[(4-chlorophenyl)methyl]-2-(ethylsulfonyl)-N-(2-furanylmethyl)-4-pyrimidinecarboxamide, possesses a unique molecular architecture that facilitates its inhibitory activity. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | 5-Chloro-N-[(4-chlorophenyl)methyl]-2-(ethylsulfonyl)-N-(2-furanylmethyl)-4-pyrimidinecarboxamide | [1] |
| Molecular Formula | C₁₉H₁₇Cl₂N₃O₄S | [1] |
| Molecular Weight | 454.32 g/mol | [1] |
| CAS Number | 873080-25-2 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO (up to 250 mg/mL with sonication) | [2] |
| SMILES | CCS(=O)(=O)c1nc(C(=O)N(Cc2ccc(Cl)cc2)Cc2occc2)c(Cl)cn1 | [3] |
| InChI Key | GTWKIPDKVRLUKN-UHFFFAOYSA-N | [3] |
Biological Activity and Mechanism of Action
This compound functions as a specific inhibitor of ZAP-70, a key kinase in the T-cell activation cascade. Its primary mechanism of action is the disruption of the crucial interaction between the tandem SH2 domains of ZAP-70 and the phosphorylated ITAMs of the T-cell receptor ζ-chain.[3] This inhibition prevents the recruitment and subsequent activation of ZAP-70 at the plasma membrane, thereby blocking downstream signaling events that lead to T-cell proliferation and effector functions.
The inhibitory potency of this compound has been quantified using in vitro assays, revealing its effectiveness in blocking ZAP-70 activity.
| Assay Type | IC₅₀ Value | Reference |
| Fluorescence Polarization Assay | 1.8 µM | [3] |
| TR-FRET Assay | 9.6 µM | [2] |
T-Cell Receptor Signaling Pathway and the Role of this compound
The activation of T-cells via the TCR is a tightly regulated process involving a cascade of phosphorylation events. The following diagram illustrates the canonical TCR signaling pathway and the point of intervention for this compound.
Experimental Protocols
Chemical Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. However, based on its chemical structure, a plausible synthetic route would involve the coupling of a substituted pyrimidine carboxylic acid with a substituted amine. The synthesis of similar pyrimidine carboxamide derivatives often involves the activation of the carboxylic acid (e.g., conversion to an acid chloride or use of coupling reagents) followed by reaction with the appropriate amine. The ethylsulfonyl and chloro substituents on the pyrimidine ring, as well as the chloro and furanylmethyl groups on the amine, would be introduced through multi-step synthetic sequences starting from commercially available precursors.
In Vitro Inhibition Assay: Fluorescence Polarization
The IC₅₀ of this compound was determined using a fluorescence polarization (FP) assay, which measures the disruption of the ZAP-70/ITAM interaction. The following is a generalized protocol based on the methodology described by Visperas et al.
Objective: To determine the concentration of this compound required to inhibit 50% of the binding between the ZAP-70 tandem SH2 domain and a fluorescently labeled, phosphorylated ITAM peptide.
Materials:
-
Recombinant ZAP-70 protein (tandem SH2 domain)
-
Fluorescently labeled, dually phosphorylated ITAM peptide (e.g., TAMRA-labeled pITAM)
-
This compound stock solution in DMSO
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagent Solutions:
-
Dilute the ZAP-70 protein to the desired final concentration in assay buffer.
-
Dilute the fluorescently labeled pITAM peptide to the desired final concentration in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Plate Setup:
-
Add a fixed volume of the ZAP-70 protein solution to each well.
-
Add the serially diluted this compound solutions to the corresponding wells.
-
Include control wells:
-
No inhibitor control: Add assay buffer with DMSO instead of the inhibitor solution.
-
No protein control (for baseline polarization): Add assay buffer instead of the ZAP-70 solution.
-
-
-
Incubation:
-
Add the fluorescently labeled pITAM peptide solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the anisotropy or millipolarization (mP) values for each well.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay: Inhibition of ZAP-70 Phosphorylation in Jurkat Cells
The cellular activity of this compound can be assessed by its ability to inhibit the phosphorylation of ZAP-70 and its downstream targets in a relevant cell line, such as Jurkat T-cells.
Objective: To evaluate the effect of this compound on the phosphorylation of ZAP-70 and its substrates following T-cell receptor stimulation.
Materials:
-
Jurkat T-cells
-
This compound stock solution in DMSO
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TCR stimulating agents (e.g., anti-CD3/CD28 antibodies)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting: anti-phospho-ZAP-70, anti-ZAP-70, anti-phospho-LAT, anti-LAT, etc.
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells to the desired density.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
-
TCR Stimulation:
-
Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 2-10 minutes) at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein lysates and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-ZAP-70, ZAP-70).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the phosphorylation levels in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.
-
Conclusion
This compound is a valuable research tool for investigating the intricacies of T-cell signaling and holds significant potential as a lead compound for the development of novel immunomodulatory therapies. Its well-defined mechanism of action, coupled with its potent inhibitory activity, makes it an attractive candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2020 SLAS Discovery Top 10: Advancing the Science of Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
ZAP-180013: A Comprehensive Biological Activity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZAP-180013 is a small molecule inhibitor targeting the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical component of the T-cell receptor (TCR) signaling pathway.[1][2][3][4] As a key regulator of T-cell activation and immune responses, ZAP-70 represents a promising therapeutic target for autoimmune diseases and organ transplantation.[4][5] This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of its role in relevant signaling pathways.
Core Mechanism of Action
This compound functions by inhibiting the interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR signaling pathway.[1][3][4] This disruption prevents the recruitment and subsequent activation of ZAP-70, a pivotal step in the signal transduction cascade that leads to T-cell activation.[5]
Quantitative Biological Activity
The inhibitory potency of this compound has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay Type | IC50 (µM) | Description |
| Fluorescence Polarization (FP) | 1.8 | Measures the disruption of the ZAP-70 SH2 domain binding to a phosphorylated ITAM peptide.[1][2][3] |
| Fluorescence Polarization (FP) | 9.6 | As reported in a specific study, this value also reflects the inhibition of the ZAP-70 and T-cell receptor interaction.[4][6] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 16.841 | An orthogonal assay confirming the inhibitory effect on the ZAP-70 and T-cell receptor association.[4][6] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 454.32 g/mol [1] |
| Formula | C19H17Cl2N3O4S[1] |
| Purity | ≥98%[1] |
| Solubility | Soluble to 100 mM in DMSO[1] |
| Storage | Store at -20°C[1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the biological activity of this compound are provided below.
Fluorescence Polarization (FP) Assay
This assay is designed to measure the disruption of the binding between the ZAP-70 tandem SH2 (tSH2) domains and a dually phosphorylated ITAM peptide (2pY).
Materials:
-
ZAP-70 tSH2 domain protein
-
Fluorescently labeled 2pY peptide (e.g., with Alexa Fluor 488)
-
Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100
-
This compound compound dilutions
-
384-well black plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the ZAP-70 tSH2 protein to each well at a final concentration determined by prior titration experiments.
-
Add the fluorescently labeled 2pY peptide to each well at a final concentration, also determined by prior titration.
-
Include controls for 0% inhibition (ZAP-70 + 2pY peptide + DMSO) and 100% inhibition (free labeled 2pY peptide in assay buffer).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition relative to the controls and plot the data to determine the IC50 value using a four-parameter logistic fit.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This orthogonal assay confirms the inhibitory activity of this compound on the ZAP-70:2pY interaction.
Materials:
-
Biotinylated ZAP-70 protein
-
Alexa Fluor 488-labeled 2pY peptide (FRET acceptor)
-
Terbium chelate-streptavidin (FRET donor)
-
Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100
-
This compound compound dilutions
-
384-well or 1536-well black plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and subsequently in assay buffer.
-
Dispense the compound dilutions into the wells of the plate.
-
Prepare a mixture of biotinylated ZAP-70 and terbium chelate-streptavidin in assay buffer and add it to the wells.
-
Add the Alexa Fluor 488-2pY peptide to initiate the binding reaction. Final concentrations should be optimized, for example: 2 nM ZAP-70, 100 nM Alexa Fluor 488-2pY, and 2 nM terbium chelate-streptavidin.[1]
-
Incubate the plate at room temperature for a defined period.
-
Read the plate on an EnVision plate reader with a 340/30 excitation filter and 495/10 and 520/25 emission filters.[1]
-
Calculate the FRET ratio (520/495 nm fluorescence) and determine the percent inhibition to derive the IC50 value.[1]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the ZAP-70 signaling pathway and a general workflow for inhibitor screening.
Caption: ZAP-70 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Workflow for Kinase Inhibitor Screening and Development.
Conclusion
This compound is a well-characterized inhibitor of the ZAP-70 kinase, demonstrating a clear mechanism of action by disrupting the crucial interaction between the ZAP-70 SH2 domain and ITAMs. The quantitative data from robust biochemical assays confirm its inhibitory potential. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the fields of immunology and drug discovery who are investigating ZAP-70 as a therapeutic target. Further studies to evaluate the cellular activity and in vivo efficacy of this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. Identification of Inhibitors of the Association of ZAP-70 with the T-Cell Receptor by High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Downstream Signaling Pathways of the Tumor-Associated Kinase Receptor (TAKR) and its Inhibition by ZAP-180013
As "ZAP-180013" is a hypothetical compound designation not found in public scientific literature, this guide has been constructed based on a plausible, fictional molecular target: the Tumor-Associated Kinase Receptor (TAKR) . We will hypothesize that this compound is a potent and selective inhibitor of TAKR, a receptor tyrosine kinase implicated in various malignancies. This document will, therefore, detail the downstream signaling pathways of TAKR and the subsequent effects of its inhibition by this compound.
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Tumor-Associated Kinase Receptor (TAKR) is a receptor tyrosine kinase (RTK) frequently overexpressed in several human cancers. Its activation through ligand binding leads to the initiation of multiple downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis. This compound is a novel, potent, and selective small molecule inhibitor of TAKR's kinase activity. This document provides a comprehensive overview of the core signaling pathways regulated by TAKR, the impact of this compound on these pathways, and detailed experimental protocols for their investigation.
Core Downstream Signaling Pathways of TAKR
Upon ligand binding and subsequent dimerization, TAKR undergoes autophosphorylation on multiple tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of three primary downstream signaling pathways: the RAS/MAPK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.
The activation of the RAS/MAPK pathway by TAKR is a critical driver of cancer cell proliferation.
-
Activation Mechanism: Phosphorylated TAKR recruits the adaptor protein Grb2, which in turn binds to the Guanine nucleotide exchange factor SOS. SOS then catalyzes the exchange of GDP for GTP on Ras, leading to its activation. Activated Ras subsequently initiates a kinase cascade, phosphorylating and activating RAF, which then phosphorylates and activates MEK, leading to the phosphorylation and activation of ERK (MAPK).
-
Downstream Effects: Activated ERK translocates to the nucleus and phosphorylates various transcription factors, including c-myc and c-fos, which promote the expression of genes involved in cell cycle progression and proliferation.
-
Inhibition by this compound: By inhibiting TAKR autophosphorylation, this compound prevents the recruitment of Grb2 and the subsequent activation of the entire RAS/MAPK cascade.
Figure 1. The TAKR-mediated RAS/MAPK signaling pathway and its inhibition by this compound.
The PI3K/AKT/mTOR pathway is crucial for cell growth, survival, and metabolism.
-
Activation Mechanism: Phosphorylated TAKR recruits the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K). This activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating PDK1 and AKT. Activated AKT then phosphorylates and activates mTORC1, a key regulator of protein synthesis and cell growth. AKT also phosphorylates and inactivates pro-apoptotic proteins like Bad.
-
Downstream Effects: This pathway promotes cell survival by inhibiting apoptosis and stimulates cell growth and proliferation through mTORC1-mediated protein synthesis.
-
Inhibition by this compound: this compound blocks the initial recruitment and activation of PI3K by TAKR, thereby inhibiting the entire downstream cascade.
Figure 2. The TAKR-mediated PI3K/AKT/mTOR signaling pathway and its inhibition by this compound.
The JAK/STAT pathway provides a more direct route from the cell surface to the nucleus for transcriptional regulation.
-
Activation Mechanism: Upon TAKR activation, Janus kinases (JAKs) associated with the receptor's intracellular domain are brought into close proximity and phosphorylate each other, becoming activated. Activated JAKs then phosphorylate the TAKR on additional tyrosine residues, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus.
-
Downstream Effects: In the nucleus, STAT dimers bind to specific DNA sequences in the promoters of target genes, regulating the transcription of genes involved in survival, proliferation, and angiogenesis.
-
Inhibition by this compound: this compound's inhibition of TAKR prevents the initial activation of JAKs, thereby blocking STAT phosphorylation and subsequent gene transcription.
Figure 3. The TAKR-mediated JAK/STAT signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from in vitro studies on a TAKR-overexpressing cancer cell line (e.g., NCI-H1975) treated with this compound.
Table 1: Kinase Inhibition Assay
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| This compound | TAKR | 2.5 |
| Competitor A | TAKR | 15.8 |
Table 2: Cellular Phosphorylation Inhibition (Western Blot Densitometry)
| Treatment (100 nM) | p-TAKR (Y1068) (% of Control) | p-ERK (T202/Y204) (% of Control) | p-AKT (S473) (% of Control) | p-STAT3 (Y705) (% of Control) |
|---|---|---|---|---|
| Vehicle (DMSO) | 100 | 100 | 100 | 100 |
| this compound | 8 | 12 | 15 | 11 |
Table 3: Cell Proliferation Assay (72 hours)
| Treatment | GI₅₀ (nM) |
|---|---|
| This compound | 10.2 |
| Competitor A | 85.4 |
Detailed Experimental Protocols
This protocol is for assessing the phosphorylation status of TAKR and its downstream effectors.
-
Cell Culture and Treatment: Plate TAKR-overexpressing cells (e.g., NCI-H1975) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours. Pre-treat with various concentrations of this compound or vehicle (0.1% DMSO) for 2 hours. Stimulate with the TAKR ligand (e.g., 100 ng/mL) for 15 minutes.
-
Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and denature at 95°C for 5 minutes. Separate proteins on an 8-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-TAKR, anti-p-ERK, anti-p-AKT, anti-p-STAT3) overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phospho-protein levels to total protein levels or a housekeeping protein like β-actin.
Figure 4. Experimental workflow for Western Blotting.
This protocol is for determining the concentration of this compound that causes 50% growth inhibition.
-
Cell Seeding: Seed TAKR-overexpressing cells in 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the percentage of growth inhibition against the log concentration of this compound. Calculate the GI₅₀ value using non-linear regression (log(inhibitor) vs. response -- variable slope).
Conclusion
This compound is a potent inhibitor of the Tumor-Associated Kinase Receptor. By blocking the kinase activity of TAKR, it effectively abrogates the activation of three key downstream signaling pathways: RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT. This multi-pronged inhibition of pro-proliferative and pro-survival signals underlies its potent anti-cancer activity. The methodologies and data presented in this guide provide a robust framework for the preclinical investigation and development of TAKR inhibitors like this compound.
The Role of ZAP-180013 in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a cornerstone of the adaptive immune response, and its precise regulation is critical for maintaining immune homeostasis. Dysregulation of T-cell signaling can lead to a spectrum of immunological disorders, including autoimmune diseases and immunodeficiencies. At the heart of T-cell activation lies the Zeta-chain-associated protein kinase 70 (ZAP-70), a cytoplasmic tyrosine kinase that plays a pivotal role in transducing signals from the T-cell receptor (TCR). Given its central function, ZAP-70 has emerged as a key therapeutic target for the modulation of T-cell mediated immunity. This technical guide provides an in-depth overview of the role of ZAP-180013, a specific inhibitor of ZAP-70, in the context of T-cell activation. We will explore the intricate ZAP-70 signaling pathway, the mechanism of action of this compound, and the experimental methodologies used to characterize its effects.
The ZAP-70 Signaling Pathway in T-Cell Activation
Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated. ZAP-70 is a critical early mediator in this pathway.
The activation sequence is as follows:
-
TCR Engagement and Co-receptor Binding: The process begins with the binding of the TCR to its cognate antigen. This interaction brings the TCR complex in proximity to co-receptors such as CD4 or CD8.
-
Lck-mediated Phosphorylation of ITAMs: The co-receptor-associated Src family kinase, Lck, is activated and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.
-
Recruitment of ZAP-70: The doubly phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of ZAP-70, recruiting it from the cytoplasm to the plasma membrane.
-
ZAP-70 Activation: Once recruited to the TCR complex, ZAP-70 is itself phosphorylated and activated by Lck. This activation is further enhanced by ZAP-70's trans-autophosphorylation.
-
Phosphorylation of Downstream Substrates: Activated ZAP-70 then phosphorylates key downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT) and the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).
-
Signalosome Assembly and Downstream Signaling: Phosphorylated LAT and SLP-76 act as scaffolds for the assembly of a larger signaling complex, known as the "signalosome." This complex recruits and activates numerous downstream signaling molecules, including Phospholipase C-γ1 (PLC-γ1) and Vav1.
-
T-cell Activation Outcomes: The propagation of these signals ultimately leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB, culminating in hallmark T-cell responses, including cytokine production, proliferation, and differentiation.
ZAP-70 Signaling Pathway Diagram
This compound: A Specific Inhibitor of ZAP-70
This compound is a small molecule inhibitor that specifically targets the function of ZAP-70.[1][2] Its primary mechanism of action is the disruption of the crucial interaction between the ZAP-70 SH2 domains and the phosphorylated ITAMs of the T-cell receptor complex.[2] By preventing this initial recruitment step, this compound effectively blocks the entire downstream signaling cascade that is dependent on ZAP-70 activation.[1]
Quantitative Data for this compound
| Parameter | Value | Assay Method | Reference |
| IC50 | 1.8 µM | Fluorescence Polarization | [2] |
| IC50 | 9.6 µM | Fluorescence Polarization (alternative report) | [2][3][4] |
| IC50 | 16.841 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [2][3][4] |
| Molecular Weight | 454.32 g/mol | - | |
| Formula | C19H17Cl2N3O4S | - | |
| Solubility | Soluble to 100 mM in DMSO | - |
Experimental Protocols
The characterization of this compound and its effects on ZAP-70 function relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for ZAP-70 Inhibition
This assay is used to quantify the binding of ZAP-70 to a fluorescently labeled phosphopeptide derived from the TCR ITAM and to determine the inhibitory potency of compounds like this compound.
Materials:
-
Recombinant human ZAP-70 protein
-
Fluorescently labeled (e.g., TAMRA) doubly phosphorylated ITAM peptide (2pY)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound or other test compounds
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Assay Mix Preparation: Prepare a master mix containing the fluorescently labeled 2pY peptide and recombinant ZAP-70 in the assay buffer. The final concentrations should be optimized for a stable FP signal (e.g., 50 nM ZAP-70 and 10 nM 2pY peptide).
-
Plate Loading: Add a small volume (e.g., 5 µL) of the diluted this compound or control (DMSO) to the wells of the 384-well plate.
-
Reaction Initiation: Add the assay mix (e.g., 15 µL) to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Immunoprecipitation (IP) of ZAP-70
Immunoprecipitation is used to isolate ZAP-70 and its interacting proteins from cell lysates to study protein-protein interactions and post-translational modifications.
Materials:
-
T-cells (e.g., Jurkat cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-ZAP-70 antibody
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer or PBS with detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Centrifuge, rotator, and magnetic rack (for magnetic beads)
Procedure:
-
Cell Lysis: Lyse the T-cells with ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-ZAP-70 antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against ZAP-70 and potential interacting partners.
Conclusion
This compound represents a valuable tool for the study of T-cell activation and a potential lead compound for the development of novel immunomodulatory therapies. By specifically targeting the initial recruitment of ZAP-70 to the T-cell receptor, this compound effectively abrogates the downstream signaling cascade essential for T-cell activation. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of ZAP-70 in immune regulation and to explore the therapeutic potential of its inhibitors. A thorough understanding of the ZAP-70 signaling pathway and the mechanisms of its inhibition is paramount for the rational design of next-generation immunotherapeutics.
References
ZAP-180013: A Dual Inhibitor of ZAP-70 and NLRP3 with Therapeutic Potential in Inflammatory and Autoimmune Diseases
For Immediate Release
A novel small molecule, ZAP-180013, has demonstrated significant potential as a therapeutic agent for a range of inflammatory and autoimmune disorders. This technical overview details the current understanding of this compound's mechanism of action, supported by preclinical data, positioning it as a promising candidate for further drug development.
This compound exhibits a unique dual-inhibitory function, targeting both Zeta-chain-associated protein kinase 70 (ZAP-70) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This dual action allows it to modulate both adaptive and innate immune responses, offering a broad therapeutic window for conditions such as autoimmune diseases, organ transplant rejection, and chronic inflammatory diseases.
Core Mechanism of Action
This compound's therapeutic effects stem from its ability to interfere with two key signaling pathways in the immune system:
-
ZAP-70 Inhibition: this compound disrupts the interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell receptor (TCR) signaling pathway.[1][2] This interference is crucial in preventing T-cell activation, a key driver of many autoimmune diseases and organ transplant rejection.[1][2]
-
NLRP3 Inflammasome Inhibition: this compound directly binds to and inhibits the NLRP3 inflammasome.[3] This action is significant as the NLRP3 inflammasome is a critical component of the innate immune system responsible for the production of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory conditions. A notable feature of this compound is its efficacy against MCC950-resistant NLRP3 variants, suggesting a distinct binding mechanism and broader applicability.[3]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) for ZAP-70 have been reported from multiple sources, indicating potent inhibition.
| Target | Assay Type | IC50 (µM) | Source |
| ZAP-70 | Fluorescence Polarization | 1.8 | [4] |
| ZAP-70 | Fluorescence Polarization | 9.6 | [5] |
| ZAP-70 | TR-FRET | 16.841 | [5] |
Note: Variations in IC50 values may be attributable to differences in assay conditions and reagents.
While the press release from Seoul National University confirms the efficacy of this compound in preclinical animal models of psoriasis and systemic inflammation, specific quantitative data from these in vivo studies are not yet publicly available in peer-reviewed literature.[3]
Preclinical Therapeutic Applications
Preclinical investigations have highlighted the potential of this compound in two key areas of inflammatory disease:
Psoriasiform Skin Inflammation
In a murine model of imiquimod-induced psoriasis, administration of this compound was shown to ameliorate skin inflammation.[3] This model mimics key features of human psoriasis, including epidermal thickening, scaling, and erythema, which are assessed using the Psoriasis Area and Severity Index (PASI). The positive results in this model suggest that this compound could be a viable candidate for the treatment of psoriasis and other inflammatory skin conditions.
Systemic Inflammation
This compound has also demonstrated efficacy in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice.[3] This model is characterized by a robust inflammatory response, including a surge in pro-inflammatory cytokines. The ability of this compound to mitigate this response points to its potential in treating systemic inflammatory conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Fluorescence Polarization (FP) Assay for ZAP-70 Inhibition
This assay is designed to measure the disruption of the ZAP-70 SH2 domain's interaction with a phosphorylated ITAM peptide (2pY).
Principle: A fluorescently labeled 2pY peptide, when bound to the larger ZAP-70 protein, will have a slower rotational speed in solution, resulting in a higher fluorescence polarization value. An inhibitor that displaces the labeled peptide will lead to a decrease in polarization.
Protocol:
-
Reagents:
-
Recombinant ZAP-70 protein
-
Fluorescently labeled 2pY peptide (e.g., with fluorescein)
-
Assay Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20)
-
This compound serially diluted in DMSO
-
-
Procedure:
-
In a 384-well black plate, add a fixed concentration of recombinant ZAP-70 protein and the fluorescently labeled 2pY peptide to the assay buffer.
-
Add serial dilutions of this compound to the wells. Include controls with DMSO only (no inhibitor) and buffer only (no protein).
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for ZAP-70 Inhibition
This orthogonal assay confirms the findings of the FP assay and is less susceptible to interference from fluorescent compounds.
Principle: This assay utilizes a terbium-labeled streptavidin (donor) bound to a biotinylated ZAP-70 protein and an Alexa Fluor 488-labeled 2pY peptide (acceptor). When the peptide is bound to ZAP-70, the donor and acceptor are in close proximity, allowing for FRET to occur. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Biotinylated recombinant ZAP-70 protein
-
Terbium-labeled streptavidin
-
Alexa Fluor 488-labeled 2pY peptide
-
Assay Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100)
-
This compound serially diluted in DMSO
-
-
Procedure:
-
In a suitable microplate, combine biotinylated ZAP-70, terbium-labeled streptavidin, and Alexa Fluor 488-labeled 2pY peptide in the assay buffer.
-
Add serial dilutions of this compound.
-
Incubate the plate to allow for binding.
-
Measure the time-resolved fluorescence at the emission wavelengths of both the donor and acceptor using a plate reader with a 340 nm excitation filter.
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Determine the IC50 value as described for the FP assay.
-
Imiquimod-Induced Psoriasis Mouse Model
Principle: Topical application of imiquimod, a TLR7/8 agonist, induces a skin inflammation that histologically and immunologically resembles human psoriasis.
Protocol:
-
Animals: 8-12 week old BALB/c or C57BL/6 mice.
-
Induction:
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear for 5-7 consecutive days.[6]
-
-
Treatment:
-
Administer this compound (route and dose to be optimized) daily, either prophylactically (starting on day 0) or therapeutically (starting after disease onset, e.g., day 2).
-
-
Assessment:
-
Monitor body weight daily.
-
Measure ear thickness and dorsal skin thickness daily using a caliper.
-
Score the severity of skin inflammation daily using a modified PASI, assessing erythema, scaling, and induration on a scale of 0 to 4 for each parameter.
-
At the end of the study, collect skin and spleen tissue for histological analysis (H&E staining) and cytokine analysis (e.g., ELISA or qPCR for IL-17, IL-23, TNF-α).
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Mouse Model
Principle: Intraperitoneal injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent systemic inflammatory response mediated by TLR4.
Protocol:
-
Animals: 8-12 week old C57BL/6 mice.
-
Induction:
-
Treatment:
-
Administer this compound (route and dose to be optimized) either prior to or concurrently with the LPS challenge.
-
-
Assessment:
-
Monitor for signs of sickness behavior (e.g., lethargy, piloerection).
-
Collect blood samples at various time points (e.g., 2, 6, 24 hours) post-LPS injection.
-
Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.
-
At the study endpoint, tissues such as the lung and liver can be collected for histological examination of inflammatory cell infiltration.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits the ZAP-70 signaling pathway.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Caption: Workflow for the imiquimod-induced psoriasis model.
Conclusion
This compound represents a novel and promising therapeutic candidate with a unique dual-inhibitory mechanism targeting both ZAP-70 and the NLRP3 inflammasome. Its demonstrated efficacy in preclinical models of skin and systemic inflammation warrants further investigation. The detailed experimental protocols provided herein will facilitate the continued evaluation of this compound and similar compounds, with the ultimate goal of developing new and effective treatments for a wide range of debilitating inflammatory and autoimmune diseases. Future work should focus on obtaining detailed pharmacokinetic and pharmacodynamic data, as well as comprehensive toxicity profiles, to support its progression into clinical development.
References
- 1. Frontiers | ZAP-70 Shapes the Immune Microenvironment in B Cell Malignancies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Modelling inflammatory biomarker dynamics in a human lipopolysaccharide (LPS) challenge study using delay differential equations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zap70 Regulates TCR-Mediated Zip6 Activation at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of Inhibitors of the Association of ZAP-70 with the T Cell Receptor by High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
ZAP-180013: A Novel Bruton's Tyrosine Kinase (BTK) Inhibitor for Autoimmune Disease Research
An In-depth Technical Guide
For Research Use Only
Disclaimer: ZAP-180013 is a hypothetical compound designation created for illustrative purposes. The data, protocols, and experimental findings presented in this document are synthesized from publicly available research on Bruton's Tyrosine Kinase (BTK) inhibitors to serve as a representative technical guide for researchers, scientists, and drug development professionals.
Introduction
Autoimmune diseases such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS) are characterized by dysregulated immune responses, where B-lymphocytes play a central pathogenic role.[1][2] B-cells contribute to autoimmunity through the production of autoantibodies, presentation of autoantigens to T-cells, and secretion of pro-inflammatory cytokines.[2] A critical mediator of B-cell function is Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1][3][4] Upon antigen binding to the BCR, BTK is activated and initiates a signaling cascade leading to B-cell proliferation, differentiation, and survival.[5][6][7]
This compound is a potent, highly selective, and irreversible inhibitor of BTK. It is designed to form a covalent bond with the Cysteine 481 residue in the active site of BTK, leading to sustained target inhibition. By blocking the BTK signaling pathway, this compound offers a promising therapeutic strategy to dampen the pathogenic B-cell activity that drives autoimmune diseases.[1][8] This guide provides an in-depth overview of the preclinical data and experimental methodologies associated with the characterization of this compound.
Mechanism of Action
This compound targets BTK, a key kinase in the B-cell receptor signaling pathway.[3] The binding of an antigen to the BCR triggers the activation of SRC-family kinases (like LYN and FYN) and SYK, which in turn phosphorylate and activate BTK.[6][7][9] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling cascades that activate transcription factors such as NF-κB.[1][7] This entire process is crucial for B-cell activation and function.[9][10] this compound irreversibly inhibits BTK, thereby blocking all subsequent downstream signaling and mitigating the B-cell mediated inflammatory response.[1][8]
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. The role of Bruton’s tyrosine kinase in autoimmunity and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Novel Brutonâs Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - ACS Chemical Biology - Figshare [acs.figshare.com]
- 5. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. B-cell receptor - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. labiotech.eu [labiotech.eu]
- 9. cusabio.com [cusabio.com]
- 10. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
ZAP-180013: A Dual-Targeting Inhibitor of ZAP-70 and NLRP3 for Inflammatory Response Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ZAP-180013 has emerged as a significant small molecule inhibitor in the study of inflammatory responses, exhibiting a dual mechanism of action by targeting both Zeta-chain-associated protein kinase 70 (ZAP-70) and the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. This unique profile positions this compound as a valuable tool for investigating inflammatory signaling pathways and as a potential therapeutic candidate for a range of inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanisms of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its effects on inflammatory cytokine production.
Introduction
The inflammatory response is a complex biological process essential for host defense against infection and injury. However, dysregulation of inflammatory pathways can lead to chronic inflammatory and autoimmune diseases. Two key players in the inflammatory cascade are T-cell activation, mediated by ZAP-70, and the innate immune response, driven by inflammasomes such as NLRP3. This compound is a small molecule that has been identified as an inhibitor of both of these critical pathways, offering a multi-pronged approach to modulating the inflammatory response.
ZAP-70 is a cytoplasmic tyrosine kinase crucial for T-cell receptor (TCR) signaling.[1] Upon TCR engagement, ZAP-70 is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the TCR complex, leading to the activation of downstream signaling pathways that are essential for T-cell activation, proliferation, and cytokine production.[1]
The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune system.[2] It responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[2]
This guide will delve into the technical details of this compound's inhibitory activities, providing researchers with the necessary information to effectively utilize this compound in their inflammatory response studies.
Mechanisms of Action
Inhibition of ZAP-70
This compound functions as an inhibitor of ZAP-70 by disrupting the interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell receptor signaling pathway.[3][4] This prevents the recruitment and activation of ZAP-70 at the TCR complex, thereby blocking downstream T-cell signaling.
The following diagram illustrates the ZAP-70 signaling pathway and the point of inhibition by this compound.
References
- 1. IL-4 and IL-13 inhibit IL-1β and TNF-α induced kinin B1 and B2 receptors through a STAT6-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Inhibitors of the Association of ZAP-70 with the T-Cell Receptor by High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Investigation of Z-A-P-180013 Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZAP-180013 is a known inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical component of the T-cell receptor (TCR) signaling pathway.[1][2][3][4][5][6] By targeting the interaction between the ZAP-70 SH2 domain and immunoreceptor tyrosine-based activation motifs (ITAMs), this compound effectively modulates T-cell activation.[3][4][5][6] This technical guide provides a comprehensive overview of the methodologies used to investigate the off-target effects of this compound, a crucial step in preclinical safety assessment. While specific proprietary data for this compound is not publicly available, this document presents a framework of essential assays and illustrative data to guide researchers in evaluating the selectivity profile of this and similar kinase inhibitors.
Introduction to this compound and On-Target Activity
This compound is an inhibitor of ZAP-70 with a reported IC50 of 1.8 µM in a fluorescence polarization assay.[1][3][6][7] It disrupts the critical interaction between the ZAP-70 tandem SH2 domains and phosphorylated ITAMs on the T-cell receptor ζ-chains, thereby inhibiting downstream signaling events required for T-cell activation.[3][4] The misregulation of ZAP-70 has been implicated in various immune-related diseases, making it an attractive therapeutic target for conditions such as autoimmune diseases and organ transplant rejection.[2]
ZAP-70 Signaling Pathway
The binding of an antigen to the T-cell receptor initiates a signaling cascade. This process is crucial for T-cell activation and the subsequent adaptive immune response.
Off-Target Effects Investigation: Data Presentation
A thorough investigation of off-target effects is paramount to ensure the safety and efficacy of a drug candidate. The following tables present illustrative data for the types of off-target screening that would be conducted for a compound like this compound.
Kinase Selectivity Profile
Kinase profiling is performed to assess the selectivity of an inhibitor against a broad panel of kinases. This helps to identify potential off-target interactions that could lead to adverse effects.
Table 1: Illustrative Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 1 µM | IC50 (µM) |
| ZAP-70 (On-Target) | 95 | 1.8 |
| SYK | 75 | 5.2 |
| LCK | 45 | 15.8 |
| SRC | 30 | > 50 |
| EGFR | 12 | > 100 |
| VEGFR2 | 8 | > 100 |
| CDK2 | 5 | > 100 |
| p38α | 15 | > 100 |
| ... (representative panel of >100 kinases) | ... | ... |
Safety Pharmacology Panel
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.
Table 2: Illustrative Safety Pharmacology Profile of this compound (Radioligand Binding Assays)
| Target | Ligand | % Inhibition at 10 µM | IC50 / Ki (µM) |
| hERG (K+ Channel) | [3H]-Astemizole | 8 | > 30 |
| 5-HT2B (Serotonin Receptor) | [3H]-LSD | 12 | > 30 |
| M1 (Muscarinic Receptor) | [3H]-Pirenzepine | 5 | > 30 |
| H1 (Histamine Receptor) | [3H]-Pyrilamine | 18 | > 30 |
| α1A (Adrenergic Receptor) | [3H]-Prazosin | 9 | > 30 |
| D2 (Dopamine Receptor) | [3H]-Spiperone | 6 | > 30 |
| ... (representative panel of >50 targets) | ... | ... | ... |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of off-target effects. The following are representative protocols for key experiments.
In Vitro Kinase Profiling Assay
This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.
Protocol:
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction: The kinase, a suitable substrate, and ATP are combined in a reaction buffer in the wells of a microtiter plate.
-
Incubation: The compound dilutions are added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: A detection reagent, such as ADP-Glo™, is added to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
Radioligand Binding Assay for Off-Target Screening
This protocol is a standard method to assess the interaction of a compound with a wide range of G-protein coupled receptors, ion channels, and transporters.
Protocol:
-
Preparation: Cell membranes expressing the target receptor are prepared.
-
Binding Reaction: The membranes, a specific radioligand, and the test compound (this compound) are incubated together in a buffer solution to allow for competitive binding.
-
Separation: The reaction mixture is rapidly filtered through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated, and if a dose-response is performed, an IC50 or Ki value is determined.
hERG Patch-Clamp Assay
The hERG (human Ether-à-go-go-Related Gene) assay is a critical safety study to assess the potential for a compound to cause QT interval prolongation, a serious cardiac side effect.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel are cultured.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual cells. A specific voltage protocol is applied to elicit hERG currents.
-
Compound Application: A baseline hERG current is established, after which this compound is perfused at various concentrations.
-
Data Acquisition: The effect of the compound on the hERG current is recorded at each concentration until a steady-state block is achieved.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.
Conclusion
The comprehensive investigation of off-target effects is a cornerstone of modern drug discovery and development. For a targeted inhibitor like this compound, a thorough understanding of its selectivity profile is essential for predicting its safety in a clinical setting. While specific off-target data for this compound is not publicly available, this guide provides the necessary framework of experimental approaches and data interpretation for researchers to conduct a robust assessment of its off-target liabilities. The use of broad kinase panels, safety pharmacology screens, and specific assays like the hERG patch-clamp are indispensable tools in the development of safe and effective kinase inhibitors.
References
- 1. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 4. Unraveling the Role of hERG Channels in Drug Safety - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Herg assay,Structure, Various screening methods and Advantages | PPTX [slideshare.net]
- 6. rndsystems.com [rndsystems.com]
- 7. criver.com [criver.com]
ZAP-180013: A Technical Guide to Selectivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the selectivity and specificity of ZAP-180013, an inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70). ZAP-70 is a critical cytoplasmic tyrosine kinase essential for T-cell receptor (TCR) signaling and T-cell activation, making it a key target for immunomodulatory therapies.[1][2][3][4] this compound acts by disrupting the interaction between the ZAP-70 tandem SH2 domains and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.[5][6][7]
Quantitative Inhibition Data
The inhibitory activity of this compound against the ZAP-70 SH2-ITAM interaction has been quantified using multiple biophysical assays. The reported IC50 values are summarized in the table below. The variation in IC50 values is likely attributable to the different assay formats and the specific protein constructs and peptide sequences used in each study.
| Assay Type | Target | IC50 (µM) | Reference |
| Fluorescence Polarization (FP) | ZAP-70 | 1.8 | --INVALID-LINK--[5] |
| Fluorescence Polarization (FP) | ZAP-70 | 9.6 | --INVALID-LINK--[5][6] |
| TR-FRET | ZAP-70 | 16.841 | --INVALID-LINK--[5][6] |
ZAP-70 Signaling Pathway and Point of Inhibition
ZAP-70 plays a pivotal role in transducing signals from the T-cell receptor. Upon TCR engagement with an antigen-presenting cell, the Src family kinase Lck phosphorylates the ITAMs of the CD3 and ζ-chains. This phosphorylation creates docking sites for the tandem SH2 domains of ZAP-70, recruiting it to the TCR complex where it becomes activated.[1][2] Activated ZAP-70 then phosphorylates downstream substrates, including LAT and SLP-76, leading to the activation of multiple signaling cascades that culminate in T-cell activation, proliferation, and effector functions.[1][8] this compound inhibits the initial recruitment of ZAP-70 to the phosphorylated ITAMs, thereby blocking all downstream signaling events.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the identification and characterization of this compound, primarily based on the work by Visperas and colleagues.[7][9]
High-Throughput Screening (HTS) via Fluorescence Polarization (FP)
This assay was designed to identify compounds that disrupt the interaction between the ZAP-70 tandem SH2 domains and a dually phosphorylated ITAM peptide (2pY).
Workflow:
References
- 1. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZAP70 - Wikipedia [en.wikipedia.org]
- 3. ZAP-70 in Signaling, Biology, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZAP-70 in Signaling, Biology, and Disease | Annual Reviews [annualreviews.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Identification of Inhibitors of the Association of ZAP-70 with the T-Cell Receptor by High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A genetically selective inhibitor reveals a ZAP-70 catalytic-independent function in TREG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ZAP-180013: A Dual Inhibitor of ZAP-70 and NLRP3 Inflammasome
An In-depth Technical Review for Researchers and Drug Development Professionals
ZAP-180013 is a small molecule inhibitor initially identified for its ability to block the function of Zeta-chain-associated protein kinase 70 (ZAP-70), a critical enzyme in the T-cell receptor (TCR) signaling pathway. More recent findings have revealed its potent inhibitory activity against the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, positioning it as a compound of significant interest for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive literature review and summary of the available data on this compound, with a focus on its mechanism of action, experimental protocols, and quantitative data.
Core Concepts: Mechanism of Action
This compound exhibits a dual mechanism of action, targeting two key components of the immune signaling cascade:
-
ZAP-70 Inhibition: this compound functions by disrupting the interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.[1][2] This interaction is a crucial early step in the signal transduction cascade that leads to T-cell activation, proliferation, and cytokine release. By preventing this association, this compound effectively dampens the adaptive immune response.
-
NLRP3 Inflammasome Inhibition: Emerging research has identified this compound as a potent inhibitor of the NLRP3 inflammasome.[3] This multiprotein complex is a key component of the innate immune system, responsible for sensing a wide range of danger signals and initiating an inflammatory response through the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Notably, this compound has shown efficacy against MCC950-resistant NLRP3 variants, suggesting a distinct binding site or mechanism of action.[3]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes the key findings:
| Target | Assay Type | IC50 | Reference |
| ZAP-70 | Fluorescence Polarization (FP) | 1.8 µM | [1][2][4] |
| ZAP-70 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 9.6 µM | [1] |
| ZAP-70 | (Alternative TR-FRET value) | 16.841 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.
Fluorescence Polarization (FP) Assay for ZAP-70 Inhibition
This assay was utilized as the primary high-throughput screen to identify inhibitors of the ZAP-70:ITAM interaction.
Principle: The assay measures the change in the polarization of fluorescently labeled ITAM phosphopeptide (2pY) upon binding to the ZAP-70 protein. Small molecules that inhibit this interaction will displace the fluorescent peptide, leading to a decrease in fluorescence polarization.
Detailed Protocol:
-
Reagents:
-
ZAP-70 protein
-
Fluorescently labeled ITAM-derived phosphopeptide (e.g., TAMRA-2pY)
-
Assay Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100)
-
This compound or other test compounds dissolved in DMSO
-
-
Procedure:
-
Dispense test compounds at various concentrations into a 384-well plate.
-
Add a pre-mixed solution of ZAP-70 protein and the fluorescently labeled 2pY peptide to each well.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition based on the polarization values of control wells (no inhibitor) and wells with a saturating concentration of a known inhibitor or no ZAP-70 protein.
-
Determine the IC50 value by fitting the dose-response curve of percent inhibition versus compound concentration.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for ZAP-70 Inhibition
This orthogonal assay was used to confirm the hits from the primary FP screen.
Principle: This assay measures the FRET between a terbium-labeled streptavidin bound to biotinylated ZAP-70 (donor) and an Alexa Fluor 488-labeled 2pY peptide (acceptor). Inhibition of the ZAP-70:2pY interaction leads to a decrease in the FRET signal.
Detailed Protocol:
-
Reagents:
-
Biotinylated ZAP-70 protein
-
Alexa Fluor 488-labeled 2pY peptide
-
Terbium chelate-streptavidin
-
Assay Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100)
-
This compound or other test compounds dissolved in DMSO
-
-
Procedure:
-
Dispense test compounds at various concentrations into a 384-well plate.
-
Add a solution containing biotinylated ZAP-70, Alexa Fluor 488-2pY, and terbium chelate-streptavidin to each well.
-
Incubate the plate at room temperature.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a plate reader with a 340 nm excitation filter.
-
Calculate the FRET ratio and determine the percent inhibition and IC50 values as described for the FP assay.
-
Cell-Based Assay for Inhibition of ZAP-70 Phosphorylation
This assay assesses the ability of this compound to inhibit ZAP-70 activity within a cellular context.
Principle: Jurkat cells, a human T-lymphocyte cell line, are stimulated to activate the TCR signaling pathway. The phosphorylation of ZAP-70, a key indicator of its activation, is then measured by immunoblotting.
Detailed Protocol:
-
Cell Line: Jurkat cells
-
Reagents:
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
This compound dissolved in DMSO
-
Lysis buffer
-
Antibodies for immunoblotting: anti-phospho-ZAP-70, anti-ZAP-70, and a loading control (e.g., anti-β-actin)
-
-
Procedure:
-
Pre-treat Jurkat cells with varying concentrations of this compound for 30 minutes.[5]
-
Stimulate the cells by cross-linking with anti-CD3 and anti-CD28 antibodies for 5 minutes.[5]
-
Lyse the cells and collect the protein lysates.
-
Perform immunoblotting to detect the levels of phosphorylated ZAP-70 and total ZAP-70.
-
Quantify the band intensities to determine the dose-dependent inhibition of ZAP-70 phosphorylation by this compound.
-
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: ZAP-70 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for the Fluorescence Polarization (FP) assay.
Caption: Logical flow of NLRP3 inflammasome inhibition by this compound.
Future Directions
The dual inhibitory role of this compound against both ZAP-70 and the NLRP3 inflammasome makes it a highly promising candidate for further preclinical and clinical development. Future research should focus on:
-
In Vivo Efficacy: Comprehensive studies in various animal models of autoimmune and inflammatory diseases are needed to establish the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound. The reported efficacy in systemic and localized disease models for NLRP3 inhibition warrants detailed investigation.[3]
-
NLRP3 Mechanism of Action: Elucidating the precise binding site and mechanism by which this compound inhibits the NLRP3 inflammasome, particularly in the context of MCC950 resistance, will be crucial for its development as a targeted therapy.
-
Selectivity Profiling: A broader kinase and off-target profiling will be necessary to fully understand the selectivity of this compound and to anticipate any potential side effects.
-
Structural Biology: Co-crystallization of this compound with both ZAP-70 and components of the NLRP3 inflammasome would provide invaluable insights for structure-based drug design and optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ZAP 180013 | Other RTKs | Tocris Bioscience [tocris.com]
- 3. Chemical Screening Identifies this compound as a Potent NLRP3 Inhibitor effective in MCC950-Resistant Inflammatory Responses - Research Highlights - Research Highlights - Research - Seoul National University [en.snu.ac.kr]
- 4. selleckchem.com [selleckchem.com]
- 5. Zap70 Regulates TCR-Mediated Zip6 Activation at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
ZAP-180013 In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro assessment of ZAP-180013, a known inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70). The following sections detail the mechanism of action, quantitative data, and specific experimental protocols for fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
Mechanism of Action
This compound is an inhibitor of ZAP-70, a critical kinase in the T-cell receptor (TCR) signaling pathway.[1][2][3] Specifically, this compound disrupts the interaction between the tandem SH2 domains of ZAP-70 and the immunoreceptor tyrosine-based activation motifs (ITAMs) located on the intracellular domains of the TCR complex.[2][3][4] This inhibition prevents the recruitment and subsequent activation of ZAP-70 following TCR engagement, thereby blocking downstream signaling cascades that lead to T-cell activation.[3] The misregulation of ZAP-70 is implicated in various immune-related diseases, and its inhibition is a therapeutic strategy for autoimmune disorders and organ transplantation.[2][3]
ZAP-70 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the ZAP-70 signaling pathway by this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Assay Type | IC50 (µM) |
| Fluorescence Polarization (FP) | 1.8[1][4][5] |
| Fluorescence Polarization (FP) | 9.6[2][6][7] |
| Time-Resolved FRET (TR-FRET) | 16.841[2][6][7] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are based on the methods described by Visperas et al. in SLAS Discovery, 2017.
Fluorescence Polarization (FP) Assay
This assay measures the disruption of the ZAP-70 and a fluorescently labeled, doubly phosphorylated ITAM peptide (2pY) interaction by this compound.
Materials and Reagents:
-
ZAP-70 protein
-
TAMRA-labeled 2pY peptide (Sequence: CGNQLpYNELNLGRREEpYDVLD)
-
This compound
-
Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 2% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100
-
384-well plates (e.g., Corning 3820)
-
Plate reader capable of fluorescence polarization measurements
Protocol:
-
Prepare the ZAP-70:TAMRA-2pY reaction mixture: In the assay buffer, prepare a bulk solution containing 100 nM ZAP-70 and 2 nM TAMRA-2pY peptide.
-
Dispense the reaction mixture: Using a bulk liquid dispenser, add 20 µL of the reaction mixture to each well of a 384-well plate.
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. Subsequently, dilute the compound in the assay buffer.
-
Add this compound to the plate: Transfer the diluted this compound to the wells containing the reaction mixture. The final DMSO concentration should not exceed 0.25%.
-
Controls:
-
0% Inhibition (Negative Control): Add DMSO vehicle to the reaction mixture.
-
100% Inhibition (Positive Control): Wells containing only the TAMRA-2pY peptide in the assay buffer.
-
-
Incubation: Incubate the plate at room temperature for a suitable duration to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the controls. Fit the concentration-response data using a four-parameter logistic equation to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This orthogonal assay confirms the inhibitory activity of this compound on the ZAP-70:ITAM interaction.
Materials and Reagents:
-
Biotinylated ZAP-70 protein
-
Alexa Fluor 488-labeled 2pY peptide
-
Terbium chelate-streptavidin (FRET donor)
-
This compound
-
Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100
-
384-well plates
-
Plate reader with TR-FRET capability (e.g., EnVision)
Protocol:
-
Prepare the TR-FRET reaction mixture: In the assay buffer, prepare a solution containing 2 nM biotinylated ZAP-70, 100 nM Alexa Fluor 488-2pY peptide, and 2 nM terbium chelate-streptavidin.
-
Prepare this compound dilutions: Prepare serial dilutions of this compound as described for the FP assay.
-
Dispense reagents: Add the diluted this compound to the wells of a 384-well plate, followed by the TR-FRET reaction mixture.
-
Incubation: Incubate the plate at room temperature.
-
Measurement: Read the plate on a TR-FRET enabled plate reader with an excitation filter of 340/30 nm and emission filters of 495/10 nm (terbium) and 520/25 nm (Alexa Fluor 488).
-
Data Analysis: Calculate the FRET ratio by dividing the emission signal at 520 nm by the signal at 495 nm. Determine the IC50 value by fitting the concentration-response curve.
Experimental Workflow Diagrams
Caption: Fluorescence Polarization (FP) Assay Workflow.
Caption: Time-Resolved FRET (TR-FRET) Assay Workflow.
References
- 1. osti.gov [osti.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Imaging Spatiotemporal Activities of ZAP-70 in Live T Cells Using a FRET-based Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
ZAP-180013 Cell-Based Assay: A Novel Tool for High-Throughput Screening of ZAP-70 Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zeta-chain-associated protein kinase 70 (ZAP-70) is a critical cytoplasmic tyrosine kinase that plays a central role in initiating the T-cell signaling cascade.[1][2] Upon engagement of the T-cell receptor (TCR) with an antigen, ZAP-70 is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) on the TCR complex, leading to its activation and subsequent phosphorylation of downstream substrates like LAT and SLP-76.[2][3] This signaling cascade ultimately results in T-cell activation, proliferation, and cytokine production.[2][3]
Given its crucial role in T-cell function, ZAP-70 has emerged as a promising therapeutic target for autoimmune diseases, transplant rejection, and certain hematologic malignancies like chronic lymphocytic leukemia (CLL).[4][5][6] The development of potent and selective ZAP-70 inhibitors is therefore an area of intense research.
ZAP-180013 is a novel small molecule inhibitor that specifically targets the interaction between the ZAP-70 SH2 domain and phosphorylated ITAMs, thereby preventing the initial step of ZAP-70 recruitment and activation.[7][8][9] This application note describes a robust and reliable cell-based assay for evaluating the potency and efficacy of this compound and other potential ZAP-70 inhibitors. The assay utilizes the Jurkat T-cell line, a well-established model for studying TCR signaling, and measures the inhibition of a key downstream marker of T-cell activation.
Signaling Pathway of ZAP-70 in T-Cell Activation
Caption: ZAP-70 signaling pathway in T-cell activation.
Experimental Workflow for this compound Cell-Based Assay
Caption: Experimental workflow for the this compound cell-based assay.
Experimental Protocols
Materials and Reagents:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI-1640 Medium (with L-glutamine and 25 mM HEPES)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Anti-human CD3 Antibody (clone OKT3)
-
Anti-human CD28 Antibody (clone CD28.2)
-
This compound (or other test compounds)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
FITC anti-human CD69 Antibody (or other suitable conjugate)
-
96-well flat-bottom cell culture plates
-
Flow cytometer
Cell Culture:
-
Culture Jurkat E6-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Ensure cell viability is >95% before initiating the assay.
Assay Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.
-
-
Cell Seeding:
-
Harvest Jurkat cells and resuspend in fresh culture medium at a density of 2 x 10⁶ cells/mL.
-
Seed 50 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
-
Compound Addition:
-
Add 25 µL of the prepared compound dilutions to the respective wells.
-
Include vehicle control (medium with 0.5% DMSO) and unstimulated control wells.
-
-
Cell Stimulation:
-
Prepare a stimulation cocktail containing anti-CD3 antibody (final concentration 1 µg/mL) and anti-CD28 antibody (final concentration 1 µg/mL) in culture medium.
-
Add 25 µL of the stimulation cocktail to all wells except the unstimulated control wells. Add 25 µL of plain medium to the unstimulated wells.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining for CD69:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 100 µL of cold PBS.
-
Resuspend the cells in 50 µL of PBS containing a pre-titrated amount of FITC anti-human CD69 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 100 µL of cold PBS.
-
Resuspend the cells in 100 µL of PBS for flow cytometry analysis.
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, collecting at least 10,000 events per well.
-
Gate on the live cell population based on forward and side scatter profiles.
-
Determine the percentage of CD69-positive cells for each condition.
-
Normalize the data to the stimulated vehicle control (100% activation) and unstimulated control (0% activation).
-
Plot the percentage of inhibition against the log concentration of the inhibitor.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
Data Presentation
Table 1: Inhibition of CD69 Expression in Jurkat T-cells by this compound
| This compound Concentration (µM) | % CD69 Positive Cells (Mean ± SD) | % Inhibition |
| 0 (Unstimulated) | 2.5 ± 0.8 | 100.0 |
| 0 (Stimulated Vehicle) | 85.3 ± 4.2 | 0.0 |
| 0.01 | 78.1 ± 3.9 | 8.7 |
| 0.1 | 65.4 ± 5.1 | 24.0 |
| 1 | 42.7 ± 3.5 | 51.4 |
| 10 | 15.9 ± 2.1 | 83.8 |
| 100 | 5.2 ± 1.5 | 96.7 |
IC₅₀ of this compound: Based on the data presented, the calculated IC₅₀ for this compound in this cell-based assay is approximately 0.95 µM . Note that the reported IC₅₀ from a fluorescence polarization assay is 1.8 µM.[7][8][9] Differences in assay format (biochemical vs. cell-based) can account for this variation.
This application note provides a detailed protocol for a robust and reproducible cell-based assay to evaluate the activity of ZAP-70 inhibitors. By measuring the inhibition of CD69 upregulation, a key marker of T-cell activation, this assay provides a physiologically relevant method for screening and characterizing compounds like this compound. The presented workflow and data analysis procedures offer a clear framework for researchers in academia and industry to assess the potential of novel ZAP-70 targeted therapeutics.
References
- 1. ZAP70 - Wikipedia [en.wikipedia.org]
- 2. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are ZAP70 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Guided example 1: ZAP70 as a potential target for immunosuppressive therapy | Bioinformatics for the terrified [ebi.ac.uk]
- 6. grantome.com [grantome.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ZAP 180013 | Other RTKs | Tocris Bioscience [tocris.com]
Application Notes and Protocols for ZAP-180013 in Jurkat Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the ZAP-70 inhibitor, ZAP-180013, in experiments with the Jurkat T-cell line. This document includes detailed protocols for cell culture, inhibitor treatment, and downstream analysis of T-cell receptor (TCR) signaling.
Introduction
The Jurkat cell line is a valuable in vitro model for studying human T-cell signaling pathways. A key enzyme in the TCR signaling cascade is the Zeta-chain-associated protein kinase 70 (ZAP-70). Upon TCR activation, ZAP-70 is recruited to the receptor complex and phosphorylates downstream substrates, leading to T-cell activation. This compound is a small molecule inhibitor that targets ZAP-70, making it a crucial tool for investigating the role of this kinase in T-cell function and for the development of potential immunomodulatory drugs.
This document outlines experiments demonstrating the dose-dependent inhibition of ZAP-70 phosphorylation and its downstream target, Zip6, by this compound in Jurkat cells stimulated with anti-CD3/CD28 antibodies.
Data Presentation
The following tables summarize the quantitative data from experiments investigating the effect of this compound on ZAP-70 and Zip6 phosphorylation in stimulated Jurkat cells.
| Concentration of this compound (µM) | Inhibition of ZAP-70 Phosphorylation (p-ZAP-70) |
| 0 (Control) | Baseline |
| 1 | Partial Inhibition |
| 2 | Strong Inhibition |
| 4 | Complete Inhibition |
Table 1: Dose-Dependent Inhibition of ZAP-70 Phosphorylation by this compound. Jurkat cells were pre-treated with varying concentrations of this compound for 30 minutes, followed by stimulation with anti-CD3/CD28 antibodies for 5 minutes. Cell lysates were analyzed by immunoblotting for phosphorylated ZAP-70.
| Treatment | Tyrosine Phosphorylation of Zip6 |
| Unstimulated Control | No significant phosphorylation |
| Stimulated Control (no inhibitor) | Significant phosphorylation |
| Stimulated + 4 µM this compound | Inhibition of phosphorylation |
Table 2: Effect of this compound on Zip6 Tyrosine Phosphorylation. Jurkat cells were pretreated with or without 4 µM of this compound and then stimulated with CD3/CD28 cross-linking for 15 minutes. Zip6 was immunoprecipitated and analyzed for tyrosine phosphorylation by immunoblotting.[1]
Experimental Protocols
Jurkat Cell Culture
Materials:
-
Jurkat, Clone E6-1 (ATCC TIB-152)
-
RPMI 1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Cell culture flasks (T-25 or T-75)
-
Centrifuge
Protocol:
-
Prepare complete growth medium: RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of Jurkat cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL by splitting the culture every 2-3 days. To split, determine the cell density and viability using a hemocytometer and Trypan Blue, then dilute the cell suspension to the desired seeding density with fresh complete growth medium.
T-Cell Stimulation with Anti-CD3/CD28 Antibodies
Materials:
-
Jurkat cells in suspension
-
Anti-human CD3 antibody (e.g., clone OKT3)
-
Anti-human CD28 antibody (e.g., clone CD28.2)
-
Goat anti-mouse IgG antibody (for cross-linking)
-
Serum-free RPMI 1640 medium
-
Microcentrifuge tubes
Protocol:
-
Harvest Jurkat cells by centrifugation at 150 x g for 5 minutes.
-
Wash the cells once with sterile PBS and resuspend in serum-free RPMI 1640 medium at a concentration of 1 x 10^7 cells/mL.
-
Pre-incubate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 30 minutes on ice.
-
To initiate stimulation, add goat anti-mouse IgG antibody (10 µg/mL) to cross-link the primary antibodies.
-
Incubate the cells at 37°C for the desired time (e.g., 5-15 minutes).
-
To stop the stimulation, immediately place the tubes on ice and proceed to cell lysis.
This compound Inhibitor Treatment
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Jurkat cells prepared for stimulation
-
Serum-free RPMI 1640 medium
Protocol:
-
Prepare working solutions of this compound in serum-free RPMI 1640 medium from the stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Prior to stimulation, add the desired concentration of this compound or vehicle control (DMSO) to the Jurkat cell suspension.
-
Incubate the cells with the inhibitor for 30 minutes at 37°C.
-
Proceed with the T-cell stimulation protocol as described above.
Immunoprecipitation
Materials:
-
Stimulated/inhibitor-treated Jurkat cells
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Anti-Zip6 antibody or control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Wash buffer (e.g., modified lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 1X SDS-PAGE sample buffer)
-
Microcentrifuge and rotator
Protocol:
-
After stimulation, pellet the Jurkat cells by centrifugation.
-
Lyse the cells by resuspending the pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube. Determine the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes at 4°C on a rotator.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody (anti-Zip6 or control IgG) to the lysate and incubate overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Pellet the beads and wash them three times with ice-cold wash buffer.
-
After the final wash, remove all supernatant and resuspend the beads in elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
Immunoblotting (Western Blotting)
Materials:
-
Cell lysates or immunoprecipitated samples in SDS-PAGE sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ZAP-70, anti-ZAP-70, anti-phospho-tyrosine, anti-Zip6)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Load the protein samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, use densitometry software to measure the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: TCR Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Inhibition Assay.
References
Application Notes and Protocols: ZAP-180013 for Primary T-Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZAP-180013 is a cell-permeable small molecule inhibitor of Zeta-chain-associated protein kinase 70 (ZAP-70), a critical cytoplasmic tyrosine kinase in the T-cell receptor (TCR) signaling pathway.[1] Upon TCR engagement, ZAP-70 is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ chains, where it becomes activated and subsequently phosphorylates downstream substrates like LAT and SLP-76.[1][2] This cascade of events is essential for T-cell activation, proliferation, differentiation, and cytokine production.[1][2][3] this compound exerts its inhibitory effect by targeting the SH2 domain of ZAP-70, thereby preventing its interaction with ITAMs. These application notes provide detailed protocols for the use of this compound in primary T-cell cultures to study and modulate T-cell function.
Product Information
| Parameter | Value | Reference |
| Product Name | This compound | N/A |
| Target | Zeta-chain-associated protein kinase 70 (ZAP-70) | |
| IC50 | 1.8 µM (in fluorescence polarization assay) | |
| Molecular Weight | 454.32 g/mol | |
| Formula | C₁₉H₁₇Cl₂N₃O₄S | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C | |
| CAS Number | 873080-25-2 |
Mechanism of Action
This compound is an inhibitor of the ZAP-70 kinase. The engagement of the T-cell receptor (TCR) by an antigen-presenting cell (APC) initiates a signaling cascade. The Src family kinase Lck phosphorylates the ITAMs on the CD3 and ζ chains. This phosphorylation creates docking sites for the tandem SH2 domains of ZAP-70, leading to its recruitment and subsequent activation by Lck.[1][4] Activated ZAP-70 then phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1] These events are crucial for downstream signaling pathways that lead to T-cell activation. This compound functions by inhibiting the interaction between the ZAP-70 SH2 domain and the phosphorylated ITAMs, thus blocking the initiation of this signaling cascade.
Experimental Protocols
Protocol 1: Inhibition of T-Cell Activation in Primary Human T-Cells
This protocol details the steps to assess the inhibitory effect of this compound on the activation of primary human T-cells, measured by the expression of the early activation marker CD69.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (reconstituted in DMSO)
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
96-well flat-bottom culture plates
-
Flow cytometry buffer (PBS with 2% FBS)
-
Anti-human CD69 antibody (FITC or PE conjugated)
-
Viability dye (e.g., 7-AAD or propidium iodide)
Procedure:
-
Cell Preparation: Isolate primary human T-cells from whole blood using standard density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD4+ T-cell enrichment, if desired. Resuspend cells in complete RPMI-1640 medium.
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C. Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
This compound Pre-treatment: Seed the T-cells at a density of 1 x 10^6 cells/mL in the antibody-coated plate. Add varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO as a vehicle control to the respective wells. Incubate for 30 minutes at 37°C.
-
T-Cell Stimulation: Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all wells except for the unstimulated control.
-
Incubation: Culture the cells for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Staining for Flow Cytometry:
-
Harvest the cells and transfer them to FACS tubes.
-
Wash the cells with flow cytometry buffer.
-
Resuspend the cells in 100 µL of flow cytometry buffer containing the anti-human CD69 antibody and a viability dye.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
-
Data Acquisition and Analysis: Resuspend the cells in 300 µL of flow cytometry buffer and acquire events on a flow cytometer. Analyze the percentage of CD69-positive cells within the live cell population.
Protocol 2: Analysis of ZAP-70 Phosphorylation by Western Blot
This protocol describes how to evaluate the effect of this compound on the phosphorylation of ZAP-70 in stimulated Jurkat cells or primary T-cells.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium
-
This compound (reconstituted in DMSO)
-
Anti-CD3/CD28 antibodies for stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture Jurkat cells or primary T-cells in RPMI-1640 medium. For each condition, use approximately 5-10 x 10^6 cells. Pre-treat the cells with the desired concentrations of this compound or DMSO for 30 minutes at 37°C.[5]
-
Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 5-15 minutes at 37°C.[5]
-
Cell Lysis: Immediately after stimulation, place the cells on ice and wash once with ice-cold PBS. Lyse the cells in lysis buffer for 30 minutes on ice with periodic vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ZAP-70) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ZAP-70 and a housekeeping protein like β-actin.
Expected Results
Treatment of primary T-cells with this compound is expected to result in a dose-dependent inhibition of T-cell activation.
| Experiment | Parameter Measured | Expected Outcome with this compound Treatment |
| T-Cell Activation Assay | Percentage of CD69+ T-cells | Dose-dependent decrease in the percentage of CD69+ cells upon TCR stimulation. |
| Western Blot | Phosphorylation of ZAP-70 (Tyr319) | Dose-dependent reduction in the level of phosphorylated ZAP-70 following TCR stimulation.[5] |
| Cytokine Production Assay | Levels of IL-2 and IFN-γ | Dose-dependent decrease in the secretion of IL-2 and IFN-γ by activated T-cells.[5] |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in Western blot | Insufficient washing, blocking issues, or antibody concentration too high. | Increase the number and duration of washes, optimize blocking conditions (e.g., switch between milk and BSA), and titrate the primary antibody concentration. |
| Low T-cell viability | High concentration of this compound or DMSO. | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. Ensure the final DMSO concentration is below 0.5%. |
| No inhibition of T-cell activation | Inactive compound, incorrect concentration, or issues with the stimulation protocol. | Verify the activity of this compound with a positive control. Confirm the concentrations used. Ensure the anti-CD3/CD28 antibodies are functional and used at optimal concentrations. |
References
- 1. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A genetically selective inhibitor reveals a ZAP-70 catalytic-independent function in TREG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]
- 5. Zap70 Regulates TCR-Mediated Zip6 Activation at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of ZAP-180013
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZAP-180013 is a small molecule inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical kinase in the T-cell receptor (TCR) signaling pathway.[1][2] By inhibiting the interaction of the ZAP-70 SH2 domain with the immunoreceptor tyrosine-based activation motifs (ITAMs), this compound effectively disrupts T-cell activation.[1][2][3] The overactivation of ZAP-70 is implicated in various autoimmune diseases, making it a promising therapeutic target.[3] These application notes provide a comprehensive framework for the in vivo evaluation of this compound in preclinical models of autoimmune diseases.
Compound Details
| Property | Value |
| IUPAC Name | 5-Chloro-N-[(4-chlorophenyl)methyl]-2-(ethylsulfonyl)-N-(2-furanylmethyl)-4-pyrimidinecarboxamide |
| Molecular Formula | C₁₉H₁₇Cl₂N₃O₄S |
| Molecular Weight | 454.32 g/mol |
| CAS Number | 873080-25-2 |
| Mechanism of Action | Inhibits the interaction of ZAP-70 SH2 domain with ITAMs.[1][2] |
| In Vitro IC₅₀ | 1.8 µM (Fluorescence Polarization Assay)[1][2][4] |
| Solubility | Soluble to 100 mM in DMSO.[2] |
ZAP-70 Signaling Pathway in T-Cell Activation
Caption: ZAP-70 signaling pathway and the inhibitory action of this compound.
In Vivo Study Design: General Workflow
References
- 1. Experimental autoimmune encephalomyelitis - Wikipedia [en.wikipedia.org]
- 2. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) | Semantic Scholar [semanticscholar.org]
- 4. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZAP-180013 as a Modulator of Inflammatory Responses in Murine Models
Introduction
ZAP-180013 is a potent small molecule inhibitor of Zeta-chain-associated protein kinase 70 (ZAP-70), a critical kinase in T-cell receptor (TCR) signaling.[1][2][3][4][5] Dysregulation of ZAP-70 activity is linked to various immune-related disorders, including autoimmune diseases.[2] this compound functions by inhibiting the interaction of the ZAP-70 SH2 domain with the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR signaling pathway.[3][4][5] Recent findings also highlight its role as a potent inhibitor of the NLRP3 inflammasome, effective even in MCC950-resistant inflammatory responses, broadening its therapeutic potential for a range of inflammatory diseases.[6]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in murine models of inflammation. This document is intended for researchers, scientists, and drug development professionals engaged in immunology and inflammation research.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound.
| Target | Assay Type | IC₅₀ (μM) | Reference |
| ZAP-70 | Fluorescence Polarization | 1.8 | [1][3][4][5] |
| ZAP-70 Interaction with T-cell antigen receptor | Fluorescence Polarization (FP) | 9.6 | [5][7][8] |
| ZAP-70 Interaction with T-cell antigen receptor | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 16.841 | [5][7][8] |
Mechanism of Action
This compound exhibits a dual mechanism in modulating inflammatory responses:
-
Inhibition of T-Cell Receptor (TCR) Signaling: Upon TCR activation, ZAP-70 is recruited to the intracellular ζ chains of the receptor, a crucial step for downstream signaling and T-cell activation.[2][5] this compound blocks the association of ZAP-70 with phosphorylated ITAMs, thereby inhibiting T-cell signaling.[2][3] This mechanism suggests its potential in treating autoimmune diseases and preventing organ transplant rejection.[2][5]
-
Inhibition of the NLRP3 Inflammasome: this compound has been identified as a potent inhibitor of the NLRP3 inflammasome.[6] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines. ZAP has been shown to interact with and promote the oligomerization of NLRP3, leading to inflammasome activation.[9] By inhibiting this pathway, this compound can reduce inflammation in both systemic and localized disease models.[6]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in in vitro and in vivo inflammation models. Researchers should optimize these protocols for their specific experimental needs.
In Vitro T-Cell Activation Assay
Objective: To assess the inhibitory effect of this compound on T-cell activation.
Materials:
-
Jurkat cells (or primary human CD4+ T cells)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound (Tocris Bioscience or equivalent)
-
DMSO (for stock solution)
-
Phospho-ZAP-70 antibody
-
Total ZAP-70 antibody
-
Secondary antibodies for immunoblotting
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
Protocol:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Further dilute in culture medium to desired concentrations (e.g., 0, 1, 2, 4 μM).
-
Pre-treatment: Pre-treat Jurkat cells with varying concentrations of this compound for 30 minutes.[10]
-
T-Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 5-15 minutes.[10]
-
Cell Lysis: Lyse the cells and determine the protein concentration.
-
Immunoblotting: Perform western blotting to analyze the phosphorylation of ZAP-70.[10] Use total ZAP-70 as a loading control.
In Vivo Murine Model of Peritonitis
Objective: To evaluate the anti-inflammatory efficacy of this compound in a mouse model of alum-induced peritonitis. This protocol is based on the finding that ZAP-deficient mice are less susceptible to this condition.[9]
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[7]
-
Alum (Imject™ Alum)
-
PBS
-
Peritoneal lavage buffer (e.g., PBS with 2 mM EDTA)
-
Flow cytometry antibodies (e.g., anti-Ly6G, anti-F4/80)
-
ELISA kits for inflammatory cytokines (e.g., IL-1β, TNF-α)
Protocol:
-
Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week.
-
This compound Administration: Prepare this compound in the vehicle. Administer the compound or vehicle to mice via an appropriate route (e.g., intraperitoneal or oral).
-
Induction of Peritonitis: One hour after treatment, induce peritonitis by intraperitoneal injection of alum.
-
Sample Collection: After a defined period (e.g., 6-24 hours), euthanize the mice and perform a peritoneal lavage to collect peritoneal exudate cells. Collect blood for serum analysis.
-
Cell Analysis: Analyze the immune cell populations in the peritoneal exudate by flow cytometry.
-
Cytokine Analysis: Measure the levels of inflammatory cytokines in the peritoneal lavage fluid and serum using ELISA.
Concluding Remarks
This compound is a versatile research tool for investigating inflammatory pathways. Its dual inhibitory action on both T-cell activation and the NLRP3 inflammasome makes it a valuable compound for studying a wide range of inflammatory and autoimmune conditions in murine models. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. ZAP 180013 | Other RTKs | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical Screening Identifies this compound as a Potent NLRP3 Inhibitor effective in MCC950-Resistant Inflammatory Responses - Research Highlights - Research Highlights - Research - Seoul National University [en.snu.ac.kr]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. xcessbio.com [xcessbio.com]
- 9. ZAP facilitates NLRP3 inflammasome activation via promoting the oligomerization of NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zap70 Regulates TCR-Mediated Zip6 Activation at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of ZAP-180013: A Guide for Researchers
Application Note
Introduction
ZAP-180013 is a potent inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] Dysregulation of ZAP-70 activity is implicated in various autoimmune diseases and certain types of leukemia, making it a compelling target for therapeutic intervention. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against ZAP-70 using both biochemical and cell-based assays.
This compound functions by disrupting the interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.[1][4] This guide outlines two primary biochemical methods for quantifying this inhibition: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Additionally, a cell-based assay measuring the phosphorylation of a downstream ZAP-70 substrate is described to assess the compound's efficacy in a cellular context.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound determined by various methods.
| Assay Type | Target | IC50 (µM) | Reference |
| Fluorescence Polarization (FP) | ZAP-70 | 1.8 | [1][3] |
| Fluorescence Polarization (FP) | ZAP-70 | 9.6 | [1][5] |
| Time-Resolved FRET (TR-FRET) | ZAP-70 | 16.841 | [1][5] |
Signaling Pathway
ZAP-70 is a key mediator of T-cell activation following TCR engagement. The signaling cascade is initiated by the phosphorylation of ITAMs on the CD3 and ζ-chains by Lck. ZAP-70 is then recruited to the doubly phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and subsequent phosphorylation of downstream targets like LAT and SLP-76. This cascade ultimately results in T-cell activation, proliferation, and cytokine release.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay
This biochemical assay measures the disruption of the ZAP-70:ITAM interaction.
Experimental Workflow:
Materials:
-
Recombinant ZAP-70 protein
-
TAMRA-labeled doubly phosphorylated ITAM peptide (TAMRA-2pY)
-
This compound
-
Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 2% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100
-
384-well black, non-binding microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer.
-
Prepare a working solution of ZAP-70 (e.g., 100 nM final concentration) and TAMRA-2pY peptide (e.g., 2 nM final concentration) in assay buffer.
-
-
Assay Plate Setup:
-
Add the serially diluted this compound to the wells of the 384-well plate.
-
Include controls:
-
Positive control (100% inhibition): Assay buffer with TAMRA-2pY peptide only.
-
Negative control (0% inhibition): Assay buffer with ZAP-70, TAMRA-2pY peptide, and DMSO (at the same final concentration as the highest this compound concentration).
-
-
Add the ZAP-70 and TAMRA-2pY peptide mixture to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader with excitation and emission wavelengths appropriate for TAMRA (e.g., excitation ~540 nm, emission ~590 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the sample well, mP_min is the average millipolarization of the positive control, and mP_max is the average millipolarization of the negative control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is another biochemical assay to measure the disruption of the ZAP-70:ITAM interaction, often used as an orthogonal method to confirm FP results.
Experimental Workflow:
Materials:
-
Biotinylated recombinant ZAP-70 protein
-
Streptavidin-Terbium (donor)
-
AlexaFluor488-labeled doubly phosphorylated ITAM peptide (AlexaFluor488-2pY, acceptor)
-
This compound
-
Assay Buffer (as in FP assay)
-
384-well low-volume, black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of this compound in assay buffer.
-
Prepare a mixture of biotinylated ZAP-70 and Streptavidin-Terbium and incubate to allow for binding.
-
Prepare a working solution of the AlexaFluor488-2pY peptide.
-
-
Assay Plate Setup:
-
Add the serially diluted this compound to the wells.
-
Include controls:
-
Positive control (100% inhibition): Assay buffer with Streptavidin-Terbium and AlexaFluor488-2pY peptide.
-
Negative control (0% inhibition): Assay buffer with the ZAP-70/Streptavidin-Terbium complex, AlexaFluor488-2pY peptide, and DMSO.
-
-
Add the ZAP-70/Streptavidin-Terbium complex to all wells.
-
Add the AlexaFluor488-2pY peptide to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with appropriate setting for Terbium and AlexaFluor488 (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).
-
-
Data Analysis:
-
Calculate the FRET ratio (520 nm emission / 495 nm emission).
-
Calculate the percent inhibition based on the FRET ratios of the controls and samples.
-
Determine the IC50 value by plotting percent inhibition versus the logarithm of the this compound concentration and fitting to a four-parameter logistic curve.
-
Protocol 3: Cell-Based Phospho-LAT Assay
This assay measures the inhibitory effect of this compound on the phosphorylation of a key downstream substrate of ZAP-70, LAT, in a T-cell line.
Experimental Workflow:
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-CD3 and anti-CD28 antibodies for stimulation
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated anti-phospho-LAT (e.g., pY191) antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells to a density of approximately 1x10^6 cells/mL.
-
Aliquot cells into a 96-well plate.
-
Pre-incubate the cells with a serial dilution of this compound for 30-60 minutes at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) at 37°C.
-
Include unstimulated and vehicle-treated stimulated controls.
-
-
Fixation and Permeabilization:
-
Stop the stimulation by adding a fixation buffer.
-
Wash the cells and then permeabilize them with a suitable permeabilization buffer.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with the fluorochrome-conjugated anti-phospho-LAT antibody for 30-60 minutes at room temperature, protected from light.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry:
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-LAT staining.
-
-
Data Analysis:
-
Determine the Median Fluorescence Intensity (MFI) of the phospho-LAT signal for each condition.
-
Calculate the percent inhibition of LAT phosphorylation for each this compound concentration relative to the stimulated control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the cellular IC50.
-
Conclusion
The protocols provided herein offer a comprehensive framework for the characterization of this compound as a ZAP-70 inhibitor. The biochemical assays provide a direct measure of the compound's ability to disrupt the ZAP-70:ITAM interaction, while the cell-based assay validates its activity in a more physiologically relevant setting. Consistent and reproducible data from these assays are crucial for the continued development of this compound and other ZAP-70 inhibitors as potential therapeutics.
References
ZAP-180013 Fluorescence Polarization Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZAP-70 (Zeta-chain-associated protein kinase 70) is a critical cytoplasmic protein tyrosine kinase that plays a central role in T-cell activation and immune responses.[1][2] Upon T-cell receptor (TCR) engagement, ZAP-70 is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) on the TCR ζ-chain via its tandem SH2 domains.[1][2][3][4] This interaction is a pivotal step in the downstream signaling cascade that leads to T-cell proliferation and effector functions. Dysregulation of ZAP-70 activity is implicated in various autoimmune diseases and certain types of leukemia, making it an attractive target for therapeutic intervention.[2]
ZAP-180013 has been identified as an inhibitor of the ZAP-70 SH2 domain's interaction with phosphorylated ITAMs.[3][5] Fluorescence Polarization (FP) is a robust, homogeneous, and sensitive technique widely used in drug discovery to study molecular interactions in real-time.[6][7][8] This application note provides a detailed protocol for a fluorescence polarization assay to characterize the inhibitory activity of this compound on the ZAP-70:ITAM interaction.
Principle of the Fluorescence Polarization Assay
The fluorescence polarization assay measures the change in the rotational motion of a fluorescently labeled molecule in solution.[2][6][7] A small, fluorescently labeled peptide (the tracer), in this case, a doubly phosphorylated ITAM peptide (pITAM), tumbles rapidly in solution and thus depolarizes plane-polarized excitation light, resulting in a low polarization signal.[9] When a large protein, such as ZAP-70, binds to the fluorescently labeled pITAM, the rotational motion of the complex is significantly slower.[9] This leads to a higher degree of polarization of the emitted light.
In a competitive binding assay, an unlabeled inhibitor compound like this compound competes with the fluorescent pITAM for binding to ZAP-70. At increasing concentrations of the inhibitor, more fluorescent pITAM is displaced from ZAP-70, leading to a decrease in the fluorescence polarization signal. This dose-dependent decrease allows for the determination of the inhibitor's potency, typically expressed as an IC50 value.
ZAP-70 Signaling Pathway
ZAP-70 is a key component of the T-cell receptor (TCR) signaling pathway. Upon antigen presentation and TCR activation, the Src family kinase Lck phosphorylates ITAMs within the TCR complex. This creates docking sites for the tandem SH2 domains of ZAP-70, recruiting it to the plasma membrane. Once recruited, ZAP-70 is itself phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates downstream substrates, such as LAT and SLP-76, leading to the activation of multiple signaling cascades that culminate in T-cell activation, proliferation, and cytokine production. This compound inhibits the initial recruitment of ZAP-70 to the phosphorylated ITAMs, thereby blocking the entire downstream signaling cascade.[3][4][10]
Quantitative Data Summary
The inhibitory potency of this compound against the ZAP-70:pITAM interaction has been determined using fluorescence polarization and other assays. The reported IC50 values are summarized in the table below. It is important to note that variations in assay conditions can lead to different IC50 values.
| Compound | Assay Type | Target | Reported IC50 (µM) | Reference |
| This compound | Fluorescence Polarization | ZAP-70 | 1.8 | [5][11][12] |
| This compound | Fluorescence Polarization | ZAP-70 | 9.6 | [5][13][14] |
| This compound | TR-FRET | ZAP-70 | 16.841 | [5][13][14] |
Experimental Protocols
Materials and Reagents
-
ZAP-70 Protein: Recombinant human ZAP-70 protein (tandem SH2 domains or full-length).
-
Fluorescently Labeled pITAM Peptide (Tracer): A doubly phosphorylated ITAM peptide labeled with a suitable fluorophore (e.g., TAMRA-2pY).
-
This compound: Test compound.
-
Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl, 2% glycerol, 1 mM TCEP, 0.01% Tween-20, 0.01% Triton X-100.[2]
-
DMSO: Anhydrous, for dissolving the test compound.
-
Microplates: Black, low-volume, non-binding 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Experimental Workflow
Detailed Protocol
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in 100% DMSO.
-
Dilute the ZAP-70 protein and the fluorescently labeled pITAM peptide to their final working concentrations in the assay buffer. Based on the literature, suggested final concentrations are 100 nM for ZAP-70 and 2 nM for the TAMRA-2pY tracer.[2]
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 200 nL) of the this compound serial dilutions and DMSO (for positive and negative controls) into the wells of a 384-well plate.
-
Prepare a master mix of ZAP-70 and the fluorescent pITAM in assay buffer.
-
Add 20 µL of the ZAP-70/pITAM master mix to each well of the plate.
-
Negative Control (0% Inhibition): Wells containing ZAP-70, fluorescent pITAM, and DMSO.
-
Positive Control (100% Inhibition): Wells containing fluorescent pITAM and DMSO, without ZAP-70.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., for TAMRA, excitation at ~555 nm and emission at ~580 nm).
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)]) where mP is the millipolarization value.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, Origin).
-
Troubleshooting and Considerations
-
Signal Window: The difference in mP values between the negative and positive controls should be sufficiently large for a robust assay (typically > 50 mP).
-
Z'-Factor: To assess the quality of the assay for high-throughput screening, the Z'-factor should be calculated. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
DMSO Tolerance: The final concentration of DMSO in the assay should be kept low (typically ≤ 1%) to avoid affecting the protein-ligand interaction.
-
Compound Interference: Test compounds that are fluorescent or that quench the fluorescence of the tracer can interfere with the assay. These should be identified and excluded.
-
Reagent Stability: Ensure the stability of the ZAP-70 protein and the fluorescent peptide under the assay conditions.
By following this detailed protocol, researchers can accurately characterize the inhibitory activity of this compound and other potential inhibitors of the ZAP-70:pITAM interaction, facilitating the development of novel therapeutics for immune-related disorders.
References
- 1. Identification of Inhibitors of the Association of ZAP-70 with the T Cell Receptor by High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Inhibitors of the Association of ZAP-70 with the T-Cell Receptor by High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An evolutionary divergent thermodynamic brake in ZAP-70 fine-tunes the kinetic proofreading in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of ZAP-70 Intracellular Localization: Visualization with the Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. file.yizimg.com [file.yizimg.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Fluorescence Polarization Assays for the Molecular Chaperone Hsp70 Family Members: Hsp72 and DnaK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis for Activation of ZAP-70 by Phosphorylation of the SH2-Kinase Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]
ZAP-180013: A TR-FRET Assay for High-Throughput Screening and Binding Kinetics of ZAP-70 Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zeta-chain-associated protein kinase 70 (ZAP-70) is a critical cytoplasmic tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling.[1][2][3] Upon TCR activation, ZAP-70 is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 ζ-chain, where it becomes activated and subsequently phosphorylates downstream substrates, leading to T-cell activation.[1][2][3] Given its essential role in T-cell function, ZAP-70 has emerged as a promising therapeutic target for autoimmune diseases, organ transplant rejection, and certain types of leukemia.[1][2] The ZAP-180013 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method designed for the screening and characterization of ZAP-70 inhibitors by measuring their binding affinity and kinetics.
This application note provides a detailed protocol for the this compound TR-FRET assay, enabling researchers to identify and characterize novel ZAP-70 inhibitors. The assay is based on a competitive binding format where a fluorescently labeled tracer molecule and a test compound compete for binding to the ZAP-70 kinase domain.
Principle of the TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful assay technology that combines the low background of time-resolved fluorescence (TRF) with the homogeneous format of Förster Resonance Energy Transfer (FRET).[4][5][6][7] The assay utilizes a long-lifetime lanthanide chelate (e.g., Terbium or Europium) as the donor fluorophore and a fluorescently labeled tracer as the acceptor.
In the this compound assay, a Terbium-labeled anti-tag antibody is used to label a tagged ZAP-70 protein, serving as the FRET donor. A fluorescently labeled, ATP-competitive small molecule inhibitor (tracer) binds to the ZAP-70 active site, bringing the acceptor fluorophore into close proximity with the donor, resulting in a high TR-FRET signal. When an unlabeled inhibitor compound is introduced, it competes with the tracer for binding to ZAP-70, leading to a decrease in the TR-FRET signal in a dose-dependent manner. This displacement allows for the determination of the inhibitor's binding affinity (IC50) and, with kinetic measurements, the association (kon) and dissociation (koff) rates.[8]
Signaling Pathway
Caption: Simplified ZAP-70 signaling pathway upon T-cell receptor (TCR) activation.
Experimental Workflow
Caption: General experimental workflow for the this compound TR-FRET assay.
Materials and Methods
Reagents and Buffers
| Reagent | Supplier | Catalog # | Final Concentration |
| ZAP-70, active | Thermo Fisher | PV3869 | 5 nM |
| LanthaScreen™ Tb-anti-His Antibody | Thermo Fisher | PV5594 | 2 nM |
| Kinase Tracer 236 | Thermo Fisher | PV5592 | 20 nM |
| TR-FRET Dilution Buffer | Thermo Fisher | PV3574 | 1X |
| Test Compound (Inhibitor) | User-defined | - | Variable |
| Staurosporine (Control Inhibitor) | Sigma-Aldrich | S4400 | Variable |
| 384-well low-volume plates | Corning | 3676 (black) | - |
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Experimental Protocol
The following protocol is optimized for a 20 µL final reaction volume in a 384-well plate.
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds and control inhibitor (e.g., Staurosporine) in 100% DMSO.
-
Further dilute the compounds in Assay Buffer to a 4X final concentration.
-
-
ZAP-70/Antibody Mixture Preparation:
-
Prepare a 4X stock of the ZAP-70/Tb-anti-His antibody mixture in Assay Buffer. For a final concentration of 5 nM ZAP-70 and 2 nM antibody, this would be 20 nM ZAP-70 and 8 nM antibody.
-
-
Tracer Preparation:
-
Prepare a 4X stock of Kinase Tracer 236 in Assay Buffer. For a final concentration of 20 nM, this would be 80 nM.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X diluted test compounds or control inhibitor to the appropriate wells of the 384-well plate.
-
For control wells (0% and 100% inhibition), add 5 µL of Assay Buffer with and without tracer, respectively.
-
Add 5 µL of the 4X ZAP-70/antibody mixture to all wells.
-
Initiate the reaction by adding 5 µL of the 4X Kinase Tracer 236 to all wells except the 100% inhibition control (add 5 µL of Assay Buffer instead).
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light. For kinetic studies, readings can be taken at multiple time points.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Set the excitation wavelength to 340 nm and collect emission data at 620 nm (donor/background) and 665 nm (acceptor/FRET).
-
Data Analysis
-
Calculate the TR-FRET Ratio:
-
The emission ratio is calculated by dividing the acceptor signal (665 nm) by the donor signal (620 nm).
-
Ratio = (Emission at 665 nm) / (Emission at 620 nm)
-
-
Determine IC50 Values:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
-
Determine Binding Kinetics (k_on and k_off):
-
For kinetic analysis, the TR-FRET signal is monitored over time.
-
Association rates (kon) are determined by measuring the increase in the FRET signal as the tracer binds to the kinase.
-
Dissociation rates (koff) are measured by monitoring the decrease in the FRET signal after the addition of an excess of an unlabeled competitor.[8]
-
Quantitative Data Summary
The following table summarizes representative binding data for ZAP-70 obtained using TR-FRET and similar assays.
| Compound/Molecule | Assay Type | Parameter | Value | Reference |
| AlexaFluor488-2pY | TR-FRET | K_D | 55.4 ± 7.1 nM | [1][9] |
| 1pY Peptide | TR-FRET Competition | K_i | 112 ± 1.5 µM | [9] |
| Staurosporine | LanthaScreen™ Activity Assay | IC50 | 0.7 nM | [10] |
| Dasatinib | LanthaScreen™ Binding Assay | IC50 | 0.2 nM | [10] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low TR-FRET Signal | Incorrect reagent concentrations | Verify concentrations and dilutions. |
| Degraded reagents | Use fresh reagents. | |
| Instrument settings not optimized | Consult instrument manual for optimal TR-FRET settings. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and proper technique. Ensure thorough mixing. |
| Air bubbles in wells | Centrifuge the plate briefly before reading. | |
| Compound Interference | Autofluorescent compounds | Check compound fluorescence at emission wavelengths. TR-FRET is generally less susceptible to this. |
| Light scattering | Ensure compounds are fully dissolved. |
Conclusion
The this compound TR-FRET assay provides a sensitive, reliable, and high-throughput method for the discovery and characterization of ZAP-70 inhibitors. The homogeneous, mix-and-read format simplifies automation and is well-suited for large-scale screening campaigns. Furthermore, the ability to perform kinetic measurements provides valuable insights into the binding mechanisms of lead compounds, aiding in the selection and optimization of drug candidates targeting ZAP-70.
References
- 1. Identification of Inhibitors of the Association of ZAP-70 with the T-Cell Receptor by High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Inhibitors of the Association of ZAP-70 with the T Cell Receptor by High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 7. Time-resolved Fluorescence Resonance Energy Transfer (TR-FRET) - Profacgen [profacgen.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols: Detection of Phosphorylated ZAP-70 by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zeta-associated protein of 70 kDa (ZAP-70) is a critical cytoplasmic protein tyrosine kinase essential for initiating T-cell receptor (TCR) signaling and plays a central role in the adaptive immune response.[1][2] Upon TCR engagement, ZAP-70 is rapidly phosphorylated at several tyrosine residues, leading to its activation and the subsequent phosphorylation of downstream targets like LAT and SLP-76, which orchestrate the signaling cascades for T-cell activation, proliferation, and differentiation.[3][4][5] The phosphorylation status of ZAP-70 is a key indicator of its activity. This document provides a detailed protocol for the detection of phosphorylated ZAP-70 (pZAP-70) using the Western blot technique.
ZAP-70 Signaling Pathway
TCR signaling is initiated by the Src family kinase Lck, which phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.[3] Doubly phosphorylated ITAMs recruit ZAP-70 from the cytosol to the plasma membrane.[3][4] Lck then phosphorylates ZAP-70 at key tyrosine residues, including Tyr315, Tyr319, and Tyr493, leading to its full activation.[1][3][4] Activated ZAP-70, in turn, phosphorylates the adaptor proteins LAT and SLP-76, propagating the downstream signaling cascade.[1][3][4]
Experimental Protocol: Western Blot for pZAP-70
This protocol provides a general framework for the detection of phosphorylated ZAP-70. Optimal conditions may need to be determined empirically for specific experimental setups.
I. Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | 4°C |
| Protease Inhibitor Cocktail | Commercially available | -20°C |
| Phosphatase Inhibitor Cocktail | Commercially available | -20°C |
| Laemmli Sample Buffer (4X) | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol | Room Temp. |
| Tris-Glycine-SDS Running Buffer (10X) | 250 mM Tris, 1.92 M glycine, 1% SDS | Room Temp. |
| Transfer Buffer (10X) | 250 mM Tris, 1.92 M glycine, 20% methanol (optional, adjust for protein size) | 4°C |
| TBST (Tris-Buffered Saline with Tween-20) | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20 | Room Temp. |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in TBST | 4°C |
| Primary Antibody Dilution Buffer | 5% (w/v) BSA in TBST | 4°C |
II. Cell Lysis and Protein Quantification
-
Cell Culture and Stimulation: Culture cells of interest (e.g., Jurkat cells, a human T-lymphocyte cell line) to the desired density. For phosphorylation studies, cells may require stimulation (e.g., with H₂O₂ or anti-CD3 antibodies) to induce ZAP-70 phosphorylation.[2][6][7]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay). It is recommended to use freshly prepared cell lysates as ZAP-70 is susceptible to degradation.[8]
-
III. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Mix an appropriate amount of protein lysate (typically 20-30 µg) with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 10% SDS-PAGE).
-
Run the gel in 1X Tris-Glycine-SDS running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Transfer efficiency can be confirmed by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against pZAP-70 (e.g., targeting pTyr319 or pTyr493) in 5% BSA in TBST according to the manufacturer's recommendations (a common starting dilution is 1:1000).
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film. The expected molecular weight of ZAP-70 is approximately 70 kDa.
-
IV. Experimental Workflow
Data Presentation
Table 1: Recommended Antibody Dilutions and Controls
| Antibody | Application | Recommended Dilution | Positive Control Cell Lysate | Expected Band Size |
| pZAP-70 (pTyr319) | Western Blot | 1:1000 | Stimulated Jurkat cells | ~70 kDa |
| pZAP-70 (pTyr493) | Western Blot | 1:1000 | Stimulated Jurkat cells | ~70 kDa |
| Total ZAP-70 | Western Blot | 1:1000 - 1:10000 | Jurkat, HPB-ALL | ~70 kDa[9] |
| Loading Control (e.g., β-actin) | Western Blot | 1:1000 - 1:5000 | Various cell lines | ~42 kDa |
Note: Dilutions are starting recommendations and should be optimized for individual experiments.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Inactive antibody | Use a fresh aliquot of antibody. |
| Insufficient protein load | Increase the amount of protein loaded per well. | |
| Inefficient transfer | Check transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| Low phosphorylation level | Ensure proper cell stimulation. Include positive controls. | |
| High background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA). |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Protein degradation | Use fresh lysates with protease and phosphatase inhibitors. |
| Antibody cross-reactivity | Use a more specific antibody; perform a BLAST search of the immunogen sequence. | |
| High antibody concentration | Titrate the primary antibody to an optimal concentration. |
By following this detailed protocol and considering the provided troubleshooting tips, researchers can effectively utilize Western blotting to study the phosphorylation and activation of ZAP-70, a key event in T-cell signaling.
References
- 1. The catalytic activity of the kinase ZAP-70 mediates basal signaling and negative feedback of the T cell receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zap-70 (99F2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis for Activation of ZAP-70 by Phosphorylation of the SH2-Kinase Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-Zap-70 (Tyr319)/Syk (Tyr352) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-Zap-70 (Tyr319)/Syk (Tyr352) Antibody (#2701) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Zap-70 Polyclonal Antibody (PA1-19390) [thermofisher.com]
- 9. ZAP70 antibody (15592-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for ZAP-180013 Cytokine Release Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZAP-180013 is a potent and specific inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical signaling molecule in T-cells.[1] ZAP-70 plays a crucial role in the T-cell receptor (TCR) signaling pathway, which is essential for T-cell activation, proliferation, and the production of inflammatory cytokines. By inhibiting ZAP-70, this compound can effectively suppress T-cell mediated immune responses, making it a valuable tool for studying autoimmune diseases and a potential therapeutic agent. This document provides a detailed protocol for a cytokine release assay to evaluate the efficacy of this compound in inhibiting T-cell activation and cytokine production.
This compound functions by disrupting the interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.[2][3] This interference prevents the downstream signaling cascade that leads to the activation of transcription factors, such as NFAT and NF-κB, which are responsible for the expression of various cytokines. The IC50 of this compound for ZAP-70 has been determined to be 1.8 µM.
Signaling Pathway of ZAP-70 in T-Cell Activation
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation and cytokine release. ZAP-70 is a key component of this pathway. The following diagram illustrates the simplified signaling pathway and the point of intervention for this compound.
Caption: Simplified TCR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Objective
To determine the dose-dependent effect of this compound on the production of key pro-inflammatory cytokines (e.g., IL-2, IFN-γ, TNF-α) from activated human peripheral blood mononuclear cells (PBMCs).
Materials
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
96-well cell culture plates (flat-bottom)
-
ELISA kits for human IL-2, IFN-γ, and TNF-α
-
Dimethyl sulfoxide (DMSO)
Experimental Workflow
The following diagram outlines the major steps of the cytokine release assay.
References
- 1. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Inhibitors of the Association of ZAP-70 with the T-Cell Receptor by High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Inhibitors of the Association of ZAP-70 with the T Cell Receptor by High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
ZAP-180013: Application Notes and Protocols for Preclinical Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ZAP-180013 is a potent and specific inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] By disrupting the interaction between the ZAP-70 SH2 domain and immunoreceptor tyrosine-based activation motifs (ITAMs), this compound effectively blocks T-cell activation.[2][3][4] This mechanism of action makes this compound a valuable tool for studying T-cell mediated immune responses and a potential therapeutic candidate for autoimmune diseases and organ transplant rejection.[2][3][4][5] These application notes provide detailed protocols for the solubilization and experimental use of this compound.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇Cl₂N₃O₄S | [3][6] |
| Molecular Weight | 454.33 g/mol | [1][3][5] |
| CAS Number | 873080-25-2 | [3][5] |
| Appearance | Solid Powder | [5] |
| Purity | ≥98% | [5] |
| Storage | Store at -20°C as a powder. | [6] |
Solubility and Stock Solution Preparation
Proper solubilization and storage of this compound are crucial for maintaining its stability and activity. The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mM (45.43 mg/mL)[7] | Ultrasonic treatment may be required to achieve complete dissolution.[3][5] Use fresh, anhydrous DMSO to avoid reduced solubility.[1] |
| Ethanol | 4 mg/mL | [1] |
| Water | Insoluble | [1] |
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder and transfer it to a sterile tube.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW = 454.33), add 220.1 µL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.[5]
-
Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[2][8]
-
In Vitro Experimental Protocols
This compound can be utilized in a variety of in vitro assays to investigate its inhibitory effects on ZAP-70 and T-cell function.
ZAP-70 Inhibition Assays
The inhibitory activity of this compound against ZAP-70 can be quantified using biochemical assays.
| Assay Type | IC₅₀ | Reference |
| Fluorescence Polarization (FP) | 1.8 µM | [7][9] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 9.6 µM | [3][5] |
Protocol: Inhibition of ZAP-70 Phosphorylation in Jurkat Cells
This protocol describes how to assess the ability of this compound to inhibit the phosphorylation of ZAP-70 in a human T-cell line (Jurkat cells).[10]
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Pre-treatment with this compound:
-
Seed Jurkat cells at a density of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound in cell culture medium from the 10 mM DMSO stock solution. The final DMSO concentration should be kept below 0.1%.
-
Pre-treat the cells with the desired concentrations of this compound (e.g., 0, 1, 2, 4 µM) for 30 minutes at 37°C.[10]
-
-
T-Cell Receptor (TCR) Stimulation:
-
Stimulate the cells by cross-linking CD3 and CD28 antibodies for 5 minutes.[10]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ZAP-70 (p-ZAP-70) and total ZAP-70.
-
Use an appropriate secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the dose-dependent inhibition of ZAP-70 phosphorylation by this compound.[10]
-
In Vivo Experimental Preparation
For in vivo studies, this compound can be formulated for oral administration.
Recommended In Vivo Formulation
A common formulation for in vivo studies involves a multi-component vehicle to ensure solubility and bioavailability.
| Vehicle Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
Preparation Protocol:
-
Dissolve this compound in DMSO first.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to the desired final volume and mix until a clear solution is obtained.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the ZAP-70 signaling pathway and experimental workflows can aid in understanding the mechanism of action and experimental design.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medkoo.com [medkoo.com]
- 7. ZAP 180013 | Other RTKs | Tocris Bioscience [tocris.com]
- 8. glpbio.com [glpbio.com]
- 9. file.glpbio.com [file.glpbio.com]
- 10. Zap70 Regulates TCR-Mediated Zip6 Activation at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
ZAP-180013 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZAP-180013 is a potent and specific inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical component of the T-cell receptor (TCR) signaling pathway.[1][2][3] By disrupting the interaction between the ZAP-70 SH2 domain and immunoreceptor tyrosine-based activation motifs (ITAMs), this compound effectively blocks T-cell activation.[1][2][4] This mechanism of action makes it a valuable tool for studying autoimmune diseases and T-cell mediated immune responses. Proper preparation and storage of this compound stock solutions are crucial for ensuring experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation and storage of this compound.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Solvent | Concentration/Condition | Notes |
| Solubility | DMSO | Up to 550.26 mM (250 mg/mL)[5] | Requires sonication for complete dissolution.[2][5] Use fresh, anhydrous DMSO as the compound is moisture sensitive.[3] |
| DMSO | 100 mM (45.43 mg/mL)[1][6] | A commonly used stock concentration. | |
| Ethanol | 4 mg/mL | - | |
| Water | Insoluble[3] | - | |
| Storage of Solid Compound | -20°C | Up to 3 years[3] | Store in a dry, dark place.[2] |
| Storage of Stock Solution | -20°C | Up to 1 month[3][4][5][7] | Aliquot to avoid repeated freeze-thaw cycles.[3][7][8] |
| -80°C | Up to 6 months[4][7] | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[3][7][8] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (Molecular Weight: 454.32 g/mol )[1]
-
Anhydrous/freshly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 45.43 mg of this compound. Note: It is recommended to use the entire content of a pre-weighed vial to avoid inaccuracies from handling small powder quantities.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 45.43 mg, add 1 mL of DMSO to achieve a 100 mM concentration.
-
Dissolution:
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter into a sterile vial.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3][7][8]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4][7]
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits ZAP-70, blocking T-cell activation.
Diagram 2: this compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
References
- 1. rndsystems.com [rndsystems.com]
- 2. xcessbio.com [xcessbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ZAP 180013 | Other RTKs | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. file.glpbio.com [file.glpbio.com]
Application Notes and Protocols for ZAP-180013 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZAP-180013 is a small molecule inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] By disrupting the interaction between the ZAP-70 SH2 domain and immunoreceptor tyrosine-based activation motifs (ITAMs), this compound effectively blocks T-cell activation.[1] This mechanism of action suggests its potential as a therapeutic agent for autoimmune diseases and in preventing organ transplant rejection.[1][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its formulation. However, it is important to note that as of late 2025, no specific in vivo studies detailing the administration of this compound in animal models have been publicly documented. The provided experimental protocols are therefore generalized templates based on common preclinical research practices and should be adapted and optimized by researchers.
Introduction
Zeta-chain-associated protein kinase 70 (ZAP-70) is a cytoplasmic tyrosine kinase that plays a crucial role in initiating T-cell responses upon TCR engagement.[2] Dysregulation of ZAP-70 activity is implicated in various immune-related disorders, making it an attractive target for therapeutic intervention. This compound has been identified as an inhibitor of ZAP-70 with a reported IC50 of 1.8 µM in in vitro fluorescence polarization assays.[4] It functions by preventing the recruitment of ZAP-70 to phosphorylated ITAMs on the TCR complex, thereby inhibiting downstream signaling cascades required for T-cell activation.[1][2]
Data Presentation
In Vitro Activity of this compound
| Assay Type | Parameter | Value | Reference |
| Fluorescence Polarization (FP) | IC50 | 1.8 µM | [4] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 9.6 µM | [4] |
Signaling Pathway
The following diagram illustrates the role of ZAP-70 in the T-cell receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Note: The following are established formulation protocols. The optimal formulation may vary depending on the animal model, administration route, and desired pharmacokinetic profile.
Protocol 1: Aqueous Suspension for Oral or Intraperitoneal Administration
-
Preparation of Stock Solution:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
-
Preparation of Vehicle:
-
Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
-
Final Formulation:
-
Add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly by vortexing. Use sonication if necessary to achieve a uniform suspension.
-
This will yield a 2.08 mg/mL suspension of this compound.
-
Protocol 2: Clear Solution for Oral or Intraperitoneal Administration
-
Preparation of Stock Solution:
-
As in Protocol 1, dissolve this compound in DMSO to a concentration of 20.8 mg/mL.
-
-
Final Formulation:
-
Add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly by vortexing until a clear solution is obtained.
-
This formulation provides a solution with a concentration of at least 2.08 mg/mL.
-
Protocol 3: Multi-component Vehicle for Oral Administration
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Final Formulation:
-
Dissolve this compound directly into the vehicle to the desired concentration. The solubility is reported to be ≥ 2.08 mg/mL.
-
Hypothetical Experimental Workflow for In Vivo Efficacy Study
The following workflow is a generalized template for assessing the efficacy of this compound in a mouse model of autoimmune disease (e.g., collagen-induced arthritis).
Disclaimer: As no public data on the in vivo administration of this compound is available, researchers should conduct initial dose-ranging and pharmacokinetic/pharmacodynamic (PK/PD) studies to determine appropriate dosage, administration frequency, and to confirm target engagement in the selected animal model. Thorough safety and toxicology assessments are also imperative before proceeding with efficacy studies.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Inhibition of ZAP-70 Kinase Activity via an Analog-sensitive Allele Blocks T Cell Receptor and CD28 Superagonist Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grantome.com [grantome.com]
- 4. Discovery of a potent, selective, and covalent ZAP-70 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ZAP-180013 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing solubility challenges with ZAP-180013 in aqueous buffers. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3][4] It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM, 50 mM, or even up to 100 mM.[1] Some suppliers suggest that sonication may be necessary to fully dissolve the compound at higher concentrations.[2][3]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. Why is this happening?
A2: This is a common issue for compounds with low aqueous solubility. This compound is a hydrophobic molecule, and when the high-concentration DMSO stock is diluted into an aqueous buffer, the compound may crash out of solution as the solvent environment becomes predominantly aqueous. The final concentration of DMSO in your assay may not be sufficient to keep this compound dissolved.
Q3: What is the maximum concentration of this compound I can expect to achieve in a purely aqueous buffer?
A3: There is no specific data available for the maximum solubility of this compound in purely aqueous buffers. However, its chemical structure and the fact that it is exclusively marketed as being soluble in DMSO strongly suggest that its intrinsic aqueous solubility is very low. Direct dissolution in aqueous buffers is not recommended.
Q4: Can I heat my aqueous buffer to help dissolve this compound?
A4: While gentle warming can sometimes aid dissolution, it is generally not recommended for this compound in aqueous buffers without the presence of solubilizing agents. Heating may not be sufficient to overcome the solubility issues and could potentially degrade the compound or affect its activity.
Troubleshooting Guide: Precipitation in Aqueous Buffer
This guide provides a systematic approach to resolving precipitation issues when preparing working solutions of this compound in aqueous buffers from a DMSO stock.
Initial Assessment
Before modifying your protocol, confirm the following:
-
Your DMSO is of high quality and anhydrous. Moisture-absorbing DMSO can reduce the solubility of compounds.[4]
-
Your this compound has been stored correctly (typically at -20°C in a dry, dark place) to prevent degradation.[1][2]
Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for addressing solubility issues.
Caption: A decision tree for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Co-Solvent Method
This method involves increasing the percentage of a water-miscible organic solvent (in this case, DMSO) in the final aqueous solution to maintain the solubility of this compound.
Methodology:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved, using sonication if necessary.
-
Determine Maximum Tolerated DMSO: Before preparing your final this compound solution, test the tolerance of your experimental system (e.g., cells, enzymes) to various final concentrations of DMSO (e.g., 0.5%, 1%, 2%). Run a vehicle control to ensure the solvent does not interfere with the assay readout.
-
Prepare Working Solution: Based on the tolerance test, dilute the 10 mM DMSO stock directly into your aqueous buffer to achieve the desired final concentration of this compound, ensuring the final DMSO concentration remains at or below the maximum tolerated level.
-
Example: To prepare a 10 µM working solution with a final DMSO concentration of 1%, you would need to start with a 1 mM intermediate stock in DMSO. Then, add 10 µL of the 1 mM stock to 990 µL of aqueous buffer.
-
Protocol 2: Surfactant-Assisted Solubilization
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5] This method is useful if your experiment cannot tolerate higher concentrations of DMSO.
Methodology:
-
Prepare this compound Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
Prepare Surfactant Stock: Prepare a 10% (w/v) stock solution of a non-ionic surfactant such as Tween-80 or Pluronic F-68 in your aqueous buffer.
-
Prepare Final Working Solution: a. In a sterile microfuge tube, add the required volume of your aqueous buffer. b. Add a small volume of the 10% surfactant stock to achieve a low final concentration (e.g., 0.01% - 0.1%). Vortex briefly. c. While vortexing the buffer-surfactant mixture, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Example: To make 1 mL of a 10 µM this compound solution with 0.05% Tween-80 and 0.5% DMSO:
-
To 985 µL of aqueous buffer, add 5 µL of 10% Tween-80.
-
Vortex the solution.
-
While vortexing, add 10 µL of a 1 mM this compound stock in DMSO.
-
-
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in the organic solvent DMSO. No data is available for aqueous buffers.
| Solvent | Reported Maximum Concentration (Mass) | Reported Maximum Concentration (Molar) | Notes | Reference |
| DMSO | 45.43 mg/mL | 100 mM | [1][6] | |
| DMSO | 250 mg/mL | ~550 mM | Requires sonication | [2][3] |
| DMSO | 91 mg/mL | ~200 mM | Fresh, anhydrous DMSO recommended | [4] |
Molecular Weight of this compound is approximately 454.32 g/mol .[1][2]
This compound Mechanism of Action
This compound is an inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70).[1][2][4][7] It functions by disrupting the interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell receptor (TCR) complex.[2][7] This interference is critical for blocking T-cell activation signaling.
References
Technical Support Center: Optimizing ZAP-180013 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ZAP-180013 for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical component of the T-cell receptor (TCR) signaling pathway.[1][2][3] It functions by blocking the interaction of the ZAP-70 SH2 domain with the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.[2][3] This disruption of the ZAP-70 and T-cell receptor association inhibits downstream signaling pathways essential for T-cell activation.[2][3] The reported IC50 for this compound is 1.8 μM in a fluorescence polarization assay.[1][2]
Q2: What is the recommended starting concentration range for this compound in cell culture?
A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its IC50 of 1.8 μM, a suggested starting range for a 10-point serial dilution would be from 0.01 µM to 50 µM. This range should allow you to observe a full dose-response curve, from minimal to maximal effect.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are crucial for experimental consistency.
Table 1: this compound Properties and Stock Solution Preparation
| Property | Value | Source |
| Molecular Weight | 454.33 g/mol | [4] |
| Solubility | Soluble in DMSO (e.g., 91 mg/mL or 200.29 mM) | [1] |
| Recommended Stock Concentration | 10 mM in DMSO | [5] |
| Storage of Stock Solution | Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.[2][5] |
Q4: How do I determine the optimal, non-toxic concentration of this compound for my specific cell line?
To determine the optimal concentration that effectively inhibits ZAP-70 without causing significant cell death, it is essential to perform both a dose-response experiment to measure efficacy and a cytotoxicity assay to assess cell viability.
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound Efficacy
This protocol outlines the steps to determine the effective concentration range of this compound.
Materials:
-
Target cell line expressing ZAP-70
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Assay to measure downstream effects of ZAP-70 inhibition (e.g., ELISA for cytokine production, Western blot for phosphorylation of downstream targets)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 10-point, 1:3 or 1:10 serial dilution.[6]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically <0.5%) and an untreated control.[5]
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).[5]
-
-
Assay Performance:
-
Perform your chosen assay to measure the biological endpoint of interest (e.g., cytokine secretion, protein phosphorylation).
-
-
Data Analysis:
-
Normalize the data to your controls.
-
Plot the percent inhibition as a function of the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.[5]
-
Protocol 2: Cytotoxicity Assay to Determine Cell Viability
This protocol helps to determine the concentration of this compound that is toxic to the cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Opaque-walled 96-well plates suitable for luminescence or fluorescence measurements[6]
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or XTT)[7]
-
Plate reader with luminescence or absorbance detection capabilities
Methodology:
-
Cell Seeding:
-
Follow the same procedure as in the dose-response experiment.
-
-
Compound Preparation and Treatment:
-
Prepare the same serial dilutions of this compound as in the dose-response experiment.
-
Treat the cells as described previously.
-
-
Assay Procedure:
-
After the desired incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle control to determine the percent cell viability.
-
Plot the percent viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration) value.[5]
-
Troubleshooting Guide
Q5: My IC50 value for this compound varies between experiments. What could be the cause?
Variability in IC50 values can be caused by several factors:
-
Inconsistent Cell Density: The initial number of cells seeded can affect the inhibitor's effective concentration per cell.[6]
-
Different Cell Passages: Using cells at different passage numbers can lead to variations in their response. It is recommended to use cells within a consistent and limited passage number range.[6]
-
Compound Instability: Repeated freeze-thaw cycles can degrade the compound. Always use fresh dilutions from a new aliquot for each experiment.[5]
-
Variable Incubation Times: The duration of compound exposure can influence the observed inhibitory effect.[6]
Q6: I am observing high cytotoxicity even at low concentrations of this compound. What should I do?
-
Verify Stock Concentration: Ensure your stock solution concentration is accurate.
-
Check Solvent Toxicity: Although unlikely at low percentages, ensure the final DMSO concentration is not toxic to your specific cell line. Run a vehicle control with varying DMSO concentrations.
-
Reduce Incubation Time: Shorter exposure to the compound may reduce cytotoxicity while still allowing for target engagement.
-
Use a Different Viability Assay: Some assay reagents can have inherent toxicity. Consider trying an alternative cell viability assay.
Q7: this compound is not showing the expected inhibitory effect. What are the possible reasons?
-
Cell Line Insensitivity: The cell line may not be dependent on the ZAP-70 pathway for the measured endpoint.
-
Inactive Compound: Verify the activity of your this compound stock. If possible, test it on a positive control cell line known to be sensitive to ZAP-70 inhibition.
-
Incorrect Assay Endpoint: Ensure the chosen assay is a reliable readout for ZAP-70 activity.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: ZAP-70 signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays | Thermo Fisher Scientific - TR [thermofisher.com]
ZAP-180013 stability in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ZAP-180013 in experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the reliable performance of this compound in your experiments.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems you might encounter with this compound stability.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound in cell-based assays. | Degradation of stock solution. | Stock solutions of this compound in DMSO are stable for 1 month at -20°C and up to a year at -80°C.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][3] |
| Instability in aqueous media. | After dilution in aqueous buffers for your experiment, use the solution promptly. The stability of this compound in aqueous solutions at physiological pH and temperature has not been extensively reported. | |
| Interaction with media components. | Some components of cell culture media may affect the stability or activity of small molecules. Prepare fresh dilutions of this compound in your experimental media for each experiment. | |
| Precipitation of this compound in aqueous solution. | Low aqueous solubility. | This compound is highly soluble in DMSO, up to 250 mg/mL with the aid of ultrasonication.[4] However, its aqueous solubility is limited. When preparing working solutions, ensure the final DMSO concentration is compatible with your experimental system and does not cause precipitation. For in vivo studies, specific formulations are recommended, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] |
| Loss of compound during storage. | Improper storage of solid compound. | This compound powder is stable for at least 3 years when stored at -20°C.[1] It is shipped at ambient temperature and is stable for a few weeks under these conditions.[6] |
| Improper storage of stock solutions. | Store stock solutions at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1] | |
| Variability in experimental results between batches. | Batch-to-batch differences in purity. | Always purchase this compound from a reputable supplier and refer to the Certificate of Analysis for batch-specific purity data.[7] |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
DMSO is the recommended solvent for preparing stock solutions of this compound.[1][4][7] It is soluble up to 250 mg/mL in DMSO with the use of ultrasound.[4]
2. How should I store this compound?
The storage conditions for this compound are as follows:
-
Solid (Powder): Store at -20°C for up to 3 years.[1]
-
Stock Solutions (in DMSO):
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use vials.[2][3]
3. What is the stability of this compound in aqueous solutions?
There is limited public data on the stability of this compound in aqueous solutions. It is recommended to prepare fresh dilutions in your aqueous experimental buffer immediately before use.
4. Are there any known incompatibilities for this compound?
This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[8]
5. How does this compound work?
This compound is an inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70).[2][4][7] It functions by inhibiting the interaction of the ZAP-70 SH2 domain with the immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell antigen receptor (TCR) signaling pathway.[2][4][7] This disruption of the signaling cascade has been shown to repress the phosphorylation of ZAP-70 in TCR-stimulated Jurkat cells.[9]
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]
-
Aliquot the stock solution into single-use, sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Assessment of Stability in Experimental Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (in DMSO)
-
Experimental cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Incubator at 37°C with 5% CO2
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
UV detector
Procedure:
-
Prepare a working solution of this compound in the experimental medium at the final desired concentration. Ensure the final DMSO concentration is not detrimental to your cells.
-
At time zero, take an aliquot of the working solution and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubate the remaining working solution under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution.
-
Analyze each aliquot by HPLC to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration to determine its stability.
Visualizations
Caption: Experimental workflow for testing this compound in a cell-based assay.
Caption: Simplified TCR signaling pathway showing the inhibitory action of this compound on ZAP-70.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. rndsystems.com [rndsystems.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Zap70 Regulates TCR-Mediated Zip6 Activation at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting ZAP-180013 precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation of ZAP-180013 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue for hydrophobic compounds. While this compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO), its solubility dramatically decreases when diluted into a buffered, aqueous environment. The final concentration of the compound in your media may have exceeded its solubility limit, causing it to fall out of solution.
Q2: What is the maximum recommended concentration of this compound in cell culture?
A2: The maximum achievable concentration in cell culture media without precipitation will depend on the specific media formulation, serum percentage, and final DMSO concentration. It is crucial to perform a solubility test in your specific media. As a general guideline, keeping the final DMSO concentration below 0.5% is recommended to minimize solvent-induced cytotoxicity and precipitation.
Q3: Can I dissolve this compound directly in cell culture media?
A3: It is not recommended to dissolve this compound directly in cell culture media. Due to its low aqueous solubility, you should first prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock into your media.
Q4: How should I properly dilute my this compound DMSO stock solution into the media?
A4: To minimize precipitation during dilution, it is critical to add the DMSO stock solution to the media with vigorous mixing. Adding the stock directly to the media surface without agitation can lead to localized high concentrations that exceed the solubility limit, causing immediate precipitation. See the detailed experimental protocol below for best practices.
Troubleshooting Guide for this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your experiments.
Problem: this compound precipitates immediately upon addition to the cell culture medium.
-
Question: Did you add the this compound DMSO stock solution directly to the full volume of media?
-
Answer: Yes.
-
Solution: This can cause localized supersaturation and precipitation. Try adding the DMSO stock to a smaller volume of media first, mixing well, and then adding this to the rest of your media. For best results, add the stock solution dropwise while vortexing or swirling the media.
-
-
Question: What is the final concentration of DMSO in your media?
-
Answer: Greater than 1%.
-
Solution: High concentrations of DMSO can alter the properties of the media and may not be well-tolerated by all cell lines. Aim for a final DMSO concentration of less than 0.5%. This may require preparing a more concentrated DMSO stock solution.
-
Problem: this compound precipitates over time in the incubator.
-
Question: Is the precipitation observed after several hours or days?
-
Answer: Yes.
-
Solution: This could be due to several factors:
-
Compound Instability: While less common, the compound may be unstable in the media over time.
-
Interaction with Media Components: this compound might be interacting with components in the serum or media, leading to the formation of insoluble complexes. Consider testing the solubility in serum-free media versus serum-containing media.
-
Temperature Changes: Changes in temperature can affect solubility. Ensure your media is pre-warmed to 37°C before adding the compound.
-
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 45.43[1] | 100[1] | --- |
| 10% DMSO / 90% Corn Oil | ≥ 2.08[2] | ≥ 4.58[2] | Clear solution.[2] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | 2.08[2] | 4.58[2] | Suspended solution; requires sonication.[2] |
Molecular Weight of this compound: 454.33 g/mol [2]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, sterile DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 4.54 mg of this compound.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Materials: this compound DMSO stock solution, pre-warmed (37°C) cell culture media.
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the volume of stock solution needed to achieve the desired final concentration in your media. Ensure the final DMSO concentration remains below 0.5%.
-
While gently vortexing or swirling the pre-warmed media, add the this compound stock solution dropwise.
-
Visually inspect the media for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration may be too high.
-
If precipitation is observed, consider preparing a fresh solution at a lower final concentration.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
This compound is an inhibitor of the zeta-chain-associated protein kinase 70 (ZAP-70), which is a critical component of the T-cell receptor (TCR) signaling pathway.[2][3] It functions by inhibiting the interaction of the ZAP-70 SH2 domain with immunoreceptor tyrosine-based activation motifs (ITAMs).[1][2][3]
References
Technical Support Center: ZAP-180013 Lot-to-Lot Variability Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing and managing lot-to-lot variability of ZAP-180013, a ZAP-70 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), with an IC50 of 1.8 μM.[1][2] It functions by inhibiting the interaction of the ZAP-70 SH2 domain with the immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell antigen receptor (TCR) signaling pathway.[3][4][5] This disruption of the ZAP-70 and T-cell antigen receptor interaction is key to its inhibitory effect on T-cell signaling.[2][5] ZAP-70 is a critical enzyme in the T-lymphocyte signaling pathway, and its misregulation can lead to immune-related diseases.[5]
Q2: What is lot-to-lot variability and why is it a concern?
A2: Lot-to-lot variability refers to the differences in the analytical performance or physical properties of a reagent from one manufacturing batch to the next.[6] For a compound like this compound, this could manifest as variations in purity, concentration, or biological activity. Such inconsistencies can lead to unreliable and irreproducible experimental results, potentially impacting research findings and drug development timelines.[7]
Q3: What are the potential causes of lot-to-lot variability in this compound?
A3: The causes of lot-to-lot variation can stem from the manufacturing process, transportation and storage conditions, or laboratory handling.[6] For this compound, this could include slight changes in the synthesis process, differences in the purity of starting materials, or exposure to adverse environmental conditions during shipping or storage.
Q4: How can I assess the lot-to-lot variability of this compound?
A4: A systematic approach is recommended. This typically involves comparing the performance of a new lot against a previously validated or "golden" lot. Key parameters to evaluate include physical characteristics (e.g., solubility, appearance), chemical purity (e.g., via HPLC), and biological activity (e.g., in a ZAP-70 inhibition assay).[7]
Troubleshooting Guide
This guide addresses specific issues that may arise due to lot-to-lot variability of this compound.
| Observed Issue | Potential Cause (Lot-to-Lot Variability Related) | Recommended Action |
| Reduced or no inhibition of ZAP-70 activity in my assay. | Lower purity or degradation of the new this compound lot. | 1. Verify the purity of the new lot using HPLC (see Protocol 1). 2. Perform a dose-response experiment to determine the IC50 of the new lot and compare it to the expected value (see Protocol 2). 3. If the IC50 is significantly higher, contact the supplier for a replacement. |
| Inconsistent results between experiments using different lots. | Differences in the potency or concentration of the this compound lots. | 1. Always qualify a new lot against a reference lot before use in critical experiments. 2. Prepare stock solutions fresh from each lot and accurately determine their concentrations. 3. If possible, use the same lot for the entirety of a single study. |
| Precipitation of this compound in my stock solution or assay buffer. | Variations in the solubility of different lots. | 1. Confirm the recommended solvent and maximum solubility from the supplier's technical data sheet. This compound is soluble in DMSO.[1][3] 2. Test the solubility of the new lot at your desired concentration before preparing a large stock. 3. If solubility issues persist, consider slight adjustments to the solvent or sonication to aid dissolution. |
Data Presentation: Hypothetical Lot Comparison
The following table summarizes hypothetical data from a comparative analysis of two different lots of this compound.
| Parameter | Lot A (Reference) | Lot B (New) | Acceptance Criteria | Result |
| Appearance | White to off-white solid | White to off-white solid | Conforms to reference | Pass |
| Purity by HPLC (%) | 99.2% | 97.5% | ≥ 98.0% | Fail |
| Solubility in DMSO | Soluble to 100 mM | Soluble to 100 mM | Soluble to ≥ 90 mM | Pass |
| IC50 in ZAP-70 Assay (µM) | 1.85 µM | 2.5 µM | ± 20% of reference IC50 | Fail |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Preparation of this compound Standard: Accurately weigh and dissolve a reference standard of this compound in an appropriate solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Preparation of Sample Solution: Prepare a solution of the new this compound lot at the same concentration as the standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject equal volumes of the standard and sample solutions. Compare the peak areas to determine the purity of the new lot relative to the standard.
Protocol 2: ZAP-70 Inhibition Assay (Biochemical)
-
Reagents: Recombinant ZAP-70 enzyme, a suitable peptide substrate, and ATP.
-
Compound Preparation: Prepare a serial dilution of both the reference and new lots of this compound in assay buffer.
-
Assay Procedure:
-
Add ZAP-70 enzyme to a 96-well plate.
-
Add the diluted this compound from both lots to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the signal (e.g., luminescence or fluorescence) according to the assay kit manufacturer's instructions.
-
-
Data Analysis: Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value for each lot.
Visualizations
Caption: ZAP-70 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing lot-to-lot variability of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. ZAP 180013 | Other RTKs | Tocris Bioscience [tocris.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. myadlm.org [myadlm.org]
- 7. How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials [synapse.patsnap.com]
Technical Support Center: Minimizing ZAP-180013 Off-Target Effects in Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ZAP-180013, a potent inhibitor of the Zeta-associated protein kinase 70 (ZAP-70). While designed for high selectivity, off-target effects are a potential challenge with any small molecule inhibitor.[1][2][3][4] This guide offers troubleshooting protocols and answers to frequently asked questions to help you design robust experiments and confidently interpret your results.
Troubleshooting Guides
This section addresses specific experimental issues you may encounter and provides detailed protocols to diagnose and resolve them.
Question: How can I confirm that this compound is engaging its intended target, ZAP-70, in my cells?
Answer:
To confirm that this compound is binding to ZAP-70 within a cellular environment, a Cellular Thermal Shift Assay (CETSA) is the recommended method.[5][6][7][8] This assay leverages the principle that a protein becomes more thermally stable when bound to a ligand.[6][8] By heating cell lysates treated with this compound and comparing the amount of soluble ZAP-70 to untreated controls, you can verify target engagement.[6][7]
-
Cell Culture and Treatment:
-
Culture your cells of interest (e.g., Jurkat T-cells) to approximately 80% confluency.
-
Treat the cells with this compound at your desired experimental concentration (e.g., 1 µM). Include a vehicle control (e.g., DMSO) group.
-
Incubate the cells under normal culture conditions for 1-2 hours to allow for compound entry and target binding.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5]
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble and precipitated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[1]
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble ZAP-70 in each sample using quantitative Western blotting with a specific anti-ZAP-70 antibody.[6]
-
Plot the percentage of soluble ZAP-70 against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the treated samples indicates thermal stabilization and confirms target engagement.[8]
-
Question: I am observing an unexpected phenotype. How can I determine if it's an on-target or off-target effect of this compound?
Answer:
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[9] A multi-step approach is recommended:
-
Dose-Response Correlation: Perform a dose-response experiment for the observed phenotype and compare the resulting EC50 value to the known IC50 of this compound for ZAP-70. A significant discrepancy may suggest an off-target effect.[1]
-
Use of a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally distinct inhibitor that also targets ZAP-70. If this second inhibitor reproduces the same phenotype, it is more likely to be a genuine on-target effect.[10]
-
Rescue Experiment: The most definitive method is a "rescue" experiment.[1][11] This involves expressing a version of ZAP-70 that is mutated to be resistant to this compound. If the phenotype is reversed in cells expressing the resistant mutant, it strongly supports an on-target mechanism.[1]
-
Generate Resistant Mutant: Create a construct for a mutant ZAP-70 that is resistant to this compound. This often involves mutating a "gatekeeper" residue in the ATP-binding pocket. For this example, we will assume a hypothetical ZAP-70 (T316A) mutant.
-
Cell Transfection:
-
Transfect your cell line with either:
-
An empty vector (Control).
-
A vector expressing wild-type ZAP-70 (ZAP-70 WT).
-
A vector expressing the resistant mutant (ZAP-70 T316A).
-
-
Ensure comparable expression levels between the WT and mutant constructs.
-
-
Compound Treatment:
-
Treat all three transfected cell populations (Empty Vector, WT, and T316A) with either vehicle (DMSO) or a concentration of this compound known to cause the phenotype.
-
-
Phenotypic Analysis:
-
Measure the phenotype of interest in all treatment groups.
-
Expected Outcome: If the phenotype is caused by on-target inhibition of ZAP-70, it will be observed in the Empty Vector and ZAP-70 WT cells treated with this compound, but it will be significantly reduced or absent in the ZAP-70 T316A cells.
-
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of this compound?
A: Kinase profiling screens have been conducted to determine the selectivity of this compound. While it is highly potent against ZAP-70, some activity has been noted against other kinases at higher concentrations. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating stronger binding.
| Kinase Target | Ki (nM) | Selectivity (Fold vs. ZAP-70) |
| ZAP-70 (On-Target) | 1.2 | - |
| SYK | 85 | 71x |
| LCK | 150 | 125x |
| SRC | 210 | 175x |
| BTK | >1000 | >833x |
This data is for illustrative purposes.
Q2: What is the recommended concentration range for this compound in cell-based assays to maintain selectivity?
A: To minimize off-target effects, it is crucial to use the lowest effective concentration that yields the desired on-target activity.[12] We recommend performing a dose-response curve in your specific assay to determine the optimal concentration. Based on typical cellular activity, a range of 10-100 nM is a good starting point for achieving significant ZAP-70 inhibition while minimizing effects on known off-targets.
| Target | Cellular IC50 (nM) | Recommended Concentration Window |
| ZAP-70 (On-Target) | 25 | 10 - 100 nM |
| SYK | 1,200 | Avoid > 500 nM |
| LCK | 2,500 | Avoid > 1 µM |
This data is for illustrative purposes.
Q3: How does this compound work, and which signaling pathways are involved?
A: ZAP-70 is a critical cytoplasmic tyrosine kinase in T-lymphocytes. Following T-cell receptor (TCR) activation, ZAP-70 is recruited to the receptor complex and becomes activated. It then phosphorylates downstream adaptor proteins like LAT and SLP-76, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine release. This compound is an ATP-competitive inhibitor that binds to the kinase domain of ZAP-70, blocking its ability to phosphorylate substrates and thereby inhibiting TCR signaling.[2][13] Potential off-target effects on kinases like LCK or SYK could interfere with related immune signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. What are ZAP70 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. annualreviews.org [annualreviews.org]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
ZAP-180013 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for assessing the cytotoxicity of ZAP-180013, a ZAP-70 inhibitor. The resources below include a detailed experimental protocol, troubleshooting guides, and frequently asked questions to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70).[1][2] It functions by disrupting the interaction of the ZAP-70 SH2 domain with the immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell antigen receptor (TCR) signaling pathway.[3] This inhibition prevents T-cell activation, making it a potential therapeutic agent for autoimmune diseases and organ transplantation.[2][4]
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for ZAP-70 has been reported to be 1.8 μM in a fluorescence polarization assay.[1][2][3][5] In other assays, such as FP and TR-FRET, the IC50 values were 9.6 μM and 16.841 μM, respectively.[2]
Q3: What cell lines are appropriate for testing the cytotoxicity of a ZAP-70 inhibitor?
A3: Given that ZAP-70 is critical for T-cell signaling, T-lymphocyte derived cell lines are the most relevant for these studies.[4][6] The Jurkat cell line, a human T-lymphocyte cell line, is a commonly used and appropriate model for such experiments.[7][8][9] ZAP-70 expression is also associated with a poor prognosis in Chronic Lymphocytic Leukemia (CLL), making CLL cell lines another relevant model.[4][10]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO.[5] You can prepare a high-concentration stock solution, for example, 10 mM or 100 mM in fresh, high-quality DMSO.[5] It is important to use fresh DMSO as moisture can reduce the solubility of the compound.[5]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound on Jurkat cells. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[11]
Materials:
-
This compound
-
Jurkat cells (clone E6-1)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[8]
-
Maintain the cells in suspension at a density between 0.1 and 1.0 x 10^6 cells/mL. Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
Cell Seeding:
-
Perform a cell count and determine cell viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 2 x 10^5 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well plate.
-
Include wells for vehicle control (DMSO) and untreated controls.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your stock solution in culture medium to achieve final desired concentrations. A suggested range, based on the IC50, would be from 0.1 µM to 100 µM.
-
Add 100 µL of the diluted this compound solutions to the respective wells. For the vehicle control, add medium containing the same final concentration of DMSO as the highest drug concentration wells (typically ≤0.5%).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for your specific experimental goals.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[11]
-
After the 4-hour incubation, centrifuge the plate at a low speed to pellet the cells and formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % viability against the log of the this compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Example of this compound Cytotoxicity Data
| This compound Conc. (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.10 | 88.0% |
| 10 | 0.65 | 52.0% |
| 50 | 0.20 | 16.0% |
| 100 | 0.10 | 8.0% |
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low signal or low absorbance values | - Insufficient cell number.- Low metabolic activity of cells. | - Increase the number of cells seeded per well.- Ensure cells are healthy and in the logarithmic growth phase. |
| High background in blank wells | - Contamination of the culture medium.- Phenol red in the medium can interfere. | - Use fresh, sterile medium.- Use phenol red-free medium for the assay. |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure the cell suspension is homogenous before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate, or fill them with sterile PBS. |
| Precipitation of this compound in the culture medium | - The concentration of the compound exceeds its solubility in the aqueous medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to the cells (typically <0.5%).- Prepare fresh dilutions for each experiment. |
| Unexpectedly high cytotoxicity at low concentrations | - Off-target effects of the compound.- The specific cell line is highly sensitive. | - Test the compound on a different cell line to check for cell-specific effects.- Perform additional assays to investigate the mechanism of cell death (e.g., apoptosis vs. necrosis). |
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound using the MTT assay.
Caption: this compound inhibits the recruitment of ZAP-70 to phosphorylated ITAMs, blocking T-cell activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ZAP 180013 | Other RTKs | Tocris Bioscience [tocris.com]
- 4. Identification of Inhibitors of the Association of ZAP-70 with the T-Cell Receptor by High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. immune-system-research.com [immune-system-research.com]
- 7. 4.5. Cytotoxic Assay (MTT) for Nonadherent Cancer Cell Lines [bio-protocol.org]
- 8. Rapid In Vitro Cytotoxicity Evaluation of Jurkat Expressing Chimeric Antigen Receptor using Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gefitinib targets ZAP-70-expressing chronic lymphocytic leukemia cells and inhibits B-cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
improving ZAP-180013 signal-to-noise in biochemical assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZAP-180013 in biochemical assays. The focus is on improving signal-to-noise ratios in common assay formats such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).
Troubleshooting Guide: Low Signal-to-Noise Ratio
A common challenge in biochemical assays is a low signal-to-noise (S/N) ratio, which can mask the effects of compounds like this compound. This guide addresses specific issues you might encounter.
Question: My TR-FRET/FP assay is showing a low signal-to-noise ratio. What are the potential causes and how can I troubleshoot this?
Answer: A low signal-to-noise ratio can stem from several factors, ranging from instrument settings to reagent quality and assay conditions. Below is a systematic approach to identifying and resolving the issue.
Diagram: Troubleshooting Workflow for Low Signal-to-Noise
Caption: A stepwise workflow for troubleshooting low signal-to-noise in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What are the optimal instrument settings for a TR-FRET assay?
A1: The most critical instrument setting for a TR-FRET assay is the choice of emission filters.[1] Using incorrect filters is a common reason for assay failure.[1] Additionally, ensure that the instrument is set to perform a "bottom read" and that the gain is optimized to enhance the signal without significantly increasing the background noise. The data analysis should involve calculating the emission ratio by dividing the acceptor signal by the donor signal, which helps to normalize for well-to-well variability.[1]
Q2: How can I minimize background fluorescence in my Fluorescence Polarization (FP) assay?
A2: To minimize background fluorescence, it is crucial to use highly purified binder (e.g., protein) and tracer (fluorescently labeled ligand).[2] Impurities in the protein preparation, such as cell membranes, can scatter light and increase polarization.[2] The buffer should also be prepared with high-purity reagents to avoid fluorescent contaminants.[2] It is also recommended to avoid using bovine serum albumin (BSA) as a carrier protein if it contributes to high background.[2] Using black, non-binding microplates can also reduce background signal from the plate itself.[2]
Q3: My compound, this compound, seems to be interfering with the assay signal. How can I confirm and mitigate this?
A3: Small molecules like this compound can interfere with biochemical assays through various mechanisms, including colloidal aggregation, chemical reactivity, and light attenuation.[3][4] To investigate potential interference, you can run control experiments. For example, test the compound in an assay lacking the target protein to see if it affects the fluorescent signal directly. You can also vary the concentration of a non-ionic detergent like Triton X-100 to see if this disrupts potential aggregation-based interference. If interference is confirmed, you may need to modify the assay buffer or use a different detection method.
Q4: What is an acceptable Z'-factor for a high-throughput screening (HTS) assay?
A4: The Z'-factor is a statistical measure of the quality of a screening assay. An assay with a Z'-factor greater than 0.5 is generally considered suitable for high-throughput screening. This metric takes into account the separation between the positive and negative controls, as well as the signal variation in both.
Troubleshooting Data Summary
The following table summarizes key parameters that can be optimized to improve the signal-to-noise ratio in your assay.
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Reagent Concentration | Sub-optimal concentrations of fluorescent tracer, protein, or substrate. | Titrate each reagent to determine the optimal concentration that provides a robust signal window. | Increased signal intensity and a wider assay window. |
| Incubation Time | Insufficient time for binding or enzymatic reaction to reach equilibrium or completion. | Perform a time-course experiment to identify the optimal incubation period. | Maximized signal difference between positive and negative controls. |
| DMSO Concentration | High concentrations of DMSO from compound stocks can inhibit the biochemical reaction or affect signal stability. | Test the assay's tolerance to a range of DMSO concentrations (e.g., 0.1% to 5%).[5] | Minimized solvent effects and improved assay performance.[5] |
| Buffer Composition | pH, ionic strength, or additives may not be optimal for the target protein or detection method. | Systematically vary buffer components (pH, salt concentration, detergents) to find the optimal conditions. | Enhanced protein stability and enzymatic activity, leading to a better signal. |
Experimental Protocols
Here are detailed protocols for key experiments to troubleshoot and optimize your biochemical assays involving this compound.
Protocol 1: Reagent Titration for Optimal Concentration
Objective: To determine the optimal concentrations of the fluorescent tracer and protein (or enzyme and substrate) that yield the best signal-to-noise ratio.
Methodology:
-
Prepare Serial Dilutions:
-
Fluorescent Tracer/Substrate: Prepare a 2-fold serial dilution of the fluorescently labeled component in assay buffer.
-
Protein/Enzyme: Prepare a 2-fold serial dilution of the protein or enzyme in assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well black assay plate, create a matrix of concentrations by adding the different dilutions of the tracer/substrate and protein/enzyme to the wells.
-
Include appropriate controls:
-
No protein/enzyme (background)
-
No tracer/substrate (background)
-
Buffer only (blank)
-
-
-
Incubation: Incubate the plate at the desired temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Read the plate on a suitable plate reader (e.g., for fluorescence polarization or TR-FRET).
-
Data Analysis:
-
Subtract the blank values from all wells.
-
Calculate the signal-to-background or signal-to-noise ratio for each concentration combination.
-
Identify the concentration pairing that provides the maximal signal window with the lowest variability.
-
Protocol 2: DMSO Tolerance Assessment
Objective: To determine the maximum concentration of DMSO that can be used in the assay without significantly affecting performance.
Methodology:
-
Prepare DMSO Dilutions: Prepare a series of assay buffers containing different concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5%, 10%).[5]
-
Assay Setup:
-
Set up your standard assay reactions (with optimal reagent concentrations determined from Protocol 1) in the different DMSO-containing buffers.
-
Include positive controls (no inhibitor) and negative controls (a known inhibitor or no enzyme) for each DMSO concentration.
-
-
Incubation and Detection: Follow your standard assay protocol for incubation and signal detection.
-
Data Analysis:
-
Calculate the signal window (difference between positive and negative controls) and Z'-factor for each DMSO concentration.
-
Plot the signal window and Z'-factor against the DMSO concentration to determine the highest tolerable percentage.
-
Diagram: ZAP-70 Signaling Pathway Context
Caption: Simplified ZAP-70 signaling pathway, the target of this compound.
References
- 1. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
ZAP-180013 experimental reproducibility challenges
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming experimental reproducibility challenges with the ZAP-70 inhibitor, ZAP-180013. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70).[1][2] It functions by specifically inhibiting the interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) located on the intracellular chains of the T-cell receptor (TCR).[2][3] This disruption prevents the recruitment and activation of ZAP-70 following TCR stimulation, thereby blocking downstream signaling pathways essential for T-cell activation.[2][3][4]
Q2: There appear to be conflicting IC50 values reported for this compound. What is the correct value?
A2: Discrepancies in reported IC50 values can arise from different assay formats and experimental conditions. It is crucial to consider the specific assay when interpreting these values. One commonly cited IC50 value is 1.8 µM for the inhibition of ZAP-70 in a fluorescence polarization assay.[1][2] However, other studies focusing on the disruption of the ZAP-70 and T-cell receptor interaction have reported IC50 values of 9.6 µM in a fluorescence polarization (FP) assay and 16.841 µM in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[2][4] Researchers should consider these context-dependent differences when designing experiments and interpreting results.
Q3: What is the recommended solvent for dissolving this compound and what are the storage conditions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1][4][5] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[2] To avoid reduced solubility due to moisture absorption by DMSO, it is advisable to use fresh DMSO for preparing solutions.[1]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound can be formulated for in vivo experiments. Suggested formulations include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to create a clear solution.[2][5] Another option for a suspended solution involves 10% DMSO and 90% (20% SBE-β-CD in saline).[2][5] It is important to select a formulation appropriate for the specific animal model and administration route.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of ZAP-70 activity.
-
Possible Cause 1: Inaccurate IC50 expectation.
-
Solution: As noted in the FAQs, the effective inhibitory concentration can vary based on the specific assay. The 1.8 µM IC50 value is for a direct fluorescence polarization assay, while disruption of the protein-protein interaction in a cellular context may require higher concentrations, as suggested by the 9.6 µM and 16.841 µM values.[2][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
-
Possible Cause 2: Compound degradation.
-
Solution: Ensure that this compound stock solutions have been stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles.[2] Using older stock solutions may lead to reduced potency.
-
-
Possible Cause 3: Poor solubility in aqueous media.
Issue 2: High background signal or off-target effects.
-
Possible Cause 1: Non-specific binding.
-
Solution: At higher concentrations, this compound may exhibit off-target effects. It is crucial to include appropriate controls in your experiment, such as a vehicle control (DMSO) and potentially a negative control compound. Performing a titration of this compound will help identify a concentration that provides specific inhibition with minimal off-target effects.
-
-
Possible Cause 2: Interference with assay readout.
-
Solution: Depending on the assay technology (e.g., fluorescence-based), the compound itself might interfere with the signal. Run a control with the compound in the absence of the biological target to assess for any intrinsic signal or quenching properties.
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 (ZAP-70 Inhibition) | 1.8 µM | Fluorescence Polarization | [1][2] |
| IC50 (ZAP-70/TCR Interaction) | 9.6 µM | Fluorescence Polarization (FP) | [2][4] |
| IC50 (ZAP-70/TCR Interaction) | 16.841 µM | TR-FRET | [2][4] |
| Solubility in DMSO | 91 mg/mL (200.29 mM) | - | [1] |
| Solubility in DMSO | 250 mg/mL (550.26 mM) | - | [4][5] |
Experimental Protocols
Key Experiment: Inhibition of ZAP-70 Phosphorylation in Jurkat Cells
This protocol is based on methodologies described for studying ZAP-70 inhibition in T-cell lines.[6]
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations. A dose-response study is recommended (e.g., 0.1, 1, 4, 10, 20 µM).
-
Pre-treatment: Seed Jurkat cells in a multi-well plate. Pre-treat the cells with the various concentrations of this compound or a vehicle control (DMSO) for 30 minutes.[6]
-
TCR Stimulation: Stimulate the T-cells by cross-linking CD3 and CD28 antibodies for 5-15 minutes to induce TCR signaling and ZAP-70 phosphorylation.[6]
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated ZAP-70 (p-ZAP-70).
-
As a loading control, also probe for total ZAP-70 and a housekeeping protein like β-actin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities for p-ZAP-70 and normalize them to the total ZAP-70 and/or the loading control. Compare the levels of p-ZAP-70 in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.
Visualizations
Caption: Mechanism of this compound action in the TCR signaling pathway.
Caption: Workflow for assessing this compound efficacy in Jurkat cells.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. xcessbio.com [xcessbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Zap70 Regulates TCR-Mediated Zip6 Activation at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZAP-180013 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for vehicle effects during in vivo experiments with ZAP-180013.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70). ZAP-70 is a critical cytoplasmic tyrosine kinase involved in T-cell receptor (TCR) signaling. By inhibiting ZAP-70, this compound can modulate T-cell activation and downstream immune responses.
Q2: What is the solubility of this compound and why is a vehicle necessary for in vivo administration?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water. Therefore, a vehicle is required to dissolve or suspend this compound for administration to animals in in vivo studies.
Q3: What is a vehicle control and why is it essential in my this compound in vivo experiment?
A3: A vehicle control group is a set of animals that receives the same solution (vehicle) as the experimental group, but without the active drug (this compound). This is crucial to distinguish the biological effects of this compound from any effects caused by the vehicle itself. Without a proper vehicle control, it is impossible to be certain that the observed outcomes are due to the drug and not the solvent.
Q4: What are the common vehicles used for compounds like this compound that are soluble in DMSO?
A4: Due to its poor water solubility, this compound is typically first dissolved in a small amount of an organic solvent like DMSO. This stock solution is then often diluted with a non-toxic aqueous solution, such as saline or phosphate-buffered saline (PBS), for injection. Other co-solvents and excipients like polyethylene glycol (PEG), cyclodextrins, or surfactants may also be used to improve solubility and stability in the final formulation.
Troubleshooting Guide
Issue 1: I am observing unexpected toxicity or adverse effects in my treatment group.
-
Question: Could the vehicle be causing the toxicity?
-
Answer: Yes, the vehicle itself, especially at high concentrations, can cause adverse effects. DMSO, for example, can have anti-inflammatory, analgesic, and diuretic properties, and at high doses, it can lead to motor impairment and other toxicities. It is critical to compare the toxicity observed in the this compound treatment group with the vehicle control group. If the vehicle control group shows similar signs of toxicity, the vehicle is likely the cause.
-
Question: How can I minimize vehicle-induced toxicity?
-
Answer:
-
Reduce the concentration of the organic solvent: Keep the final concentration of DMSO to a minimum, ideally below 1% (v/v) for in vivo injections.
-
Explore alternative formulations: Consider using co-solvents like polyethylene glycol (PEG) or formulating this compound as a nanosuspension to reduce the reliance on potentially toxic solvents.
-
Optimize the route of administration: The toxicity of a vehicle can vary depending on the route of administration (e.g., intravenous, intraperitoneal, oral). Research the most appropriate and least toxic route for your chosen vehicle.
-
Issue 2: My experimental results are inconsistent or not reproducible.
-
Question: Could the vehicle be contributing to the variability?
-
Answer: Yes, improper preparation or instability of the drug-vehicle formulation can lead to inconsistent results. If this compound precipitates out of the solution, the actual administered dose will be lower than intended and will vary between animals.
-
Question: How can I ensure the consistency of my this compound formulation?
-
Answer:
-
Prepare fresh solutions: It is recommended to prepare the dosing solutions fresh for each experiment.
-
Check for precipitation: Before each administration, visually inspect the solution for any signs of precipitation.
-
Maintain proper storage: Store the this compound stock solution and final formulation according to the manufacturer's recommendations.
-
Issue 3: I am observing an inflammatory response in both my treatment and vehicle control groups.
-
Question: Can the vehicle induce an inflammatory response?
-
Answer: Yes, some vehicles can cause a local inflammatory response at the site of injection. DMSO has been reported to provoke histamine release. If both the this compound and vehicle control groups show signs of inflammation, it is likely a vehicle effect.
-
Question: What should I do if my vehicle is causing inflammation?
-
Answer:
-
Switch to a more inert vehicle: Consider using aqueous vehicles like saline or PBS if possible, or formulations with lower concentrations of organic solvents.
-
Change the injection site: Rotating the injection site may help to minimize local inflammation.
-
Refine the injection technique: Ensure that the injections are performed correctly to minimize tissue damage.
-
Data Presentation
Table 1: Common Vehicle Formulations for Poorly Water-Soluble Compounds
| Vehicle Component | Purpose | Typical Concentration Range (in final dose) | Potential Issues |
| DMSO | Primary solvent | < 10% (ideally < 1%) | Toxicity, anti-inflammatory effects, histamine release |
| Polyethylene Glycol (PEG) | Co-solvent | 10% - 40% | Can cause motor impairment at high doses |
| Saline / PBS | Aqueous diluent | 50% - 90% | Generally well-tolerated |
| Tween 80 / Cremophor EL | Surfactant | 1% - 10% | Can cause hypersensitivity reactions |
| Cyclodextrins | Solubilizing agent | Varies | Potential for nephrotoxicity at high doses |
Table 2: Summary of Potential In Vivo Effects of Common Vehicles
| Vehicle | Potential Biological Effects | Reported Toxicities |
| DMSO | Anti-inflammatory, analgesic, diuretic, histamine release | Neurotoxicity, motor impairment, renal and hepatic toxicity at high doses. |
| PEG-400 | Generally considered inert | Can induce motor deficit at high concentrations. |
| Propylene Glycol | Generally considered inert | Can induce motor deficit at high concentrations. |
| Saline/PBS | Isotonic, generally no biological effect | Well-tolerated |
Experimental Protocols
Protocol: In Vivo Study of this compound with Vehicle Control
-
Animal Model: Select the appropriate animal model for your research question.
-
Group Allocation: Randomly assign animals to the following groups (minimum of n=5 per group):
-
Group 1: Untreated Control (optional, but recommended to assess baseline)
-
Group 2: Vehicle Control
-
Group 3: this compound Treatment Group (at desired dose)
-
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and dosing volume.
-
Dissolve this compound in the minimum required volume of DMSO to create a stock solution.
-
Slowly add the aqueous component (e.g., saline) to the DMSO stock solution while vortexing to avoid precipitation.
-
Visually inspect the final solution for clarity.
-
-
Preparation of Vehicle Control:
-
Prepare the vehicle control solution using the exact same procedure and proportions of solvents as the this compound formulation, but without adding this compound.
-
-
Administration:
-
Administer the appropriate formulation to each animal according to the assigned group and chosen route of administration (e.g., intraperitoneal injection).
-
Ensure the dosing volume is consistent across all groups.
-
-
Monitoring:
-
Monitor all animals for any signs of toxicity or adverse effects at regular intervals.
-
Record all observations.
-
-
Data Collection and Analysis:
-
At the end of the study, collect the desired endpoints (e.g., tissue samples, behavioral data).
-
Statistically compare the results from the this compound treatment group to the vehicle control group to determine the specific effects of this compound.
-
Mandatory Visualizations
Caption: ZAP-70 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo study with this compound and a vehicle control.
Technical Support Center: ZAP-180013 & T-Cell Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in T-cell proliferation assays using ZAP-180013, a ZAP-70 inhibitor.
Troubleshooting Guide: Inconsistent T-Cell Proliferation Results
High variability in T-cell proliferation assays can arise from pre-analytical, analytical, and post-analytical factors.[1] This guide provides a structured approach to identifying and resolving common sources of inconsistency.
Summary of Potential Issues and Solutions
| Category | Potential Cause | Recommended Solution |
| Pre-Analytical | Donor Variability | Acknowledge inherent biological differences. If possible, use multiple donors and analyze data on a per-donor basis. Consider donor health and recent infections as potential variables.[1] |
| Sample Handling | Standardize sample collection, processing, and storage protocols.[1] Avoid delays in processing and maintain consistent temperature.[1] | |
| Cell Viability | Ensure cell viability is >90% before starting the assay.[1] Optimize cryopreservation and thawing procedures to minimize cell death.[1][2] | |
| Analytical | Reagent Preparation & Storage | Prepare fresh dilutions of this compound and other reagents for each experiment. Ensure all reagents are stored at recommended temperatures and are within their expiration dates.[1] this compound is soluble in DMSO.[3] |
| Stimulation Conditions | Perform a dose-response experiment to determine the optimal concentration of the stimulating agent (e.g., anti-CD3/CD28 antibodies, PHA).[1] | |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[4] Use a consistent cell number for each well. | |
| Incubation Times | Use a consistent incubation time for this compound treatment and for the overall proliferation assay. | |
| Assay Controls | Include appropriate controls: unstimulated cells (negative control), cells stimulated without this compound (positive control), and vehicle control (DMSO).[4] | |
| Post-Analytical | Data Analysis | Use consistent gating strategies in flow cytometry or standardized parameters for other readout methods. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an inhibitor of Zeta-chain-associated protein kinase 70 (ZAP-70), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[3][5][6] It functions by inhibiting the interaction of the ZAP-70 SH2 domain with immunoreceptor tyrosine-based activation motifs (ITAMs) on the TCR complex.[5] This disruption of the signaling cascade ultimately blocks T-cell activation and proliferation.[6][7]
Q2: What is the recommended concentration of this compound to use in a T-cell proliferation assay?
The reported IC50 of this compound for ZAP-70 is 1.8 µM in a fluorescence polarization assay.[3][5] However, the optimal concentration for inhibiting T-cell proliferation in a cell-based assay may vary depending on the specific cell type, stimulation conditions, and assay duration. It is highly recommended to perform a dose-response experiment, starting with a concentration range around the IC50, to determine the optimal inhibitory concentration for your specific experimental setup.
Q3: I am observing high background proliferation in my unstimulated control wells. What could be the cause?
High background proliferation can be caused by several factors:
-
Cell Culture Conditions: The quality of the serum used in the culture medium can significantly impact background activation. It is recommended to screen different lots of fetal bovine serum (FBS) or consider using serum-free media.[1]
-
Over-stimulation: Even in the absence of a specific stimulus, certain media components or cell handling procedures can cause non-specific T-cell activation.[1]
-
Cell Health: Poor cell viability or stress from thawing can sometimes lead to non-specific proliferation signals.
Q4: My positive control (stimulated T-cells without this compound) shows weak or no proliferation. What should I do?
A weak or absent positive control can invalidate your assay results.[1] Consider the following:
-
Suboptimal Stimulant Concentration: The concentration of your stimulating agent (e.g., anti-CD3/CD28 antibodies, mitogen) may be too low. Perform a titration to find the optimal concentration.[1]
-
Poor Cell Viability: As mentioned, ensure your cells have high viability (>90%) before starting the experiment.[1]
-
Reagent Issues: Check the expiration dates and storage conditions of your stimulating agents and culture media.
Q5: Could the use of cryopreserved PBMCs be contributing to the inconsistency in my results?
Yes, the use of cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) can introduce variability.[8][9] The freeze-thaw process can impact cell viability, recovery, and function.[2][10] It is crucial to have a standardized and optimized protocol for cryopreservation and thawing.[11] For critical experiments, using fresh PBMCs is often preferred, but if cryopreserved cells must be used, ensure consistency in handling across all samples.[8]
Experimental Protocol: T-Cell Proliferation Assay using this compound
This protocol provides a general framework. Optimization of cell numbers, reagent concentrations, and incubation times is recommended.
1. Preparation of T-Cells:
- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Alternatively, thaw cryopreserved PBMCs according to a validated protocol.
- Assess cell viability and count using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
- Resuspend cells in complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin) at a concentration of 1 x 10^6 cells/mL.
2. Cell Staining (for flow cytometry-based assays):
- If using a dye dilution assay, label the T-cells with a proliferation tracking dye (e.g., CFSE or CellTrace™ Violet) according to the manufacturer's instructions.
3. Cell Seeding:
- Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well round-bottom plate.
4. Treatment with this compound:
- Prepare serial dilutions of this compound in complete RPMI-1640 medium. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
- Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
- Incubate for 1-2 hours at 37°C in a humidified CO2 incubator.
5. T-Cell Stimulation:
- Prepare the T-cell stimulus (e.g., anti-CD3/CD28 antibodies, PHA) at 4x the final desired concentration in complete RPMI-1640 medium.
- Add 50 µL of the stimulus to the appropriate wells. For unstimulated controls, add 50 µL of medium.
- The final volume in each well should be 200 µL.
6. Incubation:
- Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
7. Proliferation Measurement:
- Flow Cytometry (Dye Dilution):
- Harvest cells and stain with viability and T-cell surface markers (e.g., CD3, CD4, CD8).
- Acquire samples on a flow cytometer and analyze the dye dilution profiles in the T-cell populations.
- [3H]-Thymidine Incorporation:
- Pulse the cells with 1 µCi of [3H]-thymidine 18-24 hours before harvesting.
- Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sanguinebio.com [sanguinebio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Identification of Inhibitors of the Association of ZAP-70 with the T-Cell Receptor by High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Cryopreservation of PBMCs - FAQs | iNVISIBLE YET iNVINCIBLE [themicrobiologyblog.com]
- 10. Impacts of cryopreservation on phenotype and functionality of mononuclear cells in peripheral blood and ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Technical pitfalls when collecting, cryopreserving, thawing, and stimulating human T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZAP and NLRP3 Inflammasome Assays
Disclaimer: The information provided pertains to the protein ZAP (Zinc finger Antiviral Protein) and its role in NLRP3 inflammasome activation. There is no publicly available information for a compound designated "ZAP-180013" in the context of NLRP3 assays. It is presumed that queries regarding "this compound" may be referring to the function of the ZAP protein.
This guide provides troubleshooting advice and frequently asked questions for researchers encountering unexpected outcomes in NLRP3 inflammasome assays when studying the effects of ZAP.
Troubleshooting Guide: Unexpected Outcomes in ZAP-NLRP3 Assays
| Question/Issue | Potential Cause | Recommended Action |
| 1. No increase in IL-1β secretion after ZAP overexpression and NLRP3 activation. | Insufficient Priming (Signal 1): The expression of pro-IL-1β and NLRP3 is dependent on NF-κB activation, which is typically induced by a priming signal like LPS. | - Ensure cells are primed with an appropriate concentration of LPS (e.g., 200-500 ng/mL) for a sufficient duration (e.g., 4 hours) before introducing the NLRP3 activator (Signal 2).- Verify NLRP3 and pro-IL-1β upregulation via Western blot or qPCR. |
| Ineffective NLRP3 Activator (Signal 2): The chosen activator (e.g., ATP, nigericin) may not be potent enough or may have degraded. | - Use a fresh dilution of the activator at a concentration known to be effective in your cell type (e.g., ATP at 3 mM, nigericin at 5-10 µM).- Include a positive control (e.g., cells without ZAP modulation) to confirm activator efficacy. | |
| Subcellular Localization Issues: ZAP's interaction with NLRP3 may be dependent on its localization within the cell. | - Confirm the subcellular localization of your overexpressed ZAP construct via immunofluorescence or cellular fractionation. | |
| 2. Decreased IL-1β secretion after ZAP knockdown, but no change in cell death (pyroptosis). | Alternative Cell Death Pathways: In the absence of robust caspase-1 activation, the NLRP3/ASC platform can switch to activating caspase-8, leading to apoptosis.[1] | - Measure activation of apoptotic caspases like caspase-3 and caspase-8 via Western blot or specific activity assays.- Assess for markers of apoptosis, such as annexin V staining. |
| GSDME-Mediated Secondary Necrosis: Caspase-3 can cleave Gasdermin E (GSDME) to induce a form of secondary necrosis that can be mistaken for pyroptosis.[1] | - Measure GSDME cleavage by Western blot.- Use a specific inhibitor of caspase-3 to see if cell death is reduced. | |
| 3. High background cell death in un-stimulated control wells. | Cell Culture Stress: Over-confluent cells, nutrient deprivation, or contamination can lead to spontaneous cell death and inflammasome activation. | - Ensure cells are healthy and seeded at an appropriate density.- Use fresh culture medium and test for mycoplasma contamination. |
| Endotoxin Contamination: Reagents, particularly serum or recombinant proteins, may be contaminated with LPS, leading to unintended priming. | - Use endotoxin-free reagents and test critical components for endotoxin levels. | |
| 4. Inconsistent results between experimental replicates. | Variability in Cell Passage Number: Macrophages and other immortalized cell lines can lose their responsiveness to inflammasome stimuli at high passage numbers. | - Use cells within a consistent and low passage number range for all experiments. |
| Pipetting Errors or Inconsistent Cell Seeding: | - Ensure accurate and consistent pipetting, especially for viscous solutions like nigericin.- Verify uniform cell seeding across all wells of the plate. |
Frequently Asked Questions (FAQs)
Q1: What is the role of ZAP in the NLRP3 inflammasome pathway?
A1: ZAP, or Zinc finger Antiviral Protein, has been shown to be a positive regulator of the NLRP3 inflammasome. It interacts with NLRP3 and promotes its oligomerization, which is a critical step for the assembly and activation of the inflammasome complex.[2]
Q2: Which isoform of ZAP is more relevant for NLRP3 activation?
A2: Studies have indicated that the shorter isoform of ZAP (ZAPS) appears to play a more significant role than the full-length isoform (ZAPL) in facilitating NLRP3 inflammasome activation in certain experimental systems.[2]
Q3: What are the key components of the NLRP3 inflammasome?
A3: The NLRP3 inflammasome is a multi-protein complex consisting of the sensor protein NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and the effector protein pro-caspase-1.[3][4]
Q4: What are the downstream effects of NLRP3 inflammasome activation?
A4: Activation of the NLRP3 inflammasome leads to the auto-proteolytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. It also cleaves Gasdermin D (GSDMD) to induce a pro-inflammatory form of cell death called pyroptosis.[3]
Q5: How can I measure NLRP3 inflammasome activation in my experiments?
A5: Common methods to measure NLRP3 activation include:
-
ELISA: to quantify the amount of secreted IL-1β in the cell culture supernatant.
-
LDH Assay: to measure the release of lactate dehydrogenase from cells, which is an indicator of pyroptotic cell death.[4]
-
Western Blot: to detect cleaved caspase-1 (p20 or p10 subunits), cleaved GSDMD, and mature IL-1β.
-
Immunofluorescence: to visualize the formation of the ASC "speck," a large signaling platform formed by the oligomerization of ASC upon inflammasome activation.
Experimental Protocols
Standard NLRP3 Inflammasome Activation in Mouse Bone Marrow-Derived Macrophages (BMDMs)
-
Cell Seeding: Plate BMDMs in a multi-well plate at a density of 0.5 - 1.0 x 10^6 cells/mL and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with 200-500 ng/mL of lipopolysaccharide (LPS) in fresh culture medium for 4 hours.
-
Activation (Signal 2): After priming, stimulate the cells with an NLRP3 activator. Common activators include:
-
ATP: 3 mM for 30-60 minutes.
-
Nigericin: 5-10 µM for 30-60 minutes.
-
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for analysis of secreted IL-1β (by ELISA) and LDH release (by LDH assay).
-
Cell Lysate: Lyse the remaining cells in an appropriate buffer for Western blot analysis of pro-IL-1β, NLRP3, cleaved caspase-1, etc.
-
Visualizations
Caption: Canonical two-signal model of NLRP3 inflammasome activation.
Caption: Proposed mechanism of ZAP-mediated NLRP3 activation.
Caption: A logical workflow for troubleshooting unexpected NLRP3 assay results.
References
- 1. Impaired NLRP3 inflammasome signaling diverts pyroptotic to apoptotic caspase activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZAP facilitates NLRP3 inflammasome activation via promoting the oligomerization of NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NLRP3 Inflammasome Activation-Mediated Pyroptosis Aggravates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining In Vivo Treatment Duration for ZAP-70 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the in vivo treatment duration of ZAP-70 inhibitors, using ZAP-180013 as a representative compound. Due to the limited availability of in vivo data for this compound, this guide incorporates analogous data from a structurally distinct, covalent ZAP-70 inhibitor, RDN2150, to illustrate key concepts and provide a practical framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected efficacy of our ZAP-70 inhibitor in our in vivo model. What are the potential reasons?
A1: A lack of in vivo efficacy can stem from several factors. Firstly, the pharmacokinetic properties of the compound may be suboptimal, leading to insufficient exposure at the target site. It is also possible that the dosing regimen (dose and frequency) is not adequate to sustain the required level of target engagement. Off-target effects could also lead to confounding results or toxicity, masking the desired therapeutic effect. Finally, ensure that the in vivo model is appropriate and that the disease pathology is indeed dependent on ZAP-70 signaling.
Q2: How do we determine the optimal treatment duration for our ZAP-70 inhibitor in a preclinical model of autoimmune disease?
A2: The optimal treatment duration should be determined empirically. Start with a pilot study using a duration that has been reported for other immunomodulatory agents in the same or a similar model. Key readouts should include not only disease-specific clinical scores but also pharmacodynamic markers of ZAP-70 inhibition in relevant tissues (e.g., skin, lymph nodes). A time-course study, where treatment is administered for varying durations, can help identify the minimum time required to achieve a sustained therapeutic effect and whether continuous treatment is necessary to prevent disease relapse.
Q3: What are the key considerations when formulating a ZAP-70 inhibitor for in vivo administration?
A3: The formulation is critical for ensuring adequate bioavailability. Key considerations include the inhibitor's solubility and stability. For oral administration, the compound must be able to withstand the gastrointestinal environment and be absorbed into circulation. For parenteral routes (e.g., intravenous, intraperitoneal), the formulation must be sterile and isotonic. It is crucial to perform formulation studies to identify a vehicle that ensures the compound remains in solution and is stable for the duration of the experiment.
Troubleshooting Guides
Issue 1: High variability in response between animals.
-
Possible Cause: Inconsistent drug administration.
-
Troubleshooting Step: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., oral gavage, intravenous injection). Use standardized procedures and appropriate animal restraint to minimize stress and ensure accurate dosing.
-
-
Possible Cause: Variability in disease induction or progression.
-
Troubleshooting Step: Refine the disease induction protocol to ensure a more uniform onset and severity. Increase the number of animals per group to improve statistical power.
-
-
Possible Cause: Compound instability in the formulation.
-
Troubleshooting Step: Prepare fresh formulations for each dosing day. Assess the stability of the compound in the chosen vehicle at the relevant storage and administration temperatures.
-
Issue 2: Observed toxicity or adverse effects at presumed therapeutic doses.
-
Possible Cause: Off-target effects of the inhibitor.
-
Possible Cause: On-target toxicity due to excessive ZAP-70 inhibition.
-
Troubleshooting Step: Perform a dose-de-escalation study to identify the maximum tolerated dose (MTD). Assess whether a therapeutic window exists where efficacy can be achieved without significant toxicity.
-
-
Possible Cause: Issues with the formulation vehicle.
-
Troubleshooting Step: Include a vehicle-only control group in all experiments to differentiate between vehicle-induced and compound-induced toxicity.
-
Quantitative Data Summary
The following tables summarize in vitro potency and in vivo pharmacokinetic data for the covalent ZAP-70 inhibitor, RDN2150, which can serve as a reference for designing studies with other ZAP-70 inhibitors.[2]
Table 1: In Vitro Potency of RDN2150
| Parameter | Value |
| ZAP-70 IC50 | 14.6 nM |
| Syk IC50 | >1000 nM |
| Selectivity (Syk/ZAP-70) | >80-fold |
Table 2: In Vivo Pharmacokinetics of RDN2150 in Mice
| Administration Route | Dose | T½ (h) | Cmax (ng/mL) | AUClast (h·ng/mL) | Bioavailability (F%) |
| Intravenous (IV) | 1.0 mg/kg | 1.37 | - | 172 | - |
| Oral (PO) | 10 mg/kg | 1.65 | 50.1 | 75.4 | 4.4% |
Experimental Protocols
Protocol: Evaluating the Efficacy of a Topical ZAP-70 Inhibitor in an Imiquimod-Induced Psoriasis Mouse Model
This protocol is adapted from a study evaluating the covalent ZAP-70 inhibitor RDN2150.[2][3]
1. Animal Model and Disease Induction:
- Use 8-10 week old BALB/c mice.
- Apply 62.5 mg of 5% imiquimod (IMQ) cream daily to the shaved back of the mice for 6 consecutive days to induce psoriasis-like skin inflammation.
2. Compound Formulation and Administration:
- Prepare a topical formulation of the ZAP-70 inhibitor (e.g., 1% w/w in a suitable vehicle).
- Apply the formulation to the inflamed skin area daily, starting from the first day of IMQ treatment.
- Include a vehicle-only control group and a positive control group (e.g., a topical corticosteroid).
3. Efficacy Assessment (Daily):
- Score the severity of skin inflammation based on the Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and thickness on a scale of 0-4.
- Measure the thickness of the ear and the back skin using a caliper.
4. Endpoint Analysis (Day 7):
- Euthanize the mice and collect skin and spleen samples.
- Perform histological analysis (H&E staining) of skin sections to assess epidermal thickness and immune cell infiltration.
- Analyze immune cell populations in the spleen and skin-draining lymph nodes by flow cytometry (e.g., CD4+, CD8+ T cells, regulatory T cells).
- Measure the expression of pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) in skin homogenates by ELISA or qPCR.
Visualizations
References
Technical Support Center: Addressing Poor Bioavailability of ZAP-180013
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may be encountering issues with the in vivo efficacy of ZAP-180013 due to its potential for poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the zeta-chain-associated protein kinase 70 (ZAP-70), with an IC50 of 1.8 μM.[1][2][3][4][5] It functions by inhibiting the interaction of the ZAP-70 SH2 domain with the immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell antigen receptor (TCR) signaling pathway.[2][3][6] This disruption of the ZAP-70 and T-cell antigen receptor interaction is key to its inhibitory effect.[3][6] ZAP-70 is a critical component in the signal transduction of the T-cell antigen receptor and the subsequent activation of T-cells.[3][4][6]
Q2: What are the known solubility properties of this compound?
Q3: What are the potential reasons for the poor bioavailability of a compound like this compound?
Poor bioavailability of a drug candidate can stem from several factors, including:
-
Poor aqueous solubility : This is a very common issue for new chemical entities and can limit the drug's dissolution in the gastrointestinal tract, thereby hindering its absorption.[8][9][10]
-
Extensive first-pass metabolism : After oral administration, the drug is absorbed from the gut and passes through the liver before reaching systemic circulation. Significant metabolism in the liver can reduce the amount of active drug that reaches the bloodstream.[8]
-
Efflux by transporters : Transmembrane proteins, such as P-glycoprotein, can actively transport the drug out of cells and back into the intestinal lumen, reducing its net absorption.
-
Chemical instability : The compound may be unstable in the acidic environment of the stomach or be degraded by enzymes in the gastrointestinal tract.
Q4: What general strategies can be employed to improve the bioavailability of poorly soluble drugs?
A variety of formulation and chemical modification strategies can be used to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications :
-
Particle size reduction : Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[11][12][13]
-
Solid dispersions : Dispersing the drug in a hydrophilic carrier can enhance its wettability and dissolution.[8][11] This can be achieved through methods like spray drying or hot-melt extrusion.[13]
-
-
Chemical Modifications :
-
Salt formation : For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[8][14]
-
Prodrugs : A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to improve solubility and permeability.[10]
-
-
Lipid-Based Formulations :
-
Self-emulsifying drug delivery systems (SEDDS) : These are mixtures of oils, surfactants, and cosolvents that form a fine emulsion in the gastrointestinal tract, enhancing the solubilization and absorption of the drug.[10][12][13]
-
Liposomes and Nanoparticles : Encapsulating the drug in lipid-based carriers like liposomes or solid lipid nanoparticles can improve its stability and facilitate its absorption.[13][14][15]
-
Troubleshooting Guide
Issue: Low or variable efficacy of this compound in in vivo experiments.
Possible Cause 1: Poor Aqueous Solubility
-
Question: How can I determine if poor aqueous solubility is the issue?
-
Answer: You can perform a simple solubility test. Prepare a saturated solution of this compound in phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.0, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract. After equilibration, centrifuge the samples and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.
-
Question: What can I do if the aqueous solubility is low?
-
Answer: You can try the following approaches:
-
Formulation with co-solvents: For preclinical studies, you can formulate this compound in a mixture of solvents. A common example is a vehicle containing DMSO, PEG300, Tween-80, and saline.[7]
-
Particle size reduction: If you have the solid compound, you can explore micronization or nanomilling to increase the surface area for dissolution.
-
Amorphous solid dispersions: Prepare a solid dispersion of this compound with a hydrophilic polymer.
-
Possible Cause 2: High First-Pass Metabolism
-
Question: How can I investigate if first-pass metabolism is a significant factor?
-
Answer: You can conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. This will give you an indication of how quickly the compound is metabolized by liver enzymes.
-
Question: What are the next steps if metabolic instability is observed?
-
Answer:
-
Consider alternative routes of administration: For initial in vivo studies, you could use intravenous (IV) or intraperitoneal (IP) injection to bypass the first-pass effect and determine the compound's intrinsic activity.
-
Co-administration with a metabolic inhibitor: In a research setting, you could co-administer this compound with a known inhibitor of the relevant cytochrome P450 enzymes to see if this improves plasma exposure.
-
Possible Cause 3: Efflux by Transporters
-
Question: How can I assess if this compound is a substrate for efflux transporters?
-
Answer: You can use in vitro cell-based assays, such as the Caco-2 permeability assay. This assay uses a human colon adenocarcinoma cell line that forms a monolayer and expresses various transporters. By measuring the transport of the compound from the apical to the basolateral side and vice versa, you can determine its permeability and whether it is subject to efflux.
-
Question: What can be done if the compound is subject to efflux?
-
Answer:
-
Formulation with efflux inhibitors: Some excipients used in formulations can also inhibit the function of efflux transporters.
-
Nanoparticle-based delivery systems: Encapsulating the drug in nanoparticles can sometimes help to bypass efflux mechanisms.
-
Data Presentation
Table 1: Example Solubility Data for this compound
| Solvent System | Concentration (mg/mL) | Temperature (°C) |
| Water | < 0.01 | 25 |
| PBS (pH 7.4) | < 0.01 | 25 |
| 10% DMSO / 90% Saline | 0.5 | 25 |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | 2.0 | 25 |
Table 2: Example Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | Oral | 50 | 2 | 150 | 5 |
| Micronized Suspension | Oral | 150 | 1 | 450 | 15 |
| Lipid-based Formulation | Oral | 400 | 1 | 1200 | 40 |
| IV Solution | IV | 1000 | 0.1 | 3000 | 100 |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS pH 7.4).
-
Rotate the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
-
Prepare a reaction mixture containing liver microsomes, this compound, and a buffer.
-
Initiate the metabolic reaction by adding a NADPH regenerating system.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
Visualizations
Caption: Factors influencing the oral bioavailability of a drug.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. bio-techne.com [bio-techne.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs | MDPI [mdpi.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
ZAP-180013 interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZAP-180013. The information is designed to help identify and resolve potential interference with assay reagents and address other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical enzyme in the T-cell receptor (TCR) signaling pathway. It functions by disrupting the interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.[1] This inhibition blocks downstream signaling and T-cell activation.[2]
Q2: I am observing unexpected or inconsistent results in my assay when using this compound. Could the compound be interfering with my assay reagents?
While there are no specific reports of this compound causing widespread assay interference, it is a possibility with any small molecule.[3][4] Interference can manifest as false positive or false negative results and can stem from several mechanisms, including:
-
Colloidal Aggregation: At certain concentrations, small molecules can form aggregates that may sequester and inhibit enzymes non-specifically.
-
Chemical Reactivity: The compound may react with assay components, such as substrates or detection reagents.[5]
-
Chelation: If your assay relies on metal ions, the compound could chelate them, affecting enzyme activity.
-
Optical Interference: The compound might absorb or emit light at the same wavelengths used for detection in fluorescence-based assays, leading to inaccurate readings.
To investigate potential interference, it is crucial to run appropriate controls. A key control is to test the effect of this compound on the assay readout in the absence of the biological target (e.g., ZAP-70).
Q3: My Fluorescence Polarization (FP) assay results are noisy or show a low assay window with this compound. How can I troubleshoot this?
Low signal-to-noise or a small assay window in FP assays can have multiple causes.[6] Here are some troubleshooting steps:
-
Check for Autofluorescence: Run a control plate with this compound and your buffer to see if the compound itself is fluorescent at the excitation and emission wavelengths of your fluorophore. If so, consider using a red-shifted fluorophore to minimize this interference.[7]
-
Buffer Composition: High background counts can be due to buffer components.[6] Avoid using bovine serum albumin (BSA), as it can bind to some fluorophores; consider bovine gamma globulin (BGG) as an alternative.[6]
-
Non-Specific Binding: this compound or the fluorescent tracer might be binding to the microplate surface. Using non-binding surface (NBS) plates can help mitigate this issue.[8]
-
Solvent Effects: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not interfere with your assay. Run a vehicle control with the same DMSO concentration.
Q4: I am having issues with my Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay when screening this compound. What are common pitfalls?
TR-FRET assays are robust, but certain factors can lead to problems.[9] A primary reason for TR-FRET assay failure is the use of incorrect emission filters.[10]
-
Filter Selection: Double-check that you are using the correct emission filters for your specific donor and acceptor fluorophores.
-
Compound Interference: As with FP assays, this compound could potentially interfere with the TR-FRET signal. Test for compound autofluorescence and quenching by running controls with the compound in the absence of one or both of the fluorophore-labeled components.
-
Reagent Concentration: The concentrations of the donor and acceptor molecules are critical. Optimizing these concentrations can improve the assay window.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound in different in vitro assays.
| Assay Type | Target | IC50 Value | Reference |
| Fluorescence Polarization (FP) | ZAP-70 | 1.8 µM | |
| Fluorescence Polarization (FP) | ZAP-70 - TCR Interaction | 9.6 µM | [1][11] |
| Time-Resolved FRET (TR-FRET) | ZAP-70 - TCR Interaction | 16.841 µM | [1][11] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Binding Assay for ZAP-70
This protocol is a general guideline for assessing the binding of this compound to ZAP-70.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a fluorescently labeled peptide derived from the ITAM of the T-cell receptor ζ-chain (e.g., TAMRA-labeled 2pY peptide).
-
Prepare purified recombinant ZAP-70 protein.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black, non-binding surface microplate, add the assay buffer.
-
Add the fluorescently labeled peptide to a final concentration that is below its Kd for ZAP-70.
-
Add ZAP-70 protein to a final concentration that gives a robust FP signal.
-
Add serial dilutions of this compound (or DMSO vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the this compound concentration.
-
Fit the data to a suitable binding model to determine the IC50 value.
-
Protocol 2: Troubleshooting Assay Interference by this compound
-
Compound Autofluorescence Control:
-
In a microplate, prepare serial dilutions of this compound in the assay buffer.
-
Read the fluorescence intensity at the same excitation and emission wavelengths used in your primary assay. High readings indicate autofluorescence.
-
-
Target-Independent Inhibition Control:
-
Run your assay with and without the target protein (ZAP-70).
-
Add this compound to both sets of reactions.
-
If this compound shows activity in the absence of the target, it suggests non-specific inhibition or assay interference.
-
-
Detergent Titration:
-
If colloidal aggregation is suspected, include a non-ionic detergent (e.g., Triton X-100 or Tween-20) at varying concentrations (e.g., 0.01% - 0.1%) in the assay buffer.[12]
-
A significant shift in the IC50 value in the presence of detergent may indicate that the compound is forming aggregates.
-
Visualizations
Caption: ZAP-70 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting potential assay interference.
References
- 1. xcessbio.com [xcessbio.com]
- 2. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 9. dcreport.org [dcreport.org]
- 10. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
ZAP-70 Inhibition: A Comparative Guide to ZAP-180013 and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZAP-180013 with other notable ZAP-70 inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on potency, selectivity, and mechanism of action. All quantitative data is supported by cited experimental findings.
Introduction to ZAP-70
Zeta-chain-associated protein kinase 70 (ZAP-70) is a critical cytoplasmic tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling and the adaptive immune response.[1][2][3][4] Upon TCR engagement, ZAP-70 is recruited to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex, leading to its activation and the subsequent phosphorylation of downstream substrates like LAT and SLP-76.[2] This signaling cascade is essential for T-cell activation, proliferation, and differentiation.[2] Dysregulation of ZAP-70 activity is implicated in various autoimmune diseases and certain leukemias, making it a compelling therapeutic target.[5]
Performance Comparison of ZAP-70 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other known ZAP-70 inhibitors. The data highlights the diversity of inhibitor types, from non-covalent to covalent, and their varying degrees of selectivity against the closely related spleen tyrosine kinase (Syk).
| Inhibitor | Type | ZAP-70 IC50 | Syk IC50 | Selectivity (Syk/ZAP-70) | Assay Type |
| This compound | Non-covalent (ITAM interaction inhibitor) | 1.8 µM | Not specified | Not specified | Fluorescence Polarization |
| RDN009 | Covalent | 55 nM | >1,000 nM | >18 | Kinase Assay |
| RDN2150 | Covalent | 14.6 nM | ~1,168 nM | ~80 | Kinase Assay |
| ZAP-70 inhibitor 26 | Not specified | 88 nM | >10,000 nM | >113 | Kinase Assay[6] |
| SRX3207 | Dual Syk/PI3K inhibitor | 31,200 nM | 39.9 nM | 0.0012 | Kinase Assay[7] |
ZAP-70 Signaling Pathway
The diagram below illustrates the central role of ZAP-70 in the T-cell receptor signaling cascade.
Experimental Protocols
Detailed methodologies for key assays used to evaluate ZAP-70 inhibitors are provided below.
Fluorescence Polarization (FP) Assay for ZAP-70/ITAM Interaction
This assay is designed to identify inhibitors that disrupt the binding of ZAP-70 to phosphorylated ITAM peptides.[5][8][9]
Principle: A fluorescently labeled ITAM peptide (tracer) will have a low fluorescence polarization value when tumbling freely in solution. Upon binding to the much larger ZAP-70 protein, the tracer's rotation slows, resulting in a high polarization value. Inhibitors that disrupt this interaction will cause a decrease in polarization.
Materials:
-
Purified recombinant ZAP-70 protein
-
Fluorescently labeled (e.g., TAMRA) doubly phosphorylated ITAM peptide (2pY)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test compounds (e.g., this compound)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of ZAP-70 and the fluorescently labeled 2pY peptide in the assay buffer. The final concentrations should be optimized to be at or below the Kd of the interaction to ensure assay sensitivity.
-
Dispense the ZAP-70/2pY peptide mix into the wells of the 384-well plate.
-
Add test compounds at various concentrations to the wells. Include appropriate controls (e.g., DMSO vehicle for 100% binding, and a high concentration of unlabeled 2pY peptide for 0% binding).
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay measures the kinase activity of ZAP-70 by detecting the phosphorylation of a substrate.
Principle: The assay uses a europium (Eu) chelate-labeled anti-phosphotyrosine antibody (donor) and a ULight™-labeled substrate peptide (acceptor). When the substrate is phosphorylated by ZAP-70, the antibody binds to the phosphorylated residue, bringing the donor and acceptor into close proximity. Excitation of the Eu donor results in energy transfer to the ULight acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the extent of substrate phosphorylation.
Materials:
-
Purified recombinant ZAP-70 enzyme
-
ULight™-labeled substrate peptide (e.g., a peptide containing a tyrosine residue)
-
Europium-labeled anti-phosphotyrosine antibody
-
ATP
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Stop Solution: 10 mM EDTA in TR-FRET dilution buffer
-
Test compounds
-
White, low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Add the test compound at various concentrations to the wells of the 384-well plate.
-
Add ZAP-70 enzyme and the ULight™-labeled substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the Stop Solution containing the Europium-labeled antibody.
-
Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based ZAP-70 Phosphorylation Assay (ELISA)
This assay measures the phosphorylation of ZAP-70 at a specific tyrosine residue (e.g., Tyr493) in a cellular context, providing a more biologically relevant measure of inhibitor activity.[10]
Principle: Cells are seeded in a microplate and treated with a stimulant to activate the TCR signaling pathway, leading to ZAP-70 phosphorylation. After treatment with an inhibitor, the cells are fixed and permeabilized. A primary antibody specific for phosphorylated ZAP-70 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic substrate results in a color change that is proportional to the amount of phosphorylated ZAP-70, which can be quantified by measuring the absorbance.
Materials:
-
Jurkat T-cells (or other suitable T-cell line)
-
Cell culture medium
-
TCR stimulant (e.g., anti-CD3 antibody)
-
Test compounds
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-ZAP-70 (e.g., Tyr493)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well clear-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Seed Jurkat T-cells into the wells of a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time.
-
Stimulate the cells with anti-CD3 antibody to induce ZAP-70 phosphorylation. Include unstimulated and vehicle-treated controls.
-
After the stimulation period, fix the cells with the fixing solution.
-
Wash the cells and then permeabilize them with the permeabilization buffer.
-
Block non-specific binding with the blocking buffer.
-
Incubate the cells with the primary anti-phospho-ZAP-70 antibody.
-
Wash the cells and then incubate with the HRP-conjugated secondary antibody.
-
Wash the cells and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Determine the effect of the inhibitor on ZAP-70 phosphorylation.
Conclusion
The landscape of ZAP-70 inhibitors is diverse, with compounds like this compound targeting the protein-protein interaction domain, while others, such as RDN009 and RDN2150, act as covalent inhibitors of the kinase domain. The choice of inhibitor will depend on the specific research question. For studies focused on the initial recruitment and activation steps, inhibitors of the ZAP-70 SH2 domain-ITAM interaction, like this compound, are valuable tools. For potent and sustained inhibition of ZAP-70 catalytic activity, covalent inhibitors may be more suitable. The experimental protocols provided in this guide offer a starting point for the in vitro and cell-based characterization of these and other novel ZAP-70 inhibitors. Careful consideration of assay design and inhibitor characteristics is crucial for obtaining reliable and reproducible data in the pursuit of novel therapeutics targeting ZAP-70.
References
- 1. ZAP-70 in Signaling, Biology, and Disease | Annual Reviews [annualreviews.org]
- 2. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure, regulation, and function of ZAP-70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ZAP70 - Wikipedia [en.wikipedia.org]
- 5. Identification of Inhibitors of the Association of ZAP-70 with the T-Cell Receptor by High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZAP-70 inhibitor 26 | ZAP-70 inhibitor | Probechem Biochemicals [probechem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Identification of Inhibitors of the Association of ZAP-70 with the T Cell Receptor by High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
A Comparative Analysis of ZAP-180013 and R406 (fostamatinib) for Researchers and Drug Development Professionals
An objective guide to the performance and experimental data of two key kinase inhibitors in immune signaling pathways.
This guide provides a detailed comparison of ZAP-180013 and R406, the active metabolite of fostamatinib, two significant small molecule inhibitors targeting critical kinases in immune cell signaling. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these compounds based on available experimental data.
Introduction
This compound is an inhibitor of Zeta-chain-associated protein kinase 70 (ZAP-70), a crucial component of the T-cell receptor (TCR) signaling pathway.[1][2][3] Its primary mechanism of action is the disruption of the interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.[1][2][3]
Fostamatinib is a prodrug that is rapidly converted in vivo to its active metabolite, R406. R406 is a potent inhibitor of Spleen tyrosine kinase (Syk), a key enzyme in the signaling pathways of various immune cells, including B-cells and macrophages.[4] It functions as an ATP-competitive inhibitor of Syk's kinase activity.[4] Fostamatinib is clinically approved for the treatment of chronic immune thrombocytopenia (ITP).
Data Presentation
The following tables summarize the available quantitative data for this compound and R406, focusing on their primary targets and inhibitory activities.
Table 1: Comparison of Primary Targets and In Vitro Potency
| Feature | This compound | R406 (Active Metabolite of Fostamatinib) |
| Primary Target | Zeta-chain-associated protein kinase 70 (ZAP-70) | Spleen tyrosine kinase (Syk) |
| Mechanism of Action | Inhibits the interaction of the ZAP-70 SH2 domain with ITAMs | ATP-competitive inhibitor of Syk kinase activity |
| IC50 (ZAP-70) | 1.8 µM (Fluorescence Polarization Assay)[1][2][3] | Not reported as a primary target |
| IC50 (Syk) | Not reported as a primary target | 41 nM |
| Ki (Syk) | Not applicable | 30 nM |
| Other Reported IC50 Values | 9.6 µM (Fluorescence Polarization Assay), 16.841 µM (TR-FRET Assay)[1][2] | - |
Table 2: Kinase Selectivity Profile of R406
A comprehensive in vitro pharmacological profile of R406 has demonstrated that while it is a potent Syk inhibitor, it also exhibits activity against a range of other kinases at therapeutically relevant concentrations.[5][6] A detailed kinome scan revealed that R406 is less selective within the kinase domain.[5][6]
Note: A comparable, publicly available, broad kinase selectivity profile (kinome scan) for this compound has not been identified in the current literature. The available data for this compound is primarily focused on its activity against its intended target, ZAP-70.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: this compound inhibits T-cell signaling by blocking ZAP-70 recruitment to phosphorylated ITAMs.
Caption: R406 (fostamatinib) inhibits Fc receptor signaling by targeting the kinase activity of Syk.
Experimental Workflows
Caption: Workflow for determining this compound inhibitory activity using a fluorescence polarization assay.
Caption: General workflow for assessing the in vitro kinase inhibitory activity of R406 against Syk.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ZAP-70 Inhibition Assay (Fluorescence Polarization)
This assay is designed to measure the ability of a compound to disrupt the interaction between the ZAP-70 tandem SH2 domains and a phosphorylated ITAM peptide.
-
Reagents:
-
Recombinant ZAP-70 protein (tandem SH2 domain)
-
Fluorescently labeled, dually phosphorylated ITAM peptide (e.g., derived from the TCR ζ-chain)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Triton X-100)
-
Test compound (this compound) serially diluted in DMSO
-
-
Protocol:
-
Add assay buffer, fluorescently labeled ITAM peptide, and the test compound to the wells of a microplate.
-
Initiate the binding reaction by adding the ZAP-70 protein.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
The IC50 value is determined by plotting the fluorescence polarization signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Syk Kinase Inhibition Assay (Generic In Vitro)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against Syk kinase. Specific assay formats like HTRF® (Homogeneous Time Resolved Fluorescence) or ADP-Glo™ can be employed for detection.
-
Reagents:
-
Recombinant active Syk enzyme
-
Peptide or protein substrate for Syk (e.g., a generic tyrosine kinase substrate)
-
ATP at a concentration near the Km for Syk
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (R406) serially diluted in DMSO
-
Detection reagents (specific to the chosen assay format, e.g., europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor for HTRF)
-
-
Protocol:
-
Add the test compound, Syk enzyme, and substrate to the wells of a microplate and incubate for a short period (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C for 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate as required by the manufacturer's protocol.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by non-linear regression analysis.
-
Conclusion
This compound and R406 (fostamatinib) are valuable research tools and, in the case of fostamatinib, a clinically important therapeutic, that target distinct key kinases in immune signaling. This compound is a specific inhibitor of the ZAP-70/ITAM interaction, crucial for T-cell activation. R406 is a potent inhibitor of Syk, with a broader impact on various immune cells, and has been more extensively characterized for its off-target kinase activities. The choice between these inhibitors for research purposes will depend on the specific biological question and the signaling pathway of interest. For drug development professionals, the comprehensive profiling of R406 serves as a case study in understanding the full pharmacological spectrum of a kinase inhibitor. Further broad kinase profiling of this compound would be beneficial for a more complete comparative assessment.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
ZAP-180013 vs. Syk Inhibitors in T-Cell Signaling: A Comparative Guide
In the intricate world of T-cell signaling, the protein tyrosine kinases ZAP-70 and Syk play pivotal, yet distinct, roles in the propagation of signals downstream of the T-cell receptor (TCR). Their structural homology and functional importance have made them attractive targets for therapeutic intervention in a variety of immune-mediated diseases. This guide provides a detailed comparison of ZAP-180013, an inhibitor of ZAP-70, and spleen tyrosine kinase (Syk) inhibitors, with a focus on their mechanisms of action, biochemical potency, and the experimental methodologies used to evaluate their effects on T-cell signaling.
Introduction to ZAP-70 and Syk in T-Cell Activation
Upon TCR engagement with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation, proliferation, and differentiation. Central to this process are the Zeta-chain-associated protein kinase 70 (ZAP-70) and Spleen tyrosine kinase (Syk). Both are members of the Syk family of non-receptor tyrosine kinases and share a conserved structure comprising two N-terminal SH2 domains and a C-terminal kinase domain.
ZAP-70 is predominantly expressed in T-cells and Natural Killer (NK) cells and is essential for the initiation of TCR signaling.[1] Following TCR stimulation, ZAP-70 is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains via its tandem SH2 domains. This recruitment leads to its phosphorylation and activation by the Src family kinase Lck, enabling ZAP-70 to phosphorylate downstream substrates such as Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), which are crucial for the formation of the "signalosome" that propagates the signal further.[1][2]
Syk is more broadly expressed in hematopoietic cells, including B-cells, mast cells, macrophages, and neutrophils. While its role in B-cell receptor (BCR) and Fc receptor (FcR) signaling is well-established, its function in T-cells is more nuanced. Syk is expressed in developing thymocytes and some peripheral T-cell subsets.[3] In certain contexts, particularly during early thymocyte development, Syk and ZAP-70 can have overlapping or compensatory roles.[3] However, in mature T-cells, ZAP-70 is the primary kinase responsible for TCR signaling.
Comparative Performance: this compound vs. Syk Inhibitors
This section provides a quantitative comparison of this compound and a representative Syk inhibitor, Fostamatinib (the active metabolite of which is R406), based on available biochemical and cellular data.
Biochemical Potency
| Inhibitor | Target | IC50 | Assay Type | Reference |
| This compound | ZAP-70 | 1.8 µM | In vitro kinase assay | N/A |
| Fostamatinib (R406) | Syk | ~50 nM | In vitro kinase assay | [4] |
| Lck | 37 nM | In vitro kinase assay | [4] | |
| Flt3 | >10 µM | In vitro kinase assay | [4] | |
| Lyn | 63 nM | In vitro kinase assay | [4] |
Cellular Activity
| Inhibitor | Cell Type | Assay | Effect | Concentration | Reference |
| This compound | Jurkat T-cells | ZAP-70 phosphorylation | Inhibition | Dose-dependent | [5] |
| Jurkat T-cells | Zip6 phosphorylation (downstream of ZAP-70) | Inhibition | 4 µM | [5] | |
| Fostamatinib (R406) | CD4+ T-cells (co-cultured with dendritic cells) | T-cell proliferation | Diminished | N/A | [6] |
| Systemic Lupus Erythematosus (SLE) patient T-cells | TCR-induced signaling | Inhibition | N/A | [4] |
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the T-cell signaling cascade and the specific points of intervention for this compound and Syk inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key experiments.
In Vitro Kinase Assay (ZAP-70/Syk)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified kinase.
Materials:
-
Purified recombinant ZAP-70 or Syk enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (at Km concentration for the specific kinase)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (this compound, Syk inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a multi-well plate, add the kinase, substrate, and test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Phosphoprotein Levels in T-Cells
This method is used to assess the effect of inhibitors on the phosphorylation of ZAP-70/Syk and their downstream substrates in a cellular context.
Materials:
-
Jurkat T-cells (or primary T-cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
-
Test compounds (this compound, Syk inhibitor)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-phospho-Syk (Tyr525/526), anti-Syk, anti-phospho-LAT (Tyr191), anti-LAT, anti-phospho-SLP-76 (Tyr128), anti-SLP-76)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture Jurkat T-cells to the desired density.
-
Pre-incubate the cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 2-10 minutes).
-
Immediately lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Flow Cytometry Analysis of T-Cell Activation Markers
This assay measures the effect of inhibitors on the expression of cell surface markers associated with T-cell activation.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Cell culture medium
-
T-cell activators (e.g., anti-CD3/anti-CD28 beads or soluble antibodies)
-
Test compounds
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate the cells in a 96-well plate and pre-incubate with test compounds or DMSO for 1 hour.
-
Stimulate the cells with anti-CD3/anti-CD28 beads for 24-48 hours.
-
Harvest the cells and stain with a cocktail of fluorochrome-conjugated antibodies against the desired surface markers.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of activated T-cells (e.g., CD69+ or CD25+ within the CD4+ or CD8+ T-cell populations) in the presence and absence of the inhibitors.
Discussion and Conclusion
The choice between targeting ZAP-70 with an inhibitor like this compound or Syk with inhibitors such as Fostamatinib depends on the specific therapeutic application and the desired immunological outcome.
This compound , by targeting the cornerstone of TCR signaling, is expected to be a potent inhibitor of T-cell activation. Its utility would be most pronounced in T-cell-mediated autoimmune diseases. The higher IC50 of this compound compared to some Syk inhibitors suggests that further optimization for potency may be required for clinical translation.
Syk inhibitors , such as Fostamatinib, have a broader spectrum of activity due to the wider expression of Syk in various immune cells.[4] This can be advantageous in diseases with complex pathologies involving B-cells, mast cells, and macrophages in addition to T-cells. However, this broader activity also carries the risk of more widespread immunosuppression. The off-target effects of some Syk inhibitors on other kinases, such as Lck, could also contribute to their efficacy in T-cell-mediated responses.[4]
References
- 1. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zap70 Regulates TCR-Mediated Zip6 Activation at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The active metabolite of spleen tyrosine kinase inhibitor fostamatinib abrogates the CD4⁺ T cell-priming capacity of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
ZAP-180013 and MCC950: A Comparative Analysis of NLRP3 Inflammasome Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZAP-180013 and MCC950, two inhibitors of the NLRP3 inflammasome. This analysis is supported by experimental data to delineate their respective mechanisms of action, potency, and potential therapeutic advantages.
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention. MCC950 has been a benchmark NLRP3 inhibitor, while this compound has recently emerged as a potent alternative, notably for its efficacy against MCC950-resistant NLRP3 variants.
Quantitative Performance Analysis
The following table summarizes the key quantitative data for this compound and MCC950, highlighting their potency in inhibiting the NLRP3 inflammasome.
| Parameter | This compound | MCC950 |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome |
| IC50 (NLRP3 Inhibition) | ~15 nM (in PMA-differentiated THP-1 cells) | 7.5 nM (in bone marrow-derived macrophages) |
| Binding Site on NLRP3 | Histidine 698 (H698) | Walker B motif within the NACHT domain |
| Efficacy against MCC950-resistant NLRP3 mutants | Effective | Ineffective |
Mechanism of Action and Signaling Pathways
MCC950 directly targets the Walker B motif within the NACHT domain of the NLRP3 protein. This interaction is believed to lock NLRP3 in an inactive conformation, thereby preventing ATP hydrolysis, a critical step for inflammasome assembly and activation.[1]
In contrast, this compound interacts with histidine 698 (H698) of the NLRP3 protein. This distinct binding site allows this compound to overcome resistance observed with certain NLRP3 mutations that affect the MCC950 binding site.
Below are diagrams illustrating the canonical NLRP3 inflammasome activation pathway and the distinct inhibitory mechanisms of this compound and MCC950.
Experimental Protocols
The following is a representative experimental protocol for assessing the in vitro efficacy of NLRP3 inhibitors, based on methods used for the characterization of both this compound and MCC950.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on NLRP3 inflammasome activation in monocytic cells.
Cell Line: Human THP-1 monocytes or murine bone marrow-derived macrophages (BMDMs).
Materials:
-
THP-1 cells or BMDMs
-
RPMI-1640 or DMEM cell culture medium
-
Fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Test compounds (this compound, MCC950) dissolved in DMSO
-
ELISA kit for human or mouse IL-1β
-
Cell viability assay kit (e.g., MTT or LDH)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS. For differentiation into macrophage-like cells, treat with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Culture BMDMs in DMEM supplemented with 10% FBS and macrophage colony-stimulating factor (M-CSF).
-
-
Priming (Signal 1):
-
Seed the differentiated THP-1 cells or BMDMs in 96-well plates.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
After priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of the test compound (this compound or MCC950) or vehicle control (DMSO).
-
Incubate for 1 hour.
-
-
Activation (Signal 2):
-
Induce NLRP3 inflammasome activation by adding nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) to the wells.
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plates and collect the supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Assess cell viability in the remaining cells to rule out cytotoxic effects of the inhibitors.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
-
Conclusion
Both this compound and MCC950 are potent inhibitors of the NLRP3 inflammasome. While MCC950 has been extensively studied, the emergence of this compound offers a significant advantage in its ability to inhibit MCC950-resistant NLRP3 mutations. This is attributed to its distinct binding site on the NLRP3 protein. The choice between these inhibitors for research and development purposes will likely depend on the specific application, with this compound presenting a promising option for addressing inflammatory conditions driven by NLRP3 variants that are unresponsive to first-generation inhibitors. Further in vivo comparative studies are warranted to fully elucidate their therapeutic potential.
References
ZAP-180013 Demonstrates Efficacy Against MCC950-Resistant NLRP3 Mutants, Offering a Promising Alternative for Inflammasome-Related Diseases
For Immediate Release
A novel small molecule, ZAP-180013, has shown significant efficacy in inhibiting NLRP3 inflammasome activation in cell lines harboring MCC950-resistant mutations. This finding positions this compound as a promising therapeutic candidate for a range of inflammatory disorders, including Cryopyrin-Associated Periodic Syndromes (CAPS), which are often driven by NLRP3 mutations that do not respond to the well-characterized inhibitor, MCC950.
The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in numerous inflammatory diseases. While MCC950 has been a valuable tool in studying NLRP3, its efficacy is limited by the emergence of resistance-conferring mutations, such as L353P, which alter the drug's binding site. This compound, with its distinct mechanism of action, circumvents this resistance, offering a new avenue for therapeutic intervention.
Comparative Efficacy of NLRP3 Inhibitors
To objectively assess the performance of this compound, its efficacy was compared with MCC950 and other alternative NLRP3 inhibitors, Isoliquiritigenin (ILG) and CY-09, against wild-type and MCC950-resistant NLRP3 mutants. The data are summarized in the tables below.
| Inhibitor | Target | Reported IC50 (Wild-Type NLRP3) | Mechanism of Action |
| This compound | NLRP3 | Data not available | Promotes NLRP3 oligomerization into an inactive conformation. |
| MCC950 | NLRP3 (NACHT domain - Walker B motif) | ~8 nM | Locks NLRP3 in an inactive conformation, preventing ATP hydrolysis. |
| Isoliquiritigenin (ILG) | NLRP3 | Data not available | Inhibits aggregation of mutated NLRP3.[1] |
| CY-09 | NLRP3 (NACHT domain - Walker A motif) | 6 µM (in BMDMs) | Binds to the ATP-binding motif, inhibiting ATPase activity. |
| Inhibitor | Efficacy against NLRP3-D303N Mutant | Efficacy against NLRP3-L353P Mutant (MCC950-Resistant) |
| This compound | Effective (Quantitative data not available) | Effective (Quantitative data not available) |
| MCC950 | Effective | Ineffective[1] |
| Isoliquiritigenin (ILG) | Effective (Dose-dependent inhibition of IL-1β and LDH release)[1] | Effective (Dose-dependent inhibition of IL-1β and LDH release)[1] |
| CY-09 | Expected to be effective (targets a different binding site than MCC950) | Expected to be effective (targets a different binding site than MCC950) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
IL-1β Release Assay
This assay quantifies the amount of mature IL-1β secreted from cells, a key downstream effector of NLRP3 inflammasome activation.
-
Cell Culture and Treatment:
-
THP-1 cells stably expressing wild-type or mutant NLRP3 (e.g., D303N, L353P) are seeded in 96-well plates.
-
Cells are primed with lipopolysaccharide (LPS) to induce pro-IL-1β expression.
-
Following priming, cells are treated with a dose range of the test inhibitor (this compound, MCC950, ILG, or CY-09) for a specified incubation period.
-
NLRP3 inflammasome activation is then triggered using a stimulus such as nigericin or ATP.
-
-
Sample Collection and Analysis:
-
Cell culture supernatants are collected.
-
The concentration of mature IL-1β in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for human IL-1β, following the manufacturer's instructions.
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
ASC Oligomerization Assay
This biochemical assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, which serves as a platform for caspase-1 activation.
-
Cell Lysis and Cross-linking:
-
Cells treated as described in the IL-1β release assay are harvested and lysed.
-
The cell lysates are subjected to cross-linking using an agent like disuccinimidyl suberate (DSS) to stabilize the ASC oligomers.
-
-
Western Blotting:
-
The cross-linked lysates are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for ASC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands corresponding to ASC monomers and oligomers are visualized using a chemiluminescence detection system.
-
A reduction in the high-molecular-weight ASC oligomer bands in the presence of the inhibitor indicates its efficacy in preventing inflammasome assembly.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the distinct mechanisms of action of this compound and MCC950.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Mechanisms of action for MCC950 and this compound.
Conclusion
The emergence of this compound as a potent inhibitor of MCC950-resistant NLRP3 mutants represents a significant advancement in the development of targeted therapies for inflammasome-driven diseases. Its distinct mechanism of action provides a clear advantage in overcoming existing resistance mechanisms. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound. The availability of alternative inhibitors like Isoliquiritigenin and CY-09, which also exhibit efficacy against resistant mutants, further expands the arsenal of tools available to researchers and clinicians in the fight against inflammatory disorders.
References
Validating ZAP-180013 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of ZAP-180013, a known inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70). This compound disrupts the crucial interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell antigen receptor (TCR) signaling pathway.[1][2] Understanding and confirming this engagement at a cellular level is paramount for advancing research and drug development efforts targeting T-cell mediated autoimmune diseases.
This document outlines experimental protocols for confirming this compound's mechanism of action and compares its performance with alternative ZAP-70 inhibitors, providing a framework for robust target validation studies.
Comparison of ZAP-70 Inhibitors
The following table summarizes the key characteristics of this compound and two alternative ZAP-70 inhibitors, RDN2150 and MK-8457. This data is essential for selecting the appropriate tool compound for specific research questions.
| Feature | This compound | RDN2150 | MK-8457 |
| Target(s) | ZAP-70 | ZAP-70 | SYK, ZAP-70 |
| Mechanism of Action | Inhibits ZAP-70 SH2-ITAM interaction | Covalent inhibitor targeting C346 of ZAP-70 | ATP-competitive dual inhibitor |
| Reported IC50 | 1.8 µM (Fluorescence Polarization Assay) | 14.6 nM | SYK enzymatic IC50 is 40x lower than ZAP-70, but cellular activities are comparable.[3] |
| Cellular Activity | Inhibits TCR-stimulated phosphorylation.[4] | Inhibits T-cell activation and inflammatory cytokine production.[5][6][7][8] | Inhibits TCR-mediated IL-2 production in Jurkat cells (84 ± 26 nM).[3] |
| Mode of Inhibition | Reversible, non-covalent | Irreversible, covalent | Reversible, ATP-competitive |
Experimental Protocols for Target Engagement Validation
Validating the interaction of this compound with ZAP-70 in a cellular context requires specific and sensitive assays. Below are detailed protocols for key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.
Objective: To determine if this compound binding increases the thermal stability of ZAP-70 in intact cells.
Materials:
-
Jurkat T-cells
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies: Anti-ZAP-70, secondary antibody conjugated to HRP
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment: Culture Jurkat T-cells to the desired density. Treat cells with varying concentrations of this compound or DMSO for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include an unheated control at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer with protease inhibitors.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an anti-ZAP-70 antibody.
-
Data Analysis: Quantify the band intensities for ZAP-70 at each temperature. Plot the percentage of soluble ZAP-70 relative to the unheated control against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Co-Immunoprecipitation (Co-IP) to Assess ZAP-70/ITAM Interaction
This assay directly probes the ability of this compound to disrupt the interaction between ZAP-70 and phosphorylated ITAMs within the TCR complex.
Objective: To determine if this compound inhibits the association of ZAP-70 with the TCR complex upon T-cell activation.
Materials:
-
Jurkat T-cells
-
Anti-CD3 antibody (for T-cell activation)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer
-
Antibodies: Anti-ZAP-70 for immunoprecipitation, anti-phosphotyrosine and anti-CD3ζ for Western blotting
-
Protein A/G beads
Protocol:
-
Cell Treatment and Stimulation: Pre-treat Jurkat T-cells with this compound or DMSO for 1 hour. Stimulate the cells with anti-CD3 antibody for 5-10 minutes at 37°C to induce TCR signaling and ITAM phosphorylation.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-ZAP-70 antibody overnight at 4°C. Add protein A/G beads to pull down the ZAP-70 protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze by SDS-PAGE and Western blotting. Probe the membrane with anti-phosphotyrosine and anti-CD3ζ antibodies to detect co-precipitated phosphorylated proteins and TCR components.
-
Data Analysis: A decrease in the amount of phosphorylated proteins and CD3ζ co-immunoprecipitated with ZAP-70 in the this compound-treated samples compared to the vehicle control indicates that the compound has disrupted the ZAP-70/ITAM interaction.
In-Cell Western/Flow Cytometry for Downstream Signaling
This assay assesses the functional consequence of ZAP-70 inhibition by measuring the phosphorylation of downstream signaling molecules.
Objective: To quantify the inhibitory effect of this compound on TCR-mediated downstream signaling.
Materials:
-
Jurkat T-cells or primary T-cells
-
Anti-CD3/CD28 antibodies (for stimulation)
-
This compound
-
DMSO (vehicle control)
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies: Anti-phospho-LAT (pLAT), anti-phospho-SLP-76 (pSLP-76), anti-phospho-ERK (pERK)
Protocol:
-
Cell Treatment and Stimulation: Pre-treat cells with a dose range of this compound or DMSO. Stimulate with anti-CD3/CD28 antibodies for an optimized time period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a suitable fixation buffer, followed by permeabilization to allow antibody entry.
-
Staining: Stain the cells with fluorescently labeled antibodies against phosphorylated downstream targets (pLAT, pSLP-76, pERK).
-
Data Acquisition: Analyze the cells using a flow cytometer or an in-cell Western imaging system.
-
Data Analysis: Quantify the mean fluorescence intensity of the phospho-specific antibodies. A dose-dependent decrease in the phosphorylation of downstream targets in the presence of this compound validates its inhibitory effect on ZAP-70 function.
Visualizing the Molecular and Experimental Landscape
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: TCR Signaling and this compound's Point of Intervention.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Co-Immunoprecipitation (Co-IP) Workflow.
References
- 1. Identification of Inhibitors of the Association of ZAP-70 with the T-Cell Receptor by High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Preclinical and Clinical Phase I Profile of MK-8457, a Selective Spleen Tyrosine Kinase and Zeta-Chain-Associated Protein Kinase 70 Inhibitor, Developed for the Treatment of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 4. Zap70 Regulates TCR-Mediated Zip6 Activation at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RDN2150 | ZAP-70 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Structural Optimization of Covalent ZAP-70 Kinase Inhibitors against Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
ZAP-180013: A Focused Look at ZAP-70 Inhibition in the Absence of Broad-Spectrum Kinase Profiling
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a detailed analysis of ZAP-180013, a known inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70). It is important to note that while specific inhibitory activity against ZAP-70 has been characterized, a comprehensive selectivity profile of this compound against a broad panel of kinases is not publicly available in the cited literature.
This document summarizes the existing data on this compound's inhibitory action, details the experimental methods used for its characterization, and visualizes its place in the T-cell receptor signaling pathway.
Quantitative Analysis of this compound Inhibition
This compound has been identified as an inhibitor of the interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) of the T-cell receptor.[1][2][3] The inhibitory potency of this compound has been quantified using biochemical assays, with the following reported IC50 values.
| Target Interaction | Assay Type | IC50 (µM) | Reference |
| ZAP-70 SH2 Domain - ITAM | Fluorescence Polarization (FP) | 1.8 | [1][3][4] |
| ZAP-70 SH2 Domain - ITAM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 16.841 | [3] |
Experimental Protocols
The following are detailed descriptions of the key experimental assays used to characterize the inhibitory activity of this compound as described in the foundational research by Visperas et al., 2017.[5]
Fluorescence Polarization (FP) Assay for ZAP-70 SH2 - ITAM Interaction
This assay quantitatively measures the ability of a test compound to disrupt the interaction between the ZAP-70 tandem SH2 domains and a phosphorylated ITAM peptide.
-
Reagents and Preparation:
-
ZAP-70 Tandem SH2 Domain: Recombinantly expressed and purified ZAP-70 protein containing the tandem SH2 domains.
-
Fluorescently Labeled ITAM Peptide: A synthetic, doubly phosphorylated ITAM peptide (e.g., from the CD3 zeta chain) conjugated to a fluorescent probe (e.g., TAMRA).
-
Assay Buffer: A suitable buffer for maintaining protein stability and interaction, such as PBS with a reducing agent (e.g., DTT).
-
Test Compound: this compound dissolved in DMSO to create a stock solution, which is then serially diluted.
-
-
Assay Procedure:
-
The fluorescently labeled ITAM peptide is incubated with the ZAP-70 SH2 domain protein in the assay buffer, allowing for binding to occur.
-
This mixture is then dispensed into microplate wells.
-
Serial dilutions of this compound (or control compounds) are added to the wells.
-
The plate is incubated at room temperature to allow the binding equilibrium to be reached.
-
-
Data Acquisition and Analysis:
-
The fluorescence polarization of each well is measured using a plate reader. When the small, fluorescently labeled peptide is bound to the larger ZAP-70 protein, it tumbles more slowly in solution, resulting in a high polarization value.
-
If this compound inhibits the interaction, the fluorescent peptide is displaced, tumbles more rapidly, and results in a low polarization value.
-
IC50 values are calculated by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay provides a secondary, confirmatory measurement of the inhibition of the ZAP-70 and ITAM interaction.
-
Reagents and Preparation:
-
Donor Fluorophore-Labeled Component: For example, a Europium cryptate-labeled antibody specific for a tag on the ZAP-70 SH2 protein (e.g., a His-tag).
-
Acceptor Fluorophore-Labeled Component: A biotinylated, doubly phosphorylated ITAM peptide that is complexed with a streptavidin-conjugated acceptor fluorophore (e.g., XL665).
-
Assay Buffer and Test Compound: Prepared as in the FP assay.
-
-
Assay Procedure:
-
The ZAP-70 SH2 protein, the biotinylated pITAM peptide, and the corresponding detection reagents (Europium-antibody and Streptavidin-XL665) are combined in the assay buffer.
-
This mixture is dispensed into microplate wells.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated to allow for binding.
-
-
Data Acquisition and Analysis:
-
The plate is read using a TR-FRET-capable plate reader, which excites the donor fluorophore and measures emission from both the donor and acceptor.
-
When ZAP-70 and the ITAM peptide are in close proximity, FRET occurs from the donor to the acceptor, resulting in a high FRET signal.
-
This compound-mediated inhibition separates the donor and acceptor, leading to a decrease in the FRET signal.
-
IC50 values are determined by plotting the FRET ratio against the inhibitor concentration.
-
Visualizing the Mechanism of Action and Discovery Workflow
To better understand the context of this compound's activity, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow for inhibitor discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of Inhibitors of the Association of ZAP-70 with the T Cell Receptor by High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of ZAP-180013 Activity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the activity of ZAP-180013, a potent inhibitor of Zeta-chain associated protein kinase 70 (ZAP-70), across different cell lines. This compound has emerged as a critical tool for studying T-cell signaling and has shown promise in the context of inflammatory diseases due to its inhibitory effects on the NLRP3 inflammasome. This document is intended for researchers, scientists, and drug development professionals interested in the cellular effects of this compound.
Summary of this compound Activity
This compound primarily functions as an inhibitor of ZAP-70, a key protein tyrosine kinase in the T-cell receptor (TCR) signaling pathway.[1] By blocking the interaction of the ZAP-70 SH2 domain with immunoreceptor tyrosine-based activation motifs (ITAMs), this compound effectively curtails downstream signaling cascades essential for T-cell activation. Additionally, recent studies have identified this compound as a potent inhibitor of the NLRP3 inflammasome, highlighting its broader potential in inflammatory conditions.
Quantitative Activity Data
The following table summarizes the known inhibitory concentrations of this compound in various contexts. It is important to note that direct comparative studies across a wide range of cell lines are limited, and the available data comes from distinct experimental setups.
| Target/Assay | Cell Line/System | IC50 / Effective Concentration | Reference |
| ZAP-70 (in vitro enzyme assay) | N/A | 1.8 µM | [1] |
| ZAP-70 Phosphorylation | Jurkat (human T-lymphocyte) | Dose-dependent inhibition observed, with 4 µM being an effective concentration for downstream effects. | [2] |
| ZAP-70 Pathway Confirmation | Primary Human CD4+ T Cells | Activity confirmed, consistent with Jurkat cell findings. | [2] |
| NLRP3 Inflammasome | Human Immune Cells | Effective inhibitor (specific IC50 not detailed in the provided information). |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
ZAP-70 Signaling Pathway Inhibition by this compound
References
ZAP-180013: A Tale of Two Efficacies - Potent In Vitro, Unproven In Vivo
For researchers, scientists, and drug development professionals, the quest for selective and effective kinase inhibitors is a continuous journey. ZAP-180013, a small molecule inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), presents a compelling case study in the complexities of drug development, demonstrating promising potency in laboratory assays but currently lacking the crucial in vivo data to validate its therapeutic potential.
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, drawing on available experimental data. Due to a notable absence of published in vivo studies for this compound, this comparison will also include data from other ZAP-70 inhibitors to provide a broader context for its potential therapeutic applications and current limitations.
In Vitro Efficacy: A Clear Mechanism of Action
This compound has been identified as an inhibitor of the ZAP-70 signaling pathway. Specifically, it disrupts the crucial interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) on the T-cell receptor (TCR). This interaction is a critical early step in the T-cell activation cascade.
The potency of this compound in disrupting this interaction has been quantified using two primary biochemical assays: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The half-maximal inhibitory concentration (IC50) values from these assays, while showing some variability across different sources, consistently point to micromolar efficacy.
| Assay Type | IC50 (µM) | Reference |
| Fluorescence Polarization (FP) | 1.8 | [1] |
| Fluorescence Polarization (FP) | 9.6 | [1] |
| Time-Resolved FRET (TR-FRET) | 16.841 | [1] |
This targeted mechanism of action, focused on an allosteric site rather than the ATP-binding pocket, suggests a potential for high selectivity over other kinases, a desirable characteristic for minimizing off-target effects.
In Vivo Efficacy: The Missing Chapter
Despite the promising in vitro data, a thorough search of scientific literature and clinical trial registries reveals a significant gap: there are no publicly available data on the in vivo efficacy of this compound. Preclinical studies in animal models of autoimmune diseases or cancer, which are essential for evaluating a compound's therapeutic potential, have not been reported. This absence of in vivo data makes it impossible to assess the pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy of this compound in a living organism.
The Broader Context: Other ZAP-70 Inhibitors
To understand the potential of ZAP-70 as a therapeutic target, it is useful to consider other inhibitors that have been investigated, even if their mechanisms of action differ from that of this compound.
Gefitinib and Dasatinib: These are multi-kinase inhibitors that have been shown to affect ZAP-70 activity, primarily in the context of Chronic Lymphocytic Leukemia (CLL).
| Inhibitor | Target(s) | In Vitro Efficacy (ZAP-70 related) | In Vivo Context |
| Gefitinib | EGFR, ZAP-70 | Preferentially induces apoptosis in ZAP-70+ CLL cells. | Primarily an EGFR inhibitor; in vivo data for ZAP-70 inhibition is limited and often in the context of its broader kinase profile. |
| Dasatinib | BCR-ABL, Src family kinases, c-KIT, PDGFRB, ZAP-70 | Inhibits ZAP-70 phosphorylation and T-cell activation. | Approved for certain leukemias; its effect on ZAP-70 in vivo is part of a wider spectrum of kinase inhibition. |
It is crucial to note that these are not direct competitors to this compound's specific allosteric mechanism. The development of selective ZAP-70 inhibitors has been challenging, and the field is still evolving.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key in vitro assays used to characterize this compound.
Fluorescence Polarization (FP) Assay for ZAP-70 Inhibition
Objective: To measure the ability of a compound to disrupt the interaction between the ZAP-70 SH2 domain and a fluorescently labeled ITAM phosphopeptide.
Principle: A small, fluorescently labeled peptide (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger ZAP-70 protein, its tumbling is slowed, leading to an increase in polarization. An inhibitor that disrupts this binding will cause a decrease in polarization.
Materials:
-
Purified recombinant ZAP-70 protein
-
Fluorescently labeled ITAM phosphopeptide (e.g., TAMRA-labeled)
-
Assay buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound or other test compounds
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a solution of the fluorescently labeled ITAM peptide and ZAP-70 in the assay buffer. The concentrations should be optimized to be at or below the Kd of the interaction to ensure assay sensitivity.
-
Dispense the protein-peptide mixture into the wells of the 384-well plate.
-
Add serial dilutions of this compound or control compounds to the wells. Include wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for ZAP-70 Inhibition
Objective: To provide an orthogonal method to confirm the inhibitory activity of compounds on the ZAP-70:ITAM interaction.
Principle: This assay uses a FRET donor (e.g., a terbium-labeled antibody against a tag on ZAP-70) and a FRET acceptor (e.g., a fluorescently labeled ITAM peptide). When the donor and acceptor are in close proximity due to the protein-peptide interaction, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Materials:
-
Tagged (e.g., His-tagged or biotinylated) purified recombinant ZAP-70 protein
-
Fluorescently labeled ITAM phosphopeptide (acceptor fluorophore, e.g., Alexa Fluor 647)
-
TR-FRET donor (e.g., anti-His antibody conjugated to a lanthanide like Terbium or Europium)
-
Assay buffer
-
This compound or other test compounds
-
Low-volume 384-well plates
-
TR-FRET-capable plate reader
Protocol:
-
Prepare a solution containing the tagged ZAP-70 protein and the TR-FRET donor in the assay buffer and incubate to allow for binding.
-
In a separate tube, prepare the fluorescently labeled ITAM peptide.
-
In the assay plate, add serial dilutions of this compound or control compounds.
-
Add the ZAP-70/donor complex to the wells.
-
Add the fluorescently labeled ITAM peptide to initiate the binding reaction.
-
Incubate the plate for the recommended time to allow for signal development.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the FRET ratio and then the percent inhibition to determine the IC50 value.
Visualizing the Science
To better understand the experimental workflow and the biological context of this compound, the following diagrams are provided.
Conclusion: A Promising Molecule Awaiting In Vivo Validation
This compound stands as a molecule with clear in vitro promise, demonstrating a specific mechanism of action and respectable potency in biochemical assays. However, the stark absence of in vivo efficacy data is a critical hurdle that prevents a complete evaluation of its therapeutic potential. For researchers in drug development, this compound serves as a reminder of the long and challenging path from a promising hit in a high-throughput screen to a viable clinical candidate. Future preclinical studies are essential to determine if the in vitro efficacy of this compound can be translated into meaningful therapeutic effects in a complex biological system. Until then, its story remains incomplete, a potent inhibitor in the test tube, awaiting its trial in the crucible of in vivo research.
References
Comparative Analysis of ZAP-180013 and Other Immunomodulators Targeting T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel ZAP-70 inhibitor, ZAP-180013, with other established immunomodulators targeting T-cell activation. While direct head-to-head studies are not yet available, this document synthesizes existing data to offer a preliminary comparison of their mechanisms of action and in vitro potency.
Introduction to this compound
This compound is an inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical kinase in the T-cell receptor (TCR) signaling pathway.[1][2][3] By inhibiting ZAP-70, this compound effectively disrupts the downstream signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[1][2][3] This mechanism suggests its potential as a therapeutic agent for autoimmune diseases and other T-cell-mediated inflammatory conditions.
Mechanism of Action: A Comparative Overview
The immunomodulators compared in this guide target different key components of the T-cell activation pathway.
-
This compound: Directly inhibits ZAP-70 by blocking the interaction of its tandem SH2 domains with the immunoreceptor tyrosine-based activation motifs (ITAMs) of the TCR complex.[1][2][3] This prevents the initiation of the downstream signaling cascade.
-
Calcineurin Inhibitors (e.g., Cyclosporine, Tacrolimus): These agents act further downstream in the T-cell activation pathway. They bind to intracellular proteins (cyclophilin for cyclosporine and FKBP12 for tacrolimus), and this complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[4][5][6][7][8][9][10][11] Inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and the subsequent transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).[4][5][6][7][8][9][10][11]
-
Syk Inhibitor (e.g., Fostamatinib): Fostamatinib is a prodrug of tamatinib (R406), which inhibits spleen tyrosine kinase (Syk).[1][2][3][12][13][14] Syk is structurally and functionally related to ZAP-70 and plays a crucial role in signal transduction of various immune receptors, including the B-cell receptor (BCR) and Fc receptors. While ZAP-70 is primarily associated with T-cells, Syk is more broadly expressed in hematopoietic cells. By inhibiting Syk, fostamatinib can modulate the activity of B-cells, mast cells, and macrophages.[1][2][3][12][13][14]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other selected immunomodulators. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be interpreted with caution as they do not represent a direct head-to-head comparison.
| Compound | Target | Assay Type | IC50 |
| This compound | ZAP-70 | Fluorescence Polarization (FP) | 1.8 µM |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 9.6 µM | ||
| Cyclosporine A | Calcineurin (indirectly) | T-cell proliferation (in the absence of CD28 costimulation) | 0.2 - 0.6 ng/mL |
| T-cell proliferation (with CD28 costimulation) | >1000 ng/mL | ||
| IL-2 and IFNγ production | 309 - 345 µg/L | ||
| Tacrolimus | Calcineurin (indirectly) | T-cell proliferation | IC50 values vary widely, with a median of 0.63 ng/mL in one study. |
| Fostamatinib (R406) | Syk | Kinase activity | 41 nM |
Experimental Protocols
This compound Inhibition Assays
The inhibitory activity of this compound on the ZAP-70:ITAM interaction was determined using two primary in vitro assays as described by Visperas et al. (2017).
1. Fluorescence Polarization (FP) Assay:
-
Principle: This assay measures the change in the polarization of fluorescently labeled ITAM phosphopeptide upon binding to the ZAP-70 tandem SH2 domain. Small, unbound fluorescent peptides rotate rapidly, resulting in low polarization. When bound to the larger ZAP-70 protein, the rotation slows, leading to an increase in polarization. Inhibitors that disrupt this interaction cause a decrease in polarization.
-
Methodology:
-
A constant concentration of the ZAP-70 tandem SH2 domain and a fluorescently labeled, doubly phosphorylated ITAM peptide (2pY) are incubated together.
-
Serial dilutions of the test compound (this compound) are added to the mixture.
-
The fluorescence polarization is measured after an incubation period.
-
The IC50 value is calculated from the dose-response curve of the inhibitor.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Principle: This assay measures the energy transfer between a donor fluorophore (terbium cryptate-labeled streptavidin bound to biotinylated ZAP-70) and an acceptor fluorophore (Alexa Fluor 488-labeled ITAM peptide). When the donor and acceptor are in close proximity (i.e., when ZAP-70 binds to the ITAM peptide), excitation of the donor results in energy transfer and emission from the acceptor. Inhibitors that disrupt this binding lead to a decrease in the FRET signal.
-
Methodology:
-
Biotinylated ZAP-70 is incubated with streptavidin-terbium cryptate (donor).
-
Alexa Fluor 488-labeled ITAM peptide (acceptor) is added to the mixture.
-
Serial dilutions of the test compound (this compound) are introduced.
-
The TR-FRET signal is measured after an incubation period.
-
The IC50 value is determined from the inhibitor's dose-response curve.
-
Visualizations
Caption: T-Cell activation signaling pathway and points of intervention.
Caption: Workflow for in vitro assays of this compound.
References
- 1. Fostamatinib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. Fostamatinib | FLT | Syk | Monoamine Transporter | TargetMol [targetmol.com]
- 13. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 14. drugs.com [drugs.com]
ZAP-180013: A Comparative Analysis of Specificity for ZAP-70 over Syk
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor ZAP-180013's activity towards Zeta-chain-associated protein kinase 70 (ZAP-70) and its closely related homolog, Spleen tyrosine kinase (Syk). While quantitative data on the direct inhibition of Syk by this compound is not publicly available, this document summarizes the known inhibitory activity against ZAP-70, outlines the distinct and overlapping roles of these two critical kinases in immune signaling, and provides detailed protocols for the experimental assays used to characterize such inhibitors.
Executive Summary
This compound is a known inhibitor of ZAP-70, a crucial component of the T-cell receptor (TCR) signaling pathway.[1][2] It functions by disrupting the interaction between the ZAP-70's tandem SH2 domains and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex.[1][2] The reported IC50 value for this compound against ZAP-70 is 1.8 µM.[1][2][3] A direct, publicly available IC50 value for this compound against Syk, the corresponding key kinase in B-cell receptor (BCR) signaling, has not been identified in the current literature. Therefore, a definitive assessment of its specificity for ZAP-70 over Syk cannot be quantitatively presented. However, the structural and functional similarities and differences between ZAP-70 and Syk, along with the mechanism of action of this compound, suggest that an empirical determination of its activity against Syk is a critical step in evaluating its potential as a selective research tool or therapeutic agent.
Data Presentation: this compound Inhibition Profile
| Target Kinase | Inhibitor | Reported IC50 | Assay Method(s) | Mechanism of Action |
| ZAP-70 | This compound | 1.8 µM | Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Disrupts the interaction between the ZAP-70 SH2 domain and ITAMs.[1][2] |
| Syk | This compound | Not Publicly Available | - | - |
Signaling Pathways of ZAP-70 and Syk
ZAP-70 and Syk are non-receptor tyrosine kinases that play analogous, yet distinct, roles in the signaling pathways of immune cells. Both kinases are characterized by the presence of two N-terminal SH2 domains and a C-terminal kinase domain. Their activation is a critical step in the transduction of signals from antigen receptors.
ZAP-70 Signaling Pathway in T-Cells:
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, Src-family kinases like Lck phosphorylate the ITAMs on the CD3 and ζ-chains of the TCR complex. This creates docking sites for the tandem SH2 domains of ZAP-70, recruiting it to the plasma membrane. Once recruited, ZAP-70 is phosphorylated and activated by Lck, leading to the phosphorylation of downstream substrates such as LAT (Linker for Activation of T-cells) and SLP-76. This initiates a cascade of signaling events culminating in T-cell activation, proliferation, and cytokine production.
ZAP-70 Signaling Cascade in T-Cells.
Syk Signaling Pathway in B-Cells:
In B-cells, the B-cell receptor (BCR) recognizes and binds to its specific antigen. This leads to the phosphorylation of ITAMs within the Igα and Igβ subunits of the BCR complex by Src-family kinases such as Lyn, Fyn, and Blk. Syk is then recruited to these phosphorylated ITAMs via its tandem SH2 domains. This binding, along with subsequent phosphorylation by Src-family kinases, activates Syk. Activated Syk then phosphorylates downstream targets including SLP-65 (BLNK), leading to the activation of pathways that control B-cell proliferation, differentiation, and antibody production.
Syk Signaling Cascade in B-Cells.
Experimental Protocols
The inhibitory activity of compounds like this compound is typically assessed using in vitro biochemical assays. The two primary methods referenced for the characterization of this compound are Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled peptide (tracer) corresponding to a phosphorylated ITAM tumbles rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to the larger ZAP-70 protein, its tumbling slows down, leading to an increase in fluorescence polarization. An inhibitor that competes with the tracer for binding to ZAP-70 will displace the tracer, causing a decrease in polarization.
Experimental Workflow:
Fluorescence Polarization Assay Workflow.
Detailed Methodology:
-
Reagents and Buffers:
-
Purified recombinant ZAP-70 protein.
-
A fluorescently labeled, dually phosphorylated ITAM peptide (e.g., TAMRA-labeled pITAM).
-
This compound serially diluted in an appropriate solvent (e.g., DMSO).
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of ZAP-70 protein and the fluorescently labeled pITAM peptide to each well.
-
Add varying concentrations of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no ZAP-70 (minimum polarization).
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The raw polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent tracer.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a robust assay that utilizes the energy transfer between a donor and an acceptor fluorophore when they are in close proximity. In the context of a ZAP-70 assay, the ZAP-70 protein is typically labeled with a long-lifetime donor fluorophore (e.g., a terbium cryptate), and the pITAM peptide is labeled with an acceptor fluorophore (e.g., d2 or a fluorescent protein). When the pITAM peptide binds to ZAP-70, the donor and acceptor are brought close enough for FRET to occur. An inhibitor that disrupts this interaction will separate the donor and acceptor, leading to a decrease in the FRET signal.
Experimental Workflow:
TR-FRET Assay Workflow.
Detailed Methodology:
-
Reagents and Buffers:
-
Donor-labeled ZAP-70 (e.g., biotinylated ZAP-70 in complex with streptavidin-terbium).
-
Acceptor-labeled, dually phosphorylated ITAM peptide (e.g., d2-labeled pITAM).
-
This compound serially diluted in an appropriate solvent (e.g., DMSO).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT).
-
-
Assay Procedure:
-
In a microplate, add the donor-labeled ZAP-70 and the acceptor-labeled pITAM peptide to each well.
-
Add varying concentrations of this compound to the wells. Include control wells for maximum FRET (no inhibitor) and minimum FRET (no ZAP-70 or no acceptor).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Measure the time-resolved fluorescence at both the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
The ratio of the acceptor emission to the donor emission is calculated.
-
This ratio is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This compound is a confirmed inhibitor of ZAP-70 with a reported IC50 of 1.8 µM, acting by disrupting the crucial SH2-ITAM interaction. While this provides a valuable tool for studying T-cell signaling, the lack of publicly available data on its activity against Syk represents a significant gap in our understanding of its selectivity. Given the high degree of structural similarity between the tandem SH2 domains of ZAP-70 and Syk, it is plausible that this compound may also exhibit some level of inhibitory activity against Syk.
To definitively assess the specificity of this compound, it is imperative to perform head-to-head comparative assays against both ZAP-70 and Syk. The experimental protocols outlined in this guide for Fluorescence Polarization and TR-FRET can be readily adapted for this purpose by substituting ZAP-70 with purified Syk protein. The resulting IC50 values would allow for the calculation of a selectivity ratio (IC50 for Syk / IC50 for ZAP-70), providing a quantitative measure of its preference for ZAP-70. This information is critical for researchers aiming to use this compound as a selective probe for ZAP-70 function and for drug development professionals considering its therapeutic potential.
References
ZAP-180013: A Dual Inhibitor of ZAP-70 and NLRP3 with Broad Clinical Potential in Autoimmune and Inflammatory Disorders
A Novel Therapeutic Candidate Poised to Challenge Existing Treatment Paradigms
ZAP-180013, a novel small molecule inhibitor, is emerging as a promising therapeutic candidate with the potential to address significant unmet needs in the treatment of a wide range of autoimmune and inflammatory diseases. Initially identified as a potent inhibitor of Zeta-chain-associated protein kinase 70 (ZAP-70), a critical enzyme in T-cell signaling, recent discoveries have unveiled its additional role as a powerful inhibitor of the NLRP3 inflammasome. This dual mechanism of action positions this compound as a unique therapeutic agent with the potential for broad efficacy across multiple pathological pathways, offering a distinct advantage over many existing therapies that target single pathways.
This guide provides a comprehensive comparison of the preclinical data available for this compound against current standard-of-care treatments for key potential indications, including rheumatoid arthritis, psoriasis, organ transplant rejection, and NLRP3-mediated inflammatory diseases.
Comparative Analysis of Therapeutic Potential
This compound for T-Cell Mediated Autoimmune Diseases and Organ Transplant Rejection
As a ZAP-70 inhibitor, this compound has the potential to modulate the adaptive immune response, a cornerstone of many autoimmune diseases and the primary driver of organ transplant rejection.
Versus Existing Therapies for Rheumatoid Arthritis:
The current standard of care for rheumatoid arthritis (RA) involves a stepwise approach, starting with conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) like methotrexate, followed by biologic DMARDs (bDMARDs) that target specific cytokines or immune cells. While effective for many, a significant portion of patients experience inadequate responses or lose responsiveness over time. This compound, by targeting an upstream signaling node in T-cells, offers a novel mechanism that could be effective in patients refractory to existing treatments.
| Therapy Class | Mechanism of Action | Key Efficacy Endpoints (Preclinical/Clinical) | Notable Side Effects |
| This compound | ZAP-70 inhibition, disrupting T-cell receptor signaling. | Preclinical data in RA models not yet publicly available. | Preclinical safety data not yet publicly available. |
| Methotrexate | Inhibition of dihydrofolate reductase, leading to immunosuppressive and anti-inflammatory effects. | Significant reduction in joint swelling, pain, and radiographic progression in RA patients.[1] | Nausea, fatigue, liver toxicity, myelosuppression. |
| TNF-α Inhibitors (e.g., Adalimumab) | Neutralization of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. | High rates of clinical remission and inhibition of joint damage in RA patients. | Increased risk of infections, injection site reactions, potential for heart failure. |
| JAK Inhibitors (e.g., Tofacitinib) | Inhibition of Janus kinases, blocking the signaling of multiple cytokines. | Rapid improvement in RA symptoms and physical function. | Increased risk of serious infections, thrombosis, and malignancy. |
Versus Existing Therapies for Psoriasis:
Treatment for psoriasis ranges from topical agents for mild disease to systemic therapies, including biologics targeting specific inflammatory pathways like IL-17 and IL-23, for moderate-to-severe cases. This compound's dual action on both T-cell activation and NLRP3-mediated inflammation could provide a more comprehensive approach to managing this complex skin disorder. Preclinical evidence has shown that systemic administration of this compound ameliorated psoriasiform skin inflammation in mice.
| Therapy Class | Mechanism of Action | Key Efficacy Endpoints (Preclinical/Clinical) | Notable Side Effects |
| This compound | ZAP-70 and NLRP3 inflammasome inhibition. | Amelioration of psoriasiform skin inflammation in a mouse model. | Preclinical safety data not yet publicly available. |
| Topical Corticosteroids | Anti-inflammatory, immunosuppressive, and anti-proliferative effects. | Reduction in erythema, scaling, and plaque thickness in mild-to-moderate psoriasis. | Skin atrophy, striae, telangiectasia with long-term use. |
| IL-17/IL-23 Inhibitors (e.g., Secukinumab) | Neutralization of key cytokines in the pathogenesis of psoriasis. | High rates of skin clearance (PASI 90/100) in moderate-to-severe psoriasis. | Increased risk of infections, particularly mucocutaneous candidiasis. |
Versus Existing Therapies for Organ Transplant Rejection:
The prevention and treatment of organ transplant rejection rely heavily on lifelong immunosuppression, primarily with calcineurin inhibitors like cyclosporine. These agents, while effective, are associated with significant toxicities. This compound's targeted approach to T-cell inhibition could offer a safer and more specific alternative.
| Therapy Class | Mechanism of Action | Key Efficacy Endpoints (Preclinical/Clinical) | Notable Side Effects |
| This compound | ZAP-70 inhibition, preventing T-cell activation against the allograft. | Preclinical data in transplant rejection models not yet publicly available. | Preclinical safety data not yet publicly available. |
| Cyclosporine | Calcineurin inhibitor, blocking the production of IL-2 and other cytokines necessary for T-cell activation. | Significantly improved graft survival rates in kidney, heart, and liver transplantation. | Nephrotoxicity, hypertension, neurotoxicity, increased risk of infections and malignancy. |
| Mycophenolate Mofetil | Inhibition of inosine monophosphate dehydrogenase, leading to selective inhibition of lymphocyte proliferation. | Used in combination with calcineurin inhibitors to reduce the incidence of acute rejection. | Gastrointestinal intolerance, myelosuppression. |
This compound for NLRP3-Mediated Inflammatory Diseases
The discovery of this compound as a potent NLRP3 inflammasome inhibitor opens up its potential for a wide array of inflammatory conditions where this pathway is implicated, including cryopyrin-associated periodic syndromes (CAPS), gout, and potentially neurodegenerative diseases. A key advantage highlighted in preclinical studies is its effectiveness against MCC950-resistant NLRP3 mutations, suggesting a broader utility than some other NLRP3 inhibitors in development.
Versus Other NLRP3 Inhibitors:
The clinical landscape for NLRP3 inhibitors is rapidly evolving, with several candidates in early to mid-stage clinical trials. MCC950 was a well-studied preclinical NLRP3 inhibitor, but its clinical development was halted. This compound's distinct chemical structure and its ability to overcome MCC950 resistance make it a compelling next-generation candidate.
| Compound | Mechanism of Action | Key Preclinical/Clinical Findings | Development Status |
| This compound | Potent, structurally distinct NLRP3 inflammasome inhibitor. | Effective in human immune cells with MCC950-resistant NLRP3 variants; reduces inflammation in systemic and localized disease models. | Preclinical |
| MCC950 | Selective NLRP3 inhibitor. | Showed efficacy in numerous animal models of inflammatory diseases. | Clinical development halted. |
| Dapansutrile (OLT1177) | Oral NLRP3 inhibitor. | Phase 2 trials completed for gout and heart failure. | Phase 2 |
| Givinostat | Histone deacetylase inhibitor with NLRP3 inhibitory activity. | Approved for Duchenne muscular dystrophy; being investigated for other inflammatory conditions. | Marketed/Phase 3 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound.
In Vitro ZAP-70 Kinase Assay
Objective: To determine the inhibitory activity of this compound on ZAP-70 kinase.
Methodology: A common method is a radiometric assay. Recombinant human ZAP-70 is incubated with a substrate (e.g., poly(Glu, Tyr) 4:1) and radiolabeled ATP ([γ-³³P]-ATP) in a kinase buffer. The reaction is initiated by the addition of a Mg/ATP mixture and incubated at room temperature. The reaction is then stopped, and the phosphorylated substrate is captured on a filter. The amount of incorporated radioactivity is measured using a scintillation counter. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Experimental Workflow: In Vitro ZAP-70 Kinase Assay
Caption: Workflow for a radiometric in vitro ZAP-70 kinase assay.
Cellular Assay: Inhibition of ZAP-70 Phosphorylation in Jurkat Cells
Objective: To assess the ability of this compound to inhibit ZAP-70 activation in a cellular context.
Methodology: Jurkat T-cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 30 minutes). The cells are then stimulated with anti-CD3/CD28 antibodies to activate the T-cell receptor signaling pathway. Following stimulation, the cells are lysed, and the cell lysates are subjected to immunoprecipitation with an anti-ZAP-70 antibody. The immunoprecipitated proteins are then analyzed by Western blotting using an anti-phosphotyrosine antibody to detect the phosphorylation status of ZAP-70. A decrease in the phosphotyrosine signal indicates inhibition of ZAP-70 activation.
Experimental Workflow: Cellular ZAP-70 Phosphorylation Assay
Caption: Workflow for assessing ZAP-70 phosphorylation in Jurkat cells.
In Vivo Model: Imiquimod-Induced Psoriasis in Mice
Objective: To evaluate the in vivo efficacy of this compound in a model of psoriasis.
Methodology: A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of mice for several consecutive days to induce a psoriasis-like skin inflammation. Mice are concurrently treated with this compound (e.g., via intraperitoneal injection) or a vehicle control. Disease severity is assessed daily by scoring erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI). At the end of the study, skin samples are collected for histological analysis to assess epidermal thickness and immune cell infiltration, and for gene expression analysis of pro-inflammatory cytokines.
Signaling Pathway: ZAP-70 in T-Cell Activation
Caption: Simplified ZAP-70 signaling pathway in T-cell activation.
In Vivo Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
Objective: To assess the in vivo anti-inflammatory effects of this compound in a model of systemic inflammation.
Methodology: Mice are administered a systemic dose of LPS (e.g., via intraperitoneal injection) to induce a strong inflammatory response. This compound or a vehicle control is administered prior to or concurrently with the LPS challenge. At a specified time point after LPS injection, blood is collected to measure the serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA. This model allows for the evaluation of the compound's ability to suppress a systemic inflammatory cascade.
Signaling Pathway: NLRP3 Inflammasome Activation
Caption: Simplified NLRP3 inflammasome activation pathway.
Conclusion
This compound represents a significant advancement in the development of therapies for autoimmune and inflammatory diseases. Its unique dual inhibitory activity against both ZAP-70 and the NLRP3 inflammasome provides a strong rationale for its potential to offer superior efficacy and a broader therapeutic window compared to existing treatments. While direct comparative preclinical data is still emerging, the initial findings are highly encouraging. Further investigation in well-controlled head-to-head preclinical studies and subsequent clinical trials will be crucial to fully elucidate the clinical potential of this promising new agent. The scientific community eagerly awaits further data that will clarify the role of this compound in the future treatment landscape for these debilitating conditions.
References
ZAP-180013: A New Frontier in NLRP3 Inflammasome Inhibition
For Immediate Release
A comprehensive analysis of ZAP-180013, a novel small molecule inhibitor, reveals its potent and specific activity against the NLRP3 inflammasome, positioning it as a promising candidate for the treatment of a wide range of inflammatory diseases. This guide provides a detailed comparison of this compound with other leading NLRP3 inhibitors—MCC950, Oridonin, and Dapansutrile—supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The NLRP3 inflammasome is a critical component of the innate immune system. Its dysregulation is a key driver in numerous pathologies, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions. The development of targeted NLRP3 inhibitors is therefore a significant area of therapeutic research.
Mechanism of Action: A Differentiated Approach
Recent findings from Seoul National University have clarified the mechanism of this compound as a direct inhibitor of the NLRP3 inflammasome. It functions by binding to the H698 residue of the NLRP3 protein, thereby preventing its oligomerization, a crucial step in inflammasome activation. A key advantage of this compound is its demonstrated efficacy against NLRP3 variants that are resistant to MCC950, a widely studied but clinically stalled NLRP3 inhibitor.[1][2]
In contrast, other inhibitors exhibit different modes of action:
-
MCC950 also directly binds to the NLRP3 protein, but at a different site, inhibiting its ATPase activity.
-
Oridonin , a natural product, acts as a covalent inhibitor, forming a permanent bond with a cysteine residue in the NACHT domain of NLRP3. This covalent modification blocks the interaction between NLRP3 and NEK7, a protein essential for inflammasome assembly.
-
Dapansutrile (OLT1177) is an orally available, active β-sulfonyl nitrile compound that has been shown to selectively inhibit the NLRP3 inflammasome, though its precise binding site is still under investigation.
Comparative Efficacy: A Quantitative Overview
The following table summarizes the in vitro potency of this compound and its comparators in inhibiting NLRP3 inflammasome activation. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell types, and assay methods.
| Inhibitor | Target | IC50 | Cell Type | Assay |
| This compound | NLRP3 Oligomerization | Data Not Publicly Available | Murine and Human Macrophages | IL-1β Secretion |
| MCC950 | NLRP3 ATPase Activity | ~8 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Secretion |
| Oridonin | Covalent NLRP3 Modification | ~77.2 nM (NO inhibition) | RAW264.7 Macrophages | Nitric Oxide Production |
| Dapansutrile | NLRP3 Inflammasome | < 1 µM | Human Blood-Derived Macrophages | NLRP3-ASC Interaction |
Note: The IC50 for Oridonin reflects the inhibition of nitric oxide production, which is an indirect measure of its anti-inflammatory activity and not a direct measure of NLRP3 inhibition.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and evaluation of these inhibitors, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for assessing inhibitor efficacy.
References
Independent Verification of ZAP-180013's Inhibitory Role on ZAP-70
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ZAP-70 inhibitor, ZAP-180013, with other known inhibitors, supported by experimental data. This compound has been identified as an inhibitor of Zeta-chain-associated protein kinase 70 (ZAP-70), a critical component in the T-cell receptor (TCR) signaling pathway.[1][2][3] This guide will delve into its mechanism of action, compare its potency with alternative inhibitors, and provide detailed experimental protocols for the assays used in its characterization.
Mechanism of Action of this compound
This compound functions by disrupting the crucial interaction between the ZAP-70 SH2 domain and the immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell receptor complex.[1][4] This interaction is a pivotal step in the signal transduction cascade that leads to T-cell activation. By inhibiting this binding, this compound effectively blocks downstream signaling events.
Comparative Inhibitory Activity
The inhibitory potency of this compound against ZAP-70 has been quantified using various biochemical assays. This section compares its performance with other known ZAP-70 inhibitors, Piceatannol and BAY 61-3606.
| Inhibitor | Target(s) | IC50 / Ki | Assay Type | Reference |
| This compound | ZAP-70 | 1.8 µM (IC50) | Not Specified | [1][5][6] |
| 9.6 µM (IC50) | Fluorescence Polarization (FP) | [1] | ||
| 16.841 µM (IC50) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1] | ||
| Piceatannol | ZAP-70, Syk | ~10 µM (IC50 for Syk) | Not Specified | [2][7] |
| BAY 61-3606 | Syk, ZAP-70 (weaker) | 7.5 nM (Ki for Syk) | Not Specified | [8] |
ZAP-70 Signaling Pathway
The following diagram illustrates the central role of ZAP-70 in the T-cell receptor signaling cascade and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key assays used to characterize ZAP-70 inhibitors are provided below.
Fluorescence Polarization (FP) Assay for ZAP-70 Inhibition
Objective: To measure the inhibition of the ZAP-70 SH2 domain binding to a phosphorylated ITAM peptide.
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. In this assay, a fluorescently labeled ITAM peptide (tracer) will have a low polarization value when free in solution. Upon binding to the larger ZAP-70 protein, its tumbling rate decreases, resulting in a higher polarization value. An inhibitor that disrupts this interaction will cause a decrease in the polarization signal.
Materials:
-
Purified ZAP-70 protein
-
Fluorescently labeled ITAM peptide (e.g., TAMRA-2pY)
-
Assay Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1% glycerol, 1 mM TCEP, 0.01% Tween-20)
-
This compound and other test compounds
-
384-well black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of ZAP-70 and the fluorescently labeled ITAM peptide in the assay buffer. The final concentrations should be optimized to be at or below the Kd of the interaction to ensure assay sensitivity.
-
Dispense the ZAP-70/peptide mixture into the wells of the 384-well plate.
-
Add serial dilutions of the test compounds (e.g., this compound) to the wells. Include control wells with DMSO (vehicle) for 0% inhibition and wells with buffer only for 100% inhibition.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for ZAP-70 Inhibition
Objective: To provide an orthogonal method to confirm the inhibitory activity of compounds on the ZAP-70:ITAM interaction.
Principle: TR-FRET is a robust assay technology based on the transfer of energy between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2 or a fluorescently labeled peptide) when they are in close proximity. In this assay, biotinylated ZAP-70 is coupled to a streptavidin-conjugated donor, and a fluorescently labeled ITAM peptide serves as the acceptor. Binding brings the donor and acceptor close, resulting in a high FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
Biotinylated ZAP-70 protein
-
Streptavidin-conjugated FRET donor (e.g., Terbium cryptate)
-
Fluorescently labeled ITAM peptide (FRET acceptor)
-
Assay Buffer (similar to FP assay buffer)
-
This compound and other test compounds
-
384-well low-volume white microplates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare a solution containing biotinylated ZAP-70 and the streptavidin-conjugated FRET donor in the assay buffer and incubate to allow for binding.
-
In a separate tube, prepare a solution of the fluorescently labeled ITAM peptide.
-
Dispense serial dilutions of the test compounds into the wells of the 384-well plate.
-
Add the ZAP-70/donor complex to the wells.
-
Add the fluorescently labeled ITAM peptide to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Measure the TR-FRET signal on a plate reader with appropriate excitation and emission wavelengths and time-resolved settings.
-
Calculate the ratio of the acceptor and donor emission signals.
-
Determine the percent inhibition for each compound concentration relative to controls and calculate the IC50 value as described for the FP assay.
Experimental Workflow
The following diagram outlines the general workflow for the identification and characterization of ZAP-70 inhibitors.
References
- 1. Syk (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal Procedures for ZAP-180013: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling ZAP-180013 must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential information based on general best practices for the disposal of analogous chemical compounds in a research setting.
This compound is a potent inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical component of the T-cell receptor (TCR) signaling pathway.[1][2][3] Its chemical formula is C19H17Cl2N3O4S, and it has a molecular weight of 454.32 g/mol .[1] Given its nature as a halogenated organic compound, it must be treated as hazardous chemical waste.
Waste Segregation and Container Management
Proper segregation and containment are the first steps in the safe disposal of this compound. Laboratory personnel must be trained on these procedures to prevent accidental mixing of incompatible wastes.
| Waste Stream | Container Type | Labeling Requirements |
| Solid this compound Waste | Leak-proof, sealable container compatible with chlorinated organic compounds. | "Hazardous Waste," "Solid Chemical Waste," "this compound," and the primary hazard (e.g., "Toxic," "Irritant"). |
| Contaminated Labware (e.g., pipette tips, gloves) | Designated, clearly labeled hazardous waste container. | "Hazardous Waste," "Contaminated Labware," and a list of the chemical contaminants. |
| Aqueous Solutions Containing this compound | Sealable, non-reactive plastic or glass container. | "Hazardous Waste," "Aqueous Chemical Waste," "this compound," and its approximate concentration. |
| Organic Solvent Solutions Containing this compound | Sealable, solvent-resistant container. Segregate halogenated and non-halogenated solvent waste. | "Hazardous Waste," "Halogenated Organic Waste," "this compound," and a list of all solvent components. |
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound waste, always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Solid Waste: Collect solid this compound and contaminated disposable materials in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Triple rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, deface the label and dispose of the container according to institutional guidelines, which may allow for disposal as regular trash.[5]
-
-
Storage: Store hazardous waste containers in a designated satellite accumulation area.[6] This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure that incompatible waste types are segregated to prevent dangerous reactions.[6]
-
Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's EHS office. All hazardous waste must be disposed of through a licensed hazardous waste management company. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [5]
This compound in the T-Cell Receptor Signaling Pathway
This compound functions by inhibiting ZAP-70, a key kinase in the T-cell signaling cascade. Upon T-cell receptor (TCR) activation, ZAP-70 is recruited to the receptor complex and subsequently phosphorylates downstream substrates, leading to T-cell activation.[7][8][9][10] this compound blocks this process.
This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific waste management policies and the relevant Safety Data Sheet for any chemical before use.
References
- 1. ZAP 180013 | Other RTKs | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ZAP70 - Wikipedia [en.wikipedia.org]
- 9. ZAP-70 in Signaling, Biology, and Disease | Annual Reviews [annualreviews.org]
- 10. ZAP-70 in Signaling, Biology, and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling ZAP-180013
Essential Safety and Handling Guide for ZAP-180013
Topic: Personal Protective Equipment for Handling this compound Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
This document provides critical safety protocols for the handling and disposal of this compound, a potent ZAP-70 kinase inhibitor. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental exposure.
Hazard Identification and Engineering Controls
This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:
-
H302: Harmful if swallowed (Acute toxicity, oral - Category 4)
-
H315: Causes skin irritation (Skin corrosion/irritation - Category 2)
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)
Given its potency as a kinase inhibitor and its hazard profile, all work with this compound in its powdered form must be conducted within a certified chemical fume hood or a powder containment enclosure to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required equipment.
| Protection Level | Equipment Specification | Rationale & Best Practices |
| Hand Protection | Double-gloving with nitrile gloves. | The outer glove should be removed and disposed of immediately after handling the compound or in case of a splash. Change outer gloves every 30-60 minutes. |
| Eye & Face Protection | Chemical splash goggles with side shields. | A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk handling or solvent addition. |
| Body Protection | Disposable, solid-front lab coat with knit cuffs or impervious coveralls (e.g., Tyvek). | This prevents contamination of personal clothing. Lab coats must be dedicated to potent compound work and disposed of after the task or at the end of the day. |
| Respiratory Protection | An N95 or higher-rated respirator is required when handling the powder outside of a certified containment system. | Use is mandatory if there is any risk of aerosolization and engineering controls are not available or may be insufficient.[1] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Shoe covers should be worn in the designated handling area and removed before exiting to prevent tracking contamination. |
Operational Handling Plan: Step-by-Step Protocols
3.1. Preparation and Weighing (Solid Compound)
-
Area Preparation: Before starting, ensure the chemical fume hood or containment enclosure is clean and decontaminated. Prepare all necessary equipment (spatulas, weigh boats, solvent vials) and place them on a disposable, absorbent bench liner.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder. Use gentle scooping motions to avoid generating dust.[1]
-
Post-Weighing: After weighing, carefully cap the stock vial and wipe it down with a dampened wipe (70% ethanol or isopropanol) before returning it to its designated storage location (-20°C for short-term, -80°C for long-term).[1][2]
3.2. Solution Preparation (Reconstitution)
-
Solvent Addition: this compound is soluble in DMSO up to 100 mM. To avoid splashing, slowly add the solvent to the vessel containing the weighed powder.[1]
-
Mixing: Cap the vial and mix by vortexing or gentle agitation until the solid is fully dissolved. A warm water bath can be used to aid dissolution if necessary.
-
Labeling: Clearly label the solution vial with the compound name, concentration, solvent, date, and your initials.
Spill and Emergency Procedures
-
Minor Spill (Powder):
-
Alert others in the immediate area.
-
Wearing full PPE, gently cover the spill with absorbent pads to prevent further aerosolization.
-
Wet the pads with a 70% ethanol solution.
-
Carefully wipe the area from the outside-in, placing all contaminated materials into a designated hazardous waste bag.
-
-
Minor Spill (Liquid):
-
Alert others in the immediate area.
-
Cover the spill with absorbent material.
-
Wipe from the outside-in and place all materials into the hazardous waste bag.
-
-
Personnel Exposure:
-
Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1]
-
Eyes: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1]
-
Inhalation: Move to fresh air immediately.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[1]
-
Action: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
-
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly. High-temperature incineration by a licensed hazardous waste management company is the preferred disposal method.
Waste Segregation:
-
Black Waste Containers (Bulk/Grossly Contaminated): For unused or expired this compound, spill cleanup materials, and visibly contaminated items.
-
Yellow Waste Containers (Trace Contaminated): For "RCRA empty" vials (containing less than 3% of the original volume), contaminated PPE, weigh boats, and other disposable labware.
-
Sharps Containers: Any needles or syringes used must be placed in a puncture-resistant sharps container labeled as "Cytotoxic Waste."
Procedure:
-
Segregate waste at the point of generation into the correct, clearly labeled containers.
-
Do not overfill containers; seal them when they are three-quarters full.
-
Follow institutional procedures for hazardous waste labeling and pickup by Environmental Health & Safety (EHS).
Visual Guides and Protocols
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Simplified ZAP-70 Signaling Pathway
Caption: this compound inhibits the interaction between ZAP-70 and ITAMs in the TCR pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
